molecular formula C5H4N4 B7945129 7H-imidazo[4,5-b]pyrazine

7H-imidazo[4,5-b]pyrazine

Katalognummer: B7945129
Molekulargewicht: 120.11 g/mol
InChI-Schlüssel: ZKAMEFMDQNTDFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-imidazo[4,5-b]pyrazine is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7H-imidazo[4,5-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-imidazo[4,5-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7H-imidazo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAMEFMDQNTDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=NC=N2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C2C(=NC=N2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7H-imidazo[4,5-b]pyrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

7H-Imidazo[4,5-b]pyrazine: A Privileged Scaffold in Modern Medicinal Chemistry and Drug Development

Executive Summary

The 7H-imidazo[4,5-b]pyrazine core (frequently referenced by its tautomeric form, 1H-imidazo[4,5-b]pyrazine) represents a highly versatile, bicyclic heteroaromatic system. Comprising fused imidazole and pyrazine rings, this scaffold serves as a bioisostere for the 9H-purine ring. By mimicking the spatial and electronic properties of adenine, imidazo[4,5-b]pyrazines seamlessly interface with ATP-binding pockets across various kinases. Furthermore, recent breakthroughs have repurposed this scaffold as a potent mitochondrial uncoupler, opening new therapeutic avenues for metabolic disorders. This whitepaper dissects the physicochemical properties, mechanistic applications, and synthetic methodologies of imidazo[4,5-b]pyrazine derivatives.

Structural & Physicochemical Profiling

The intrinsic value of the imidazo[4,5-b]pyrazine scaffold lies in its dense array of nitrogen heteroatoms, which act as strategic hydrogen bond acceptors and donors. This topology enables highly directional interactions with protein backbones while maintaining a low molecular weight, ensuring optimal ligand efficiency (LE) during lead optimization.

Table 1: Baseline Physicochemical Properties of 1H-Imidazo[4,5-b]pyrazine

Property Value Pharmacological Implication
Molecular Formula C₅H₄N₄ Low molecular weight allows for extensive peripheral substitution without violating Lipinski's Rule of 5.
Molecular Weight 120.11 g/mol High ligand efficiency; ideal starting point for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) 54.5 Ų Excellent membrane permeability; suitable for intracellular target engagement.
XLogP3 0.0 Highly hydrophilic baseline; requires lipophilic functionalization (e.g., halogenation) to optimize target affinity.

| CAS Registry Number | 273-94-9 | Standard identifier for sourcing and regulatory documentation. |

Data sourced from [1].

Mechanistic Applications in Drug Development

Oncology: c-Met Receptor Tyrosine Kinase Inhibition

Aberrant activation of the mesenchymal-epithelial transition factor (c-Met) is a primary driver of tumor oncogenesis, metastasis, and acquired drug resistance. Imidazo[4,5-b]pyrazine derivatives have been engineered as highly potent, ATP-competitive inhibitors of the c-Met kinase domain [2].

Causality in Target Binding: The purine-mimicking nature of the imidazo[4,5-b]pyrazine core allows it to anchor into the adenine-binding pocket of c-Met. Molecular dynamics simulations and binding free energy calculations reveal that the pyrazine nitrogens form critical hydrogen bonds with the hinge region residues, specifically Met1211 and Asp1222 [3]. Peripheral substitutions at the C-6 position project into the hydrophobic pocket (interacting with Tyr1230 and Tyr1159), drastically increasing kinase selectivity and residence time.

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK MAPK / RAS Pathway cMet->MAPK Phosphorylation Imidazo Imidazo[4,5-b]pyrazine Inhibitor Imidazo->cMet ATP-competitive inhibition Tumor Tumor Proliferation & Survival PI3K->Tumor Promotes MAPK->Tumor Promotes

c-Met signaling pathway and ATP-competitive inhibition by imidazo[4,5-b]pyrazine derivatives.

Metabolic Disorders: Mitochondrial Uncoupling

Beyond oncology, the scaffold has been successfully deployed to combat obesity and non-alcoholic fatty liver disease (NAFLD). Mitochondrial uncouplers are lipophilic weak acids that shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase and forcing the cell to oxidize excess lipids to maintain proton motive force.

Causality in Scaffold Design: Traditional uncouplers like 2,4-dinitrophenol (DNP) suffer from narrow therapeutic windows. By replacing the oxygen atom in furazan-based uncouplers with a carbon, researchers generated imidazo[4,5-b]pyrazine derivatives (such as SHD865) [4]. The incorporation of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C-2 position lowers the pKa of the imidazole N-H proton to physiological ranges, allowing it to efficiently bind and release protons in the mitochondrial matrix without causing cytotoxic depolarization [5].

Synthetic Methodologies & Protocols

Synthesizing highly substituted imidazo[4,5-b]pyrazines is notoriously challenging due to the electron-deficient nature of the pyrazine ring, which resists standard electrophilic aromatic substitution. A highly efficient, scalable approach utilizes a tandem reduction-cyclization sequence starting from [1,2,5]oxadiazolo[3,4-b]pyrazines [4].

The Chemical Logic

The oxadiazole (furazan) ring acts as a masked diamine. Iron (Fe) in acetic acid provides a mild, single-electron transfer environment that selectively cleaves the N-O bond without over-reducing the pyrazine core. Because the resulting diaminopyrazine intermediate is highly susceptible to oxidative degradation, it is generated in situ and immediately trapped by a carbon electrophile (e.g., an orthoester). This drives a thermodynamically favorable cyclization directly to the stable imidazo[4,5-b]pyrazine.

Synthesis_Workflow Oxadiazole [1,2,5]Oxadiazolo [3,4-b]pyrazine Reduction Fe / AcOH Reduction (95°C) Oxadiazole->Reduction Diamine Diaminopyrazine Intermediate Reduction->Diamine Cyclization Orthoester Cyclization Diamine->Cyclization Product 1H-Imidazo[4,5-b]pyrazine Derivative Cyclization->Product

Tandem reduction-cyclization workflow for synthesizing imidazo[4,5-b]pyrazine derivatives.

Self-Validating Experimental Protocol: Tandem Reduction-Cyclization

This protocol is designed to ensure intermediate stability and high final yield through continuous in-process validation.

  • Reaction Assembly: To an oven-dried, heavy-walled reaction tube equipped with a magnetic stir bar, add the [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine starting material (1.0 equiv., 0.1 mmol).

  • Reagent Addition: Add fine Iron (Fe) powder (10.0 equiv.) and Ytterbium(III) triflate (Yb(OTf)₃, 0.1 equiv.) as a Lewis acid catalyst to accelerate cyclization.

  • Solvent & Electrophile: Suspend the mixture in glacial acetic acid (0.2 M) to serve as both solvent and proton source. Add the desired electrophile (e.g., ethyl trifluoroacetate or triethyl orthoformate, 10.0 equiv.).

  • Thermal Activation: Seal the tube under an argon atmosphere and heat to 95 °C behind a blast shield. Stir vigorously for 4 to 6 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. Validation Checkpoint: The disappearance of the starting material mass [M+H]⁺ and the transient appearance of the diaminopyrazine mass must rapidly give way to the final cyclized product mass. If the diamine mass persists, increase the temperature to 105 °C to force cyclization.

  • Workup & Purification: Cool the mixture to room temperature. Filter the crude suspension through a tightly packed pad of Celite to remove unreacted Fe powder and iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Structure-Activity Relationship (SAR) Dynamics

Systematic SAR studies have mapped the functional tolerance of the imidazo[4,5-b]pyrazine core, particularly in optimizing its physicochemical properties for mitochondrial uncoupling and kinase inhibition.

Table 2: SAR Optimization Matrix for Imidazo[4,5-b]pyrazine Derivatives

Substitution Site Functional Group Pharmacological Effect Mechanistic Rationale
C-2 Position Trifluoromethyl (-CF₃) Critical for mitochondrial uncoupling. Strongly electron-withdrawing; lowers the pKa of the imidazole N-H, enabling proton shuttling across the mitochondrial gradient [4].
C-5 Position Methoxy (-OCH₃) Enhances metabolic stability and lipophilicity. Blocks oxidative metabolism at the C-5 position while increasing the LogP necessary for membrane permeation.
C-6 Position Arylamine (e.g., 2-F-4-OCF₃-Phenyl) Dictates target selectivity (Kinase vs. Uncoupler). Projects into the deep hydrophobic pocket of kinases (like c-Met) or increases lipophilicity for mitochondrial membrane insertion[5].

| N-1 / N-3 | Methylation (-CH₃) | Abolishes uncoupling; modulates kinase binding. | Removes the acidic proton required for protonophore activity; however, it can lock the tautomeric state to favor specific kinase hinge-binding conformations. |

References

  • National Center for Biotechnology Information (NCBI). "1H-imidazo[4,5-b]pyrazine | C5H4N4 | CID 6059187." PubChem Compound Summary. Available at:[Link]

  • Zhao, F., et al. (2016). "Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase." Bioorganic & Medicinal Chemistry, 24(18), 4281-4290. Available at:[Link]

  • Sivakumar, D., et al. (2019). "3D-QSAR-aided design of potent c-Met inhibitors using molecular dynamics simulation and binding free energy calculation." Journal of Biomolecular Structure and Dynamics, 37(8), 2004-2018. Available at:[Link]

  • Dai, Y., et al. (2018). "Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers." Bioorganic & Medicinal Chemistry Letters, 28(10), 1804-1808. Available at:[Link]

  • Chen, J. M., et al. (2024). "Liver-Selective Imidazolopyrazine Mitochondrial Uncoupler SHD865 Reverses Adiposity and Glucose Intolerance in Mice." Diabetes, 73(1), 34–46. Available at:[Link]

7H-Imidazo[4,5-b]pyrazine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Space Analysis

The 7H-imidazo[4,5-b]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, structurally isomeric to the naturally occurring purine bases (adenine and guanine). Unlike its more widely explored cousins—imidazo[4,5-b]pyridine and imidazo[1,2-a]pyrazine—the imidazo[4,5-b]pyrazine core offers a distinct electronic profile and hydrogen-bonding capability that has been leveraged to design highly selective kinase inhibitors and metabolic modulators.

This guide serves as a technical blueprint for researchers, focusing on the scaffold's utility in targeting c-Met kinase and mitochondrial uncoupling , while distinguishing it from structurally similar "decoys" often found in literature.

Structural Distinction & Nomenclature

It is critical to distinguish the imidazo[4,5-b]pyrazine core from its isomers to avoid SAR conflation:

  • Imidazo[4,5-b]pyrazine: 5,6-fused system with nitrogen atoms at positions 1, 3, 4, and 7 (purine numbering) or 1, 3, 4, and 5 (systematic numbering).

  • Key Advantage: The additional nitrogen in the 6-membered ring (pyrazine vs. pyridine) lowers the pKa of the imidazole protons and alters the electron density at C-2, often improving metabolic stability against oxidative metabolism compared to the pyridine analog.

Part 2: Medicinal Chemistry & SAR Deep Dive

Primary Target: c-Met Kinase Inhibition

The most authoritative application of this scaffold lies in the inhibition of the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase implicated in gastric and lung cancers.

Case Study: Compound 1D-2

  • Source: Zhao et al. (2016)

  • Mechanism: Type I ATP-competitive inhibition.

  • Potency: Enzymatic IC₅₀ = 1.45 nM; Cellular IC₅₀ = 24.7 nM (H1993 cell line).[1][2]

Structure-Activity Relationship (SAR) Matrix

The SAR for c-Met inhibition is tightly controlled by substitutions at three vectors:

PositionOptimal SubstituentMechanistic Rationale
N-1 2,4-difluorophenylOccupies the hydrophobic pocket; electron-withdrawing groups enhance π-stacking interactions.
C-2 (R)-3-(piperidin-3-yl)oxyProvides a solubilizing group that extends into the solvent-exposed region; forms H-bonds with Asp1222.
C-6 Quinoline (via oxygen linker)Critical for potency; the quinoline nitrogen likely interacts with the hinge region residues (Pro1158, Met1160).

Critical Insight: Unlike imidazo[1,2-a]pyrazines which often target CDK9, the imidazo[4,5-b]pyrazine core shows superior selectivity for c-Met when the N-1 position is arylated.

Emerging Target: Mitochondrial Uncoupling

Recent studies (Santiago-Rivera et al., 2021) have repurposed this scaffold as a mitochondrial uncoupler for obesity treatment.

  • Lead Compound: 4.3.20

  • Mechanism: Protonophore activity—shuttling protons across the inner mitochondrial membrane to dissipate the gradient as heat.

  • SAR Driver: Lipophilicity is key. A 5-methoxy group combined with a 2-trifluoromethyl moiety balances the pKa required for proton cycling (EC₅₀ = 3.6 μM in L6 myoblasts).

Part 3: Synthetic Methodologies

Two primary routes dominate the synthesis of 7H-imidazo[4,5-b]pyrazine derivatives. The choice depends on the required regioselectivity at the N-1/N-3 positions.

Route A: The "One-Pot" Cyclization (Fe/Yb Catalysis)

Best for rapid library generation where N-alkylation patterns are symmetric or non-critical.

Protocol:

  • Starting Material: [1,2,5]oxadiazolo[3,4-b]pyrazine.

  • Reagents: Iron powder (reductant), Yb(OTf)₃ (Lewis acid catalyst), Aldehyde/Orthoester (Electrophile).

  • Conditions: 80°C in AcOH/EtOH.

  • Mechanism: Reductive ring opening of the oxadiazole followed by immediate condensation with the electrophile.

Route B: Regioselective Assembly (The "Stepwise" Approach)

Essential for c-Met inhibitors where N-1 substitution is mandatory.

Protocol for N-1 Arylation:

  • Nucleophilic Substitution (SNAr): React 2-chloro-3-aminopyrazine with a substituted aniline (e.g., 2,4-difluoroaniline) using Pd-catalysis (Buchwald-Hartwig) or thermal SNAr if the aniline is nucleophilic enough.

    • Conditions: Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110°C.

  • Cyclization: Treat the resulting diamine with triethyl orthoformate or a carboxylic acid equivalent.

    • Conditions: p-TsOH (cat.), 100°C.

Visualization of Synthetic Pathways

Synthesis cluster_legend Reaction Types Start1 2,3-Diaminopyrazine Final 7H-Imidazo[4,5-b] pyrazine Core Start1->Final R-COOH / PPA (Non-selective) Start2 2-Chloro-3-aminopyrazine Inter1 N-Aryl Diamine (Regio-defined) Start2->Inter1 Ar-NH2, Pd(0) (Buchwald) Start3 [1,2,5]Oxadiazolo [3,4-b]pyrazine Start3->Final Fe / Yb(OTf)3 One-Pot Reductive Cyclization Inter1->Final HC(OEt)3 / H+ Standard Condensation Standard Condensation Pd-Catalyzed (Regioselective) Pd-Catalyzed (Regioselective) Reductive Cyclization Reductive Cyclization

Figure 1: Comparative synthetic routes. Route B (Blue) is preferred for c-Met inhibitors requiring specific N-1 substitution.

Part 4: Biological Signaling & Mechanism of Action

Understanding the downstream effects of c-Met inhibition is crucial for assay design. The imidazo[4,5-b]pyrazine inhibitors block the ATP-binding site of c-Met, preventing the phosphorylation of the docking site (Y1349/Y1356) and subsequent recruitment of adaptors.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation Phospho Autophosphorylation (Y1234/1235 -> Y1349/1356) cMet->Phospho Inhibitor Imidazo[4,5-b]pyrazine (e.g., 1D-2) Inhibitor->cMet  ATP Competition   Grb2 Grb2/Gab1 Phospho->Grb2 STAT STAT3 Phospho->STAT PI3K PI3K / Akt Grb2->PI3K MAPK RAS / MAPK Grb2->MAPK Outcome Cell Proliferation Migration & Invasion PI3K->Outcome MAPK->Outcome STAT->Outcome

Figure 2: c-Met signaling cascade. Imidazo[4,5-b]pyrazines act as Type I inhibitors, blocking the initial autophosphorylation step.

Part 5: Experimental Protocol (Detailed)

Protocol: Synthesis of 6-bromo-1-(2,4-difluorophenyl)-1H-imidazo[4,5-b]pyrazine (Key Intermediate)

This protocol validates the regioselective Route B, crucial for creating the c-Met active scaffold.

Reagents:

  • 3,5-Dibromo-2-aminopyrazine (1.0 eq)

  • 2,4-Difluoroaniline (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • BINAP (0.10 eq)

  • NaOtBu (1.5 eq)

  • Triethyl orthoformate (Excess)

Step-by-Step:

  • C-N Coupling: In a dry Schlenk flask under Argon, combine 3,5-dibromo-2-aminopyrazine, 2,4-difluoroaniline, Pd₂(dba)₃, BINAP, and NaOtBu in anhydrous toluene (0.1 M).

  • Reflux: Heat to 110°C for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography to obtain the diamine intermediate.

  • Cyclization: Dissolve the diamine in triethyl orthoformate (acting as solvent and reagent) with a catalytic amount of p-TsOH.

  • Heating: Reflux at 100°C for 4 hours.

  • Isolation: Evaporate solvent. Recrystallize from EtOH/Water to yield the title compound.

Quality Control:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic imidazole singlet around δ 8.5-9.0 ppm.

  • Regiochemistry Check: NOESY correlation between the N-aryl protons and the imidazole C-2 proton confirms N-1 substitution.

Part 6: References

  • Zhao, F., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290.[1] Link

  • Santiago-Rivera, J. A., et al. (2021). Structure-Activity Relationship Studies of Imidazo[4,5-b]pyrazine Derivatives as Mitochondrial Uncouplers and their Potential in the Treatment of Obesity. Journal of Medicinal Chemistry, 64(15), 11445-11466. Link

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213–5228. (Included for structural comparison of the pyridine vs. pyrazine core). Link

  • BenchChem. Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives. (Technical Note on Catalysis). Link

Sources

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyrazine

Prepared by: Gemini, Senior Application Scientist

The imidazo[4,5-b]pyrazine core is a heterocyclic motif of significant interest in the field of drug discovery, widely regarded as a "privileged scaffold."[1] Its structural architecture, featuring a fusion of imidazole and pyrazine rings, bears a close resemblance to endogenous purines, the building blocks of DNA, RNA, and critical signaling molecules like ATP.[1][2] This mimicry allows derivatives of this core to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases, making them a cornerstone for the development of targeted therapeutics, especially in oncology.[3][4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyrazine derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological activity. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to accelerate the design and optimization of novel therapeutics based on this versatile core.

The Imidazo[4,5-b]pyrazine Core: Foundational Principles

Physicochemical and Structural Rationale

The power of the imidazo[4,5-b]pyrazine scaffold lies in its unique combination of electronic and structural features. The fused bicyclic system creates a planar, aromatic surface suitable for stacking interactions within protein active sites. The strategic placement of nitrogen atoms provides a rich array of hydrogen bond donors and acceptors, critical for anchoring the molecule to specific amino acid residues. This arrangement is particularly adept at replicating the hydrogen bonding patterns of the adenine base of ATP in the hinge region of kinase enzymes, a foundational principle for achieving potent inhibition.

General Synthetic Strategies

The construction of the imidazo[4,5-b]pyrazine core is typically achieved through well-established condensation reactions. A common and versatile approach involves the cyclization of a substituted 2,3-diaminopyrazine with various electrophilic partners such as aldehydes, carboxylic acids, or their derivatives.[5][6][7] This strategy allows for the direct installation of diversity elements at the C2 position of the final scaffold.

General_Synthesis Diaminopyrazine 2,3-Diaminopyrazine (Substituted) Cyclization Condensation/ Cyclization Diaminopyrazine->Cyclization Electrophile Electrophile (e.g., R-CHO, R-COOH) Electrophile->Cyclization Core Imidazo[4,5-b]pyrazine Core Cyclization->Core Forms C2-substituted product SAR_Positions Key Substitution Points on the Imidazo[4,5-b]pyrazine Core img_node

Caption: Numbering of the imidazo[4,5-b]pyrazine scaffold for SAR analysis.

  • N1 Position: This position is frequently substituted with aryl or heteroaryl rings. The choice of this group is critical for modulating potency and selectivity. For instance, in the context of c-Met kinase inhibitors, the introduction of a 2,4-difluoro-phenyl group at the N1 position was found to be a crucial determinant for potent inhibitory activity. [1][3]This substituent likely engages in favorable interactions within a hydrophobic pocket of the enzyme's active site.

  • C2 Position: The C2 position is a primary vector for introducing diversity and tailoring the molecule to a specific biological target. Substituents here can project into the solvent-exposed region or deep into the active site. For c-Met inhibitors, a (R)-3-(piperidin-3-yl)oxy moiety at C2 demonstrated a significant enhancement in potency, suggesting a key interaction with the protein surface. [1]In other series, N-phenyl groups at this position have been explored for CDK9 inhibition. [8]

  • C5 and C6 Positions: These positions on the pyrazine ring are vital for fine-tuning the molecule's properties. Modifications here can influence solubility, metabolic stability, and target engagement. A standout example is the attachment of a quinoline ring via an oxygen linker at the C6 position , which was identified as a key contributor to high-potency c-Met inhibition. [1]This extension likely accesses an additional binding region, thereby increasing the overall affinity.

  • N3 and N7 Atoms: While less frequently substituted, the imidazole N3 and pyrazine N7 atoms play a crucial role as hydrogen bond acceptors. They often form essential interactions with the "hinge" region of kinase ATP-binding sites, mimicking the N1 and N3 of adenine. [1]Preserving at least one of these as a hydrogen bond acceptor is often essential for activity.

Case Studies: SAR in Action Against Key Oncological Targets

Case Study 1: Targeting the c-Met Receptor Tyrosine Kinase

Aberrant activation of the mesenchymal-epithelial transition factor (c-Met) is a known driver in multiple cancers, making it a high-value therapeutic target. [3]Systematic SAR investigation of imidazo[4,5-b]pyrazine derivatives has led to the identification of highly potent and selective c-Met inhibitors. [1][3] The key learnings from these campaigns underscore the synergistic effect of substitutions at the N1, C2, and C6 positions. The optimization process led to compound 1D-2 , which exhibited an enzymatic IC50 of 1.45 nM against c-Met and a cellular IC50 of 24.7 nM in the H1993 lung cancer cell line. [3] Table 1: SAR Data for Imidazo[4,5-b]pyrazine-based c-Met Inhibitors [1][3]

Compound N1-Substituent C2-Substituent C6-Substituent c-Met IC50 (nM) H1993 Cell IC50 (nM)
1D-1 2,4-difluoro-phenyl (R)-3-(piperidin-3-yl)oxy H 10.2 >1000

| 1D-2 | 2,4-difluoro-phenyl | (R)-3-(piperidin-3-yl)oxy | quinoline-6-oxy | 1.45 | 24.7 |

cMet_Binding cluster_cMet c-Met Kinase Domain cluster_Inhibitor Inhibitor (e.g., 1D-2) Hinge Hinge Region (Met1160) Pocket1 Hydrophobic Pocket 1 Pocket2 Solvent-Exposed Region Pocket3 Deep Hydrophobic Pocket 2 Core Imidazo[4,5-b]pyrazine Core Core->Hinge H-Bonds N1_Sub N1: 2,4-difluoro-phenyl N1_Sub->Pocket1 Hydrophobic Interaction C2_Sub C2: (R)-piperidin-3-yloxy C2_Sub->Pocket2 Polar/Ionic Interaction C6_Sub C6: quinoline-6-oxy C6_Sub->Pocket3 Hydrophobic Interaction mTOR_Pathway mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 Akt Akt (S473) mTORC2->Akt Inhibitor Imidazo[4,5-b]pyrazin-2-one Inhibitor Inhibitor->mTORC1 Inhibitor->mTORC2 ProteinSynth Protein Synthesis & Cell Growth S6K->ProteinSynth fourEBP1->ProteinSynth inhibition CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Inhibition of mTORC1 and mTORC2 signaling pathways.

Methodologies and Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols represent self-validating systems for the synthesis and evaluation of imidazo[4,5-b]pyrazine derivatives.

Protocol 1: Representative Synthesis of a 2,6-Disubstituted-1H-imidazo[4,5-b]pyrazine

This protocol is a generalized procedure based on methodologies for synthesizing c-Met inhibitors.

[3][6]1. Step A: Nucleophilic Aromatic Substitution:

  • To a solution of 2,3-diamino-5-chloropyrazine (1.0 eq) in n-butanol, add the desired aryl amine (e.g., 2,4-difluoroaniline) (1.2 eq) and p-toluenesulfonic acid monohydrate (2.0 eq).
  • Heat the mixture to reflux (approx. 120 °C) for 16-24 hours, monitoring by LC-MS.
  • Cool the reaction to room temperature. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the N2-aryl-5-chloropyrazine-2,3-diamine intermediate.
  • Validation: Confirm structure and purity (>95%) by ¹H NMR, ¹³C NMR, and LC-MS.
  • Step B: Cyclization to form the Imidazo[4,5-b]pyrazine Core:

    • Suspend the intermediate from Step A (1.0 eq) in a suitable solvent like ethanol.

    • Add the desired aldehyde (e.g., a protected piperidine carboxaldehyde) (1.5 eq) and an oxidant such as sodium metabisulfite (2.0 eq).

    • Reflux the mixture for 4-8 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to obtain the chlorinated imidazo[4,5-b]pyrazine.

    • Validation: Confirm structure by NMR and mass spectrometry.

  • Step C: C6-Position Functionalization (e.g., Buchwald-Hartwig or SNAr):

    • Combine the chlorinated core from Step B (1.0 eq), the desired nucleophile (e.g., 6-hydroxyquinoline) (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) (0.1 eq), a ligand (e.g., Xantphos) (0.2 eq), and a base (e.g., Cs₂CO₃) (2.5 eq) in an inert solvent like dioxane.

    • Degas the mixture and heat under an inert atmosphere (e.g., 100 °C) for 12-18 hours.

    • Cool, filter through celite, and concentrate the filtrate.

    • Purify the crude product by preparative HPLC to yield the final trisubstituted compound.

    • Validation: Final structure confirmation and purity assessment (>98%) via ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay
  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by the c-Met enzyme.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • In a 384-well plate, add 2 µL of the compound dilution.

    • Add 4 µL of a solution containing recombinant human c-Met enzyme and the biotinylated peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 4 µL of an ATP solution (at the Kₘ concentration).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

    • Incubate for a further 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable TR-FRET plate reader, measuring emission at both 665 nm (APC) and 620 nm (europium).

    • Calculate the emission ratio (665/620).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation System:

    • Positive Control: A known potent c-Met inhibitor (e.g., Crizotinib) is run in parallel to confirm assay performance.

    • Negative Control: DMSO-only wells define the 0% inhibition level.

    • No Enzyme Control: Wells without the c-Met enzyme define the 100% inhibition level.

    • The Z'-factor for the assay should be ≥ 0.5 to ensure robustness and reproducibility.

Conclusion and Future Directions

The imidazo[4,5-b]pyrazine scaffold is a remarkably versatile and productive core for the development of targeted therapeutics. Decades of research have established clear SAR principles, particularly for kinase inhibitors, guiding the rational design of potent and selective agents. The key to successful optimization lies in the multi-pronged modification of the N1, C2, and C6 positions to achieve synergistic interactions with the target protein.

Future efforts will likely focus on expanding the therapeutic applications of this core beyond oncology into areas such as inflammatory and viral diseases. T[2][9]he development of novel synthetic methodologies to access previously unexplored chemical space, coupled with advanced computational modeling, will continue to unlock the full potential of this privileged scaffold in the ongoing quest for new medicines.

References

  • Sharma, R. A., Bobek, M., Cole, F. E., & Bloch, A. (1973). Synthesis and biological activity of some imidazo[4,5-b]pyrazines and their ribonucleosides as purine analogs. Journal of Medicinal Chemistry, 16(6), 643-647. Available from: [Link]

  • Cui, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290. Available from: [Link]

  • Lee, B. G., et al. (2011). Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6793-6799. Available from: [Link]

  • Li, Y., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1787. Available from: [Link]

  • Saczewski, F., & Balewski, Ł. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 411. Available from: [Link]

  • Zaman, S., et al. (2021). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available from: [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available from: [Link]

  • Saczewski, F., & Balewski, Ł. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available from: [Link]

  • Sias, C., et al. (2014). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. European Journal of Medicinal Chemistry, 85, 241-253. Available from: [Link]

  • Wang, T., et al. (2011). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 2(3), 228-233. Available from: [Link]

  • Wang, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(22), 6949-6953. Available from: [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. Available from: [Link]

  • Sharma, R. A., Bobek, M., Cole, F. E., & Bloch, A. (1973). Synthesis and biological activity of some imidazo[4,5-b]pyrazines and their ribonucleosides as purine analogs. Journal of Medicinal Chemistry. Available from: [Link]

  • Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 1. Available from: [Link]

  • Matilda. (2024). Synthesis and Theoretical Study of Novel Imidazo[4,5-b]pyrazine-Conjugated Benzamides as Potential Anticancer Agents. Available from: [Link]

  • Park, J. K., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2580-2583. Available from: [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. Available from: [Link]

  • Matiychuk, V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Noveltr[1][2][4]iazino[2,3-c]quinazolines. Pharmaceuticals, 17(2), 226. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

  • ResearchGate. (n.d.). Heterocyclic replacement of the imidazo[1,2-a]pyrazine core with IMP. Available from: [Link]

  • Amer, A. M., et al. (2018). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. ResearchGate. Available from: [Link]

Sources

A Guide to Nitrogen Heterocycle Scaffolds for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of this revolution lies the strategic use of nitrogen-containing heterocyclic scaffolds. These chemical frameworks are not merely incidental structural components; they are "privileged scaffolds" that possess the intrinsic ability to interact with the highly conserved ATP-binding site of kinases. This guide provides a technical deep-dive into the rationale, design, synthesis, and evaluation of nitrogen heterocycle-based kinase inhibitors for researchers, scientists, and drug development professionals. We will explore the causality behind scaffold selection, detail self-validating experimental protocols, and ground our discussion in field-proven examples, moving from foundational principles to advanced applications.

The Rationale: Why Nitrogen Heterocycles are Privileged Scaffolds

The enzymatic function of a kinase is to catalyze the transfer of a phosphate group from ATP to a substrate protein.[1] The vast majority of kinase inhibitors are ATP-competitive, meaning they function by occupying the ATP-binding site and preventing the enzyme from carrying out its phosphorylation function.[1][2] The success of nitrogen heterocycles stems from their structural and electronic resemblance to the adenine core of ATP.[3][4]

This mimicry allows them to form crucial hydrogen bond interactions with the "hinge region," a flexible segment of the kinase that connects the N- and C-terminal lobes of the catalytic domain.[5][6] This interaction is the primary anchor for most ATP-competitive inhibitors. The versatility of heterocyclic chemistry allows for fine-tuning of a molecule's properties by modifying substituents around the core scaffold. These modifications can enhance potency, improve selectivity against the ~500 kinases in the human kinome, and optimize pharmacokinetic properties (ADME/Tox).[7][8]

Key Signaling Pathways Targeted

Kinase inhibitors are designed to interrupt dysregulated signaling pathways that drive diseases like cancer. Understanding these pathways is crucial for rational drug design.[9]

  • EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway, upon activation, triggers downstream cascades like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, promoting cell proliferation and survival.[9][10] Inhibitors targeting EGFR are critical in non-small cell lung cancer (NSCLC) and other epithelial tumors.[11][12]

  • VEGFR Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[9]

  • BCR-ABL Pathway: The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[13][14]

Below is a diagram illustrating the general mechanism of ATP-competitive inhibition.

Kinase_Inhibition_Mechanism cluster_0 Normal Kinase Function cluster_1 Competitive Inhibition Kinase_Active Kinase Active Site Substrate Substrate Protein Kinase_Active->Substrate Acts on ATP ATP ATP->Kinase_Active Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylates Kinase_Blocked Kinase Active Site Inhibitor N-Heterocycle Inhibitor Inhibitor->Kinase_Blocked Binds & Blocks ATP_Blocked ATP ATP_Blocked->Kinase_Blocked Binding Prevented

Caption: ATP-Competitive Kinase Inhibition Mechanism.

A Tour of Core Scaffolds: The Building Blocks of Inhibition

While numerous heterocyclic systems have been explored, a few have emerged as cornerstones of kinase inhibitor design.[15][16]

Pyrimidines: The Versatile Mimic

The pyrimidine ring is a fundamental component of DNA and RNA, making it an exceptionally "privileged" scaffold for mimicking the purine ring of ATP.[17][18] Its derivatives are found in a multitude of FDA-approved drugs.[17][19] The nitrogen atoms at positions 1 and 3 are perfectly positioned to act as hydrogen bond acceptors, interacting with the backbone amide hydrogens of the kinase hinge region.

Common pyrimidine scaffolds include:

  • 2-Aminopyrimidines and 2,4-Diaminopyrimidines: These scaffolds are workhorses in kinase inhibition, forming critical hydrogen bonds with the kinase hinge.[5][17] Imatinib, the groundbreaking drug for CML, is built upon a 2-phenylaminopyrimidine core.[20]

  • Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is a direct bioisostere of adenine, allowing it to effectively mimic ATP binding.[4][21]

  • Pyrido[2,3-d]pyrimidines: These have demonstrated broad-spectrum tyrosine kinase inhibitory activity.[5]

Quinazolines: The EGFR Specialists

The quinazoline scaffold is synonymous with the first generation of EGFR inhibitors.[6][22] Drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) are based on a 4-anilinoquinazoline core.[23][24] The N1 atom of the quinazoline ring typically forms a hydrogen bond with a key methionine residue in the hinge region of EGFR.[6] Substitutions at the 6 and 7 positions of the quinazoline ring often project into a solvent-exposed region, allowing for modifications that enhance solubility and other drug-like properties.[23]

Indoles and Indolinones: Multi-Kinase Powerhouses

The indole scaffold is another privileged structure, found in many natural products and synthetic drugs.[25][26] Indole-based inhibitors can target a wide array of kinases.[26][27] Sunitinib (Sutent), an indolinone-based drug, is a multi-kinase inhibitor targeting VEGFR and PDGFR, among others, and is used to treat renal cell carcinoma and gastrointestinal stromal tumors (GIST).[28] The indolinone core provides a rigid framework from which substituents can be oriented to interact with different regions of the kinase active site.

The diagram below illustrates the EGFR signaling pathway, which is frequently targeted by quinazoline- and pyrimidine-based inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Gefitinib / Erlotinib (Quinazoline Scaffold) Inhibitor->EGFR Blocks ATP Site

Caption: Simplified EGFR Signaling Cascade and Point of Inhibition.

From Blueprint to Bench: Synthesis and Evaluation

A successful kinase inhibitor program requires robust and reproducible chemistry and biology workflows. The protocols described here represent self-validating systems for creating and testing novel inhibitors based on a common scaffold.

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Scaffold

The causality behind this experimental choice is its reliability and modularity. This common route involves a sequential nucleophilic aromatic substitution (SNAr) on a readily available dihalopyrimidine, allowing for the introduction of two different amine side chains in a controlled manner.[5][19]

Objective: To synthesize a diverse library of 2,4-diaminopyrimidine derivatives.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine 1 (R¹-NH₂)

  • Amine 2 (R²-NH₂)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Solvent (e.g., Isopropanol, DMF, 1-Pentanol)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography, LC-MS)

Step-by-Step Methodology:

  • First Nucleophilic Substitution (C4 Position):

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol.

    • Add DIPEA (1.2 eq) followed by the dropwise addition of Amine 1 (1.0 eq). The C4 chlorine is more reactive, allowing for regioselective substitution at this position first.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the formation of the 2-chloro-4-aminopyrimidine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the intermediate can be isolated or, more commonly, used directly in the next step.

  • Second Nucleophilic Substitution (C2 Position):

    • To the reaction mixture containing the intermediate, add Amine 2 (1.1 eq).

    • Heat the reaction mixture to 80-120 °C. The second substitution at the less reactive C2 position requires more energy. The choice of temperature and solvent (e.g., switching to 1-pentanol for higher temperatures) depends on the reactivity of Amine 2.[19][29]

    • Stir for 12-24 hours, again monitoring by TLC or LC-MS until the starting intermediate is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel to yield the final 2,4-diaminopyrimidine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This synthetic workflow is visualized below.

Synthetic_Workflow Start Start: 2,4-Dichloropyrimidine Step1 Step 1: First SNAr (Amine 1, DIPEA, RT) Start->Step1 Intermediate Intermediate: 2-Chloro-4-aminopyrimidine Step1->Intermediate Step2 Step 2: Second SNAr (Amine 2, Heat) Intermediate->Step2 Crude Crude Product Step2->Crude Step3 Step 3: Work-up & Purification (Extraction, Chromatography) Crude->Step3 Final Final Product: 2,4-Diaminopyrimidine Step3->Final

Caption: Workflow for 2,4-Diaminopyrimidine Synthesis.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the in vitro potency (IC₅₀) of synthesized compounds against a target kinase.

Causality: A direct biochemical assay is the most reliable first step to confirm target engagement. The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced.[30] Its universality allows it to be used for virtually any kinase, providing a consistent and high-throughput method for screening.[30][31]

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Kₘ concentration for the kinase)

  • Synthesized inhibitor compounds (in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 96- or 384-well plates (white, low-volume)

  • Luminometer

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a serial dilution of the inhibitor compounds in a microplate. Typically, an 11-point, 3-fold dilution series is used, starting from ~10 µM. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Prepare a kinase reaction buffer containing the kinase and its specific substrate.

    • Add the kinase/substrate mixture to the wells containing the inhibitor and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Add ATP to all wells to start the enzymatic reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

The overall screening process is depicted below.

Screening_Workflow Start Synthesized Compound Library Primary Primary Screen: In Vitro Biochemical Assay (e.g., ADP-Glo™ for IC₅₀) Start->Primary Hit Identify 'Hits' (Potency < 1µM) Primary->Hit Secondary Secondary Screen: Selectivity Profiling (Panel of >50 Kinases) Hit->Secondary Potent Compounds Selective Is Compound Selective? Secondary->Selective Cellular Cell-Based Assays: Target Engagement & Proliferation (EC₅₀) Selective->Cellular Yes Discard Discard or Redesign Selective->Discard No Lead Lead Compound Cellular->Lead

Caption: Hierarchical Workflow for Kinase Inhibitor Screening.

Field-Proven Success: A Look at FDA-Approved Drugs

The true measure of a scaffold's utility is its successful application in clinically approved therapeutics. The following table summarizes key data for landmark drugs that validate the design principles discussed.

Drug Name (Brand)Core ScaffoldPrimary Target(s)Disease IndicationMechanism Insight
Imatinib (Gleevec)2-PhenylaminopyrimidineBcr-Abl, c-KIT, PDGFRChronic Myeloid Leukemia (CML), GISTA paradigm-shifting drug that binds to the ATP site, locking the kinase in an inactive conformation.[13][14][32]
Gefitinib (Iressa)QuinazolineEGFRNon-Small Cell Lung Cancer (NSCLC)Competitively binds to the ATP-binding site of EGFR tyrosine kinase, particularly effective in tumors with activating EGFR mutations.[11][12][23]
Erlotinib (Tarceva)QuinazolineEGFRNSCLC, Pancreatic CancerSimilar to Gefitinib, acts as a reversible inhibitor of the EGFR tyrosine kinase domain.[10]
Sunitinib (Sutent)IndolinoneVEGFR, PDGFR, c-KITRenal Cell Carcinoma (RCC), GISTA multi-kinase inhibitor that blocks signaling pathways involved in both tumor growth and angiogenesis.[28]
Osimertinib (Tagrisso)PyrimidineEGFR (incl. T790M mutant)Non-Small Cell Lung Cancer (NSCLC)A third-generation inhibitor designed to overcome resistance to earlier EGFR inhibitors by targeting the T790M "gatekeeper" mutation.[33]

Conclusion and Future Outlook

Nitrogen heterocycles are undeniably the most important and versatile scaffolds in the design of kinase inhibitors. Their ability to act as bioisosteres of the ATP adenine ring provides a powerful and validated starting point for drug discovery. By leveraging a deep understanding of kinase structure, signaling pathways, and medicinal chemistry principles, researchers can rationally design and synthesize potent and selective inhibitors. The workflows for synthesis and screening outlined here provide a robust framework for moving from a conceptual scaffold to a validated lead compound.

References

  • Iressa (Gefitinib), Oral Tyrosine Kinase Inhibitor, Approved for First-Line Therapy for Patients with Metastatic NSCLC and EGFR Mutation. (2016). American Health & Drug Benefits.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Imatinib. Wikipedia. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]

  • What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? Google Search.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. [Link]

  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. (2025). ResearchGate. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings. (2021). RxList. [Link]

  • Gefitinib (Iressa®). (2025). OncoLink. [Link]

  • Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. (2023). PubMed. [Link]

  • Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Semantic Scholar. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Mechanism of action of imatinib mesylate (Gleevec ® ). Imatinib... (2002). ResearchGate. [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. [Link]

  • New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). MDPI. [Link]

  • Therapeutic potential of anticancer activity of nitrogen-containing heterocyclic scaffolds as Janus kinase (JAK) inhibitor. (2024). PubMed. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs. [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). PubMed. [Link]

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017). PubMed. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). MDPI. [Link]

  • Gleevec® package insert. accessdata.fda.gov. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Google Search. [Link]

  • Imatinib Mesylate (Gleevec). (2017). Basicmedical Key. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). PMC. [Link]

  • A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. (2024). Tech Science Press. [Link]

  • Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. (2025). PMC. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Biomedical Science and Clinical Research. [Link]

  • Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Scilit. [Link]

  • Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. (2025). MDPI. [Link]

  • Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. (2025). ResearchGate. [Link]

  • Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. (2023). PMC. [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Google Search. [Link]

  • The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (2005). American Society of Hematology. [Link]

  • Amino substituted nitrogen heterocycle ureas as kinase insert domain containing receptor (KDR) inhibitors. (2015). Journal of Food and Drug Analysis. [Link]

Sources

Technical Deep Dive: Tautomeric Dynamics in 7H-Imidazo[4,5-b]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of tautomerism in 7H-imidazo[4,5-b]pyrazine derivatives. It is structured to serve as a reference for medicinal chemists and structural biologists, focusing on the implications of tautomeric dynamics for drug design and scaffold optimization.[1][2]

Executive Summary

The imidazo[4,5-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., c-Met, Aurora) and GPCR ligands.[1][2][3][4] However, its utility is complicated by annular tautomerism —the rapid migration of a proton between nitrogen atoms within the heteroaromatic system.[1]

While often simplified as a static structure in 2D databases, the molecule exists as a dynamic equilibrium of tautomers (typically 1H, 3H, 4H, and 7H forms).[1][2] Understanding this equilibrium is critical because each tautomer presents a distinct hydrogen-bond donor/acceptor (HBD/HBA) motif .[3][5] A drug designed to bind the 1H-tautomer may fail if the target pocket stabilizes the 4H-form, or if the energy penalty to desolvate and switch tautomers is too high.[3]

This guide dissects the thermodynamics, kinetics, and characterization of these tautomers, with a specific focus on the "7H" species and its relevance in biological systems.[1][2]

Structural Fundamentals & Nomenclature

To navigate the tautomeric landscape, we must first establish a rigorous numbering system.[1][2] The imidazo[4,5-b]pyrazine core consists of a pyrazine ring fused to an imidazole ring.[3][5][6]

Numbering Convention (IUPAC vs. Purine): There is often confusion between IUPAC and purine-based numbering.[3][5]

  • IUPAC: The imidazole nitrogens are typically N1 and N3.[1][5] The pyrazine nitrogens are N4 and N7.[5]

  • Purine Analogy: In purine, the imidazole nitrogens are N7 and N9.[1][2][5]

  • Scope: This guide uses the standard IUPAC bicyclic numbering where the heteroatoms are at positions 1, 3, 4, and 7 .[1][2]

The Tautomeric Quartet

The proton can theoretically reside on any of the four nitrogen atoms, creating four specific tautomers:

  • 1H-Tautomer: Proton on Imidazole N1. (Often the thermodynamic ground state in vacuum).[5]

  • 3H-Tautomer: Proton on Imidazole N3. (Structurally symmetric to 1H in the unsubstituted parent, but distinct in derivatives).

  • 4H-Tautomer: Proton on Pyrazine N4.[3][5] (Disrupts pyrazine aromaticity; usually high energy).[3][5]

  • 7H-Tautomer: Proton on Pyrazine N7. (The specific focus of this inquiry).

Note on "7H" Stability: In the parent imidazo[4,5-b]pyrazine, the 1H and 3H forms (imidazole N-H) are significantly more stable than the 4H and 7H forms (pyrazine N-H) due to the preservation of the aromatic sextet in the pyrazine ring. However, 7H-tautomers become dominant or biologically relevant when:

  • Substituents at C5/C6 electron-withdraw, altering pKa.[1][3][5]

  • The molecule binds to a metal ion or protein pocket that forces a proton shift to N7.[5]

  • Specific substitution at N1/N3 (e.g., alkylation) locks the "mobile" proton onto the pyrazine ring.[2]

Thermodynamics & Kinetics of Proton Transfer

The equilibrium constant (


) between tautomers is governed by the free energy difference (

):

[3]
Solvent Effects (Dielectric Modulation)[3][5]
  • Gas Phase: The 1H/3H forms are stabilized by internal dipole minimization.[5]

  • Polar Solvents (DMSO, Water): High dielectric solvents can stabilize the more dipolar zwitterionic resonance contributions of the 4H/7H forms, lowering the energy barrier for their formation.[1][2]

  • Protocols: Tautomeric ratios are highly solvent-dependent.[3][5] A compound appearing as a single species in

    
     may broaden into multiple exchanging species in 
    
    
    
    .[3][5]
The Barrier to Interconversion

The proton transfer is usually intermolecular (solvent-assisted) rather than intramolecular, as the geometry prevents a direct 1,3-shift without a high-energy transition state.[3][5]

  • Fast Exchange: On the NMR timescale, N1-H and N3-H often exchange rapidly, leading to an average signal.[1][3][5]

  • Slow Exchange: N1-H to N7-H migration involves a higher barrier (breaking pyrazine aromaticity), often resulting in distinct species observable by NMR at lower temperatures.[3][5]

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium pathways. Note the high-energy transition required to access the 7H form from the stable 1H/3H pool.[3]

Tautomerism cluster_0 Dominant Equilibrium T1 1H-Tautomer (Imidazole NH) Stable Ground State TS_Im Transition State (Intermolecular H-shift) T1->TS_Im Fast Exchange T4 4H-Tautomer (Pyrazine NH) High Energy T1->T4 High Barrier (Aromaticity Loss) T3 3H-Tautomer (Imidazole NH) Stable Ground State T7 7H-Tautomer (Pyrazine NH) Target Relevant T3->T7 High Barrier (Aromaticity Loss) TS_Im->T3 Fast Exchange T4->T7 Pyrazine Shift

Figure 1: Tautomeric connectivity graph.[3][5] The blue nodes represent the thermodynamically preferred imidazole tautomers. The red nodes represent the higher-energy pyrazine tautomers (4H/7H), which are often accessible only under specific binding conditions or synthetic forcing.[3]

Analytical Methodologies

To rigorously assign the tautomeric state of a 7H-imidazo[4,5-b]pyrazine derivative, a multi-modal approach is required. Relying on a single technique (like standard 1H NMR) is a common pitfall.[3][5]

Table 1: Characterization Matrix[1][2][7]
MethodObservable ParameterApplication for Imidazo[4,5-b]pyrazine
VT-NMR Coalescence Temp (

)
Distinguishes fast-exchanging 1H/3H from static species. Lowering Temp (

) can freeze out individual tautomers.

N-HMBC
N-H Coupling (

)
The "Gold Standard".[3][5] A direct N-H coupling (~90-100 Hz) definitively locates the proton.[5] N1/N3 vs N4/N7 shifts are distinct (~50-80 ppm diff).[3][5]
UV-Vis

Shift
Tautomers often have distinct chromophores.[3][5] Comparing spectra in varying pH can reveal pKa-driven tautomeric shifts.[3][5]
X-Ray Crystallography Bond LengthsSolid-state "snapshot".[3][5] Warning: The solid-state tautomer is determined by crystal packing forces and may not represent the bioactive solution state.[3][5]
DFT (In Silico)

Calculates relative stabilities.[3][5] Essential for predicting if the 7H form is energetically accessible in a protein pocket.[5]

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Tautomer Ratio

Objective: Determine if the 7H-tautomer exists in equilibrium or if the signal is an average of 1H/3H.[3][5]

  • Sample Prep: Dissolve 5-10 mg of the derivative in 0.6 mL of dry

    
     or 
    
    
    
    (avoid protic solvents like MeOH which facilitate exchange).
  • Initial Scan: Acquire 1H NMR at 298 K. Look for broad signals for the N-H and adjacent C-H protons.[1][3][5]

  • Cooling Phase: Decrement temperature in 10 K steps down to 220 K (or solvent freezing point).

  • Analysis:

    • If signals sharpen and split into distinct sets, slow exchange is achieved.[1][2][5] Integrate peaks to calculate

      
      .[3][5]
      
    • If signals remain broad or shift linearly, the exchange is still fast (very low barrier).[1][2]

  • Validation: Correlate with

    
     shifts. The C2 carbon (between N1 and N3) is highly sensitive to the protonation state of neighbors.
    
Protocol B: DFT Calculation of Tautomeric Preference

Objective: Predict the energy penalty for a drug to adopt the 7H-form required for binding.[3][5]

  • Software: Gaussian 16 or ORCA.

  • Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p) (includes dispersion corrections and diffuse functions for lone pairs).

  • Solvation Model: IEFPCM or SMD (Solvation Model based on Density) using water (

    
    ) and the specific assay solvent.
    
  • Workflow:

    • Build all 4 tautomers (1H, 3H, 4H, 7H).

    • Perform geometry optimization + frequency calculation (ensure no imaginary frequencies).

    • Extract Gibbs Free Energy (

      
      ).[3][5]
      
    • Calculate

      
      .[3][5]
      
  • Interpretation: If

    
    , the 7H tautomer is readily accessible at physiological temperature.[1][5] If 
    
    
    
    , the 7H form is unlikely to contribute to binding unless the protein pays a massive energetic compensation.[1][2]

Biological Implications: The "Tautomeric Switch"

In kinase drug discovery, the imidazo[4,5-b]pyrazine scaffold often binds to the hinge region of the ATP binding pocket.[1][2][4]

  • Donor-Acceptor Mismatch:

    • The 1H-tautomer presents a specific pattern: N1 (Donor), N3 (Acceptor), N4 (Acceptor).[2][3][5]

    • The 7H-tautomer flips this: N1 (Acceptor), N3 (Acceptor), N7 (Donor).[2][3][5]

  • Case Study (c-Met Inhibitors): Many c-Met inhibitors utilize this scaffold.[3][4][5] The protein hinge usually requires a Donor-Acceptor motif.[3][5] If the inhibitor is locked in the wrong tautomer (e.g., by N-methylation), potency drops 1000-fold.[1][2] Conversely, if the inhibitor can freely tautomerize to the 7H form to match the protein's requirements, it gains affinity, provided the desolvation penalty is low.[1][2]

Strategic Design Tip: To avoid the ambiguity of tautomerism, medicinal chemists often "lock" the tautomer by substituting the nitrogen.[1]

  • Example: Methylating N1 locks the system in the 1-Methyl form, mimicking the 1H tautomer but removing the H-bond donor capability.[3][5]

  • Risk:[1][3][5][7] If the active species was actually the 3H or 7H tautomer, this methylation will abolish activity, leading to a false negative in SAR (Structure-Activity Relationship) studies.[1][2]

References

  • Vertex Pharmaceuticals. (2016).[3][5] Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase.[3][4][5] Bioorganic & Medicinal Chemistry.[1][3][4][5][8][9][10][11]

  • BenchChem. (2025).[3][4][5] A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors.

  • Claramunt, R. M., et al. (2006).[1][2][5] The Use of NMR Spectroscopy to Study Tautomerism.[5][12] Current Organic Chemistry.[1][3][5]

  • MDPI. (2023).[3][5] Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (Analogous scaffold comparison).

  • PubChem. (2025).[3][5] 1H-imidazo[4,5-b]pyrazine Compound Summary. National Library of Medicine.[1][5]

Sources

7H-Imidazo[4,5-b]pyrazine: A Strategic Bioisostere of Benzimidazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic replacement of key structural motifs is a cornerstone of lead optimization. Bioisosterism, the principle of substituting one functional group with another that retains similar biological activity, is a powerful tool in this endeavor. This technical guide provides a comprehensive exploration of 7H-imidazo[4,5-b]pyrazine as a bioisostere of the ubiquitous benzimidazole core. We will delve into the physicochemical rationale for this substitution, provide detailed synthetic protocols, and present case studies that underscore the successful application of this strategy in the development of novel therapeutics. This guide is intended to serve as a practical resource for researchers and scientists engaged in drug discovery, offering both foundational knowledge and actionable insights.

The Principle of Bioisosterism: A Refresher

The concept of bioisosterism is rooted in the understanding that the spatial arrangement and electronic properties of a molecule are paramount to its interaction with a biological target.[1] A successful bioisosteric replacement can lead to significant improvements in a drug candidate's profile, including enhanced potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.[2] The benzimidazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[3][4] However, challenges related to metabolism, solubility, and off-target effects often necessitate its modification.

7H-Imidazo[4,5-b]pyrazine: A Superior Scaffold?

The 7H-imidazo[4,5-b]pyrazine scaffold emerges as a compelling bioisostere for benzimidazole. The introduction of two nitrogen atoms into the benzene ring portion of the benzimidazole core to form the pyrazine ring significantly alters the electronic landscape and physicochemical properties of the molecule.

Physicochemical Properties: A Comparative Analysis

A critical aspect of bioisosteric replacement is the modulation of key physicochemical parameters that govern a molecule's behavior in a biological system. The table below provides a comparative overview of the properties of the parent benzimidazole and 7H-imidazo[4,5-b]pyrazine scaffolds. It is important to note that experimental data for the unsubstituted 7H-imidazo[4,5-b]pyrazine is limited, and some properties are inferred from its derivatives.

PropertyBenzimidazole7H-Imidazo[4,5-b]pyrazineRationale for Bioisosteric Advantage
Molecular Weight 118.14 g/mol [5]~120.11 g/mol Minimal increase in size, maintaining ligand efficiency.
pKa (of conjugate acid) ~5.6[6]Expected to be lower (more acidic)The electron-withdrawing pyrazine ring is expected to lower the pKa of the imidazole nitrogens, potentially altering target engagement and solubility at physiological pH.
logP ~1.32[5]Expected to be lowerThe additional nitrogen atoms increase polarity, which generally leads to a lower logP and improved aqueous solubility.[7]
Aqueous Solubility Sparingly soluble in cold water[8]pH-dependent; increased solubility in acidic conditions[7]The basic nitrogens in the pyrazine ring can be protonated to form more soluble salts, a common strategy to improve the bioavailability of weakly basic drugs.[7]
Metabolic Stability Susceptible to oxidation on the benzene ring[9][10]The pyrazine ring is generally more resistant to oxidative metabolism compared to a benzene ring.[11]Replacement of C-H bonds with nitrogen atoms can block sites of metabolism, leading to improved metabolic stability and longer half-life.
Hydrogen Bonding One H-bond donor (imidazole N-H) and one H-bond acceptor (imidazole N)One H-bond donor (imidazole N-H) and three H-bond acceptors (imidazole and pyrazine Ns)The additional hydrogen bond acceptors on the pyrazine ring offer new opportunities for interaction with biological targets, potentially increasing potency and selectivity.

Synthesis of the 7H-Imidazo[4,5-b]pyrazine Core: An Experimental Protocol

The synthesis of the 7H-imidazo[4,5-b]pyrazine scaffold is accessible through a straightforward and robust synthetic route. The following protocol details the key steps, starting from commercially available materials.

Workflow for the Synthesis of 7H-Imidazo[4,5-b]pyrazine

Synthesis_Workflow Start o-Phenylenediamine Step1 Synthesis of 2,3-Diaminopyrazine Start->Step1 [Ref: 7, 11] Step2 Cyclization to form 7H-Imidazo[4,5-b]pyrazine Step1->Step2 [Ref: 34] End 7H-Imidazo[4,5-b]pyrazine Core Step2->End

Caption: Synthetic workflow for the 7H-imidazo[4,5-b]pyrazine core.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,3-Diaminopyrazine

This procedure is adapted from established methods for the synthesis of diaminopyrazines.[12][13]

  • Materials:

    • 3,4-Diamino-1,2,5-thiadiazole

    • An appropriate 1,2-dicarbonyl compound (e.g., glyoxal for the parent scaffold)

    • Acetic acid

    • Tin(II) chloride

    • Hydrochloric acid

    • Methanol

  • Procedure:

    • Condensation: In a round-bottom flask, dissolve 3,4-diamino-1,2,5-thiadiazole (1.0 eq) and the 1,2-dicarbonyl compound (1.05 eq) in glacial acetic acid.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the intermediate[3][14][15]thiadiazolo[3,4-b]pyrazine.

    • Reduction: To a solution of the intermediate in methanol, add a solution of tin(II) chloride (5.0 eq) in concentrated hydrochloric acid.

    • Heat the mixture at 60°C for 2-4 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,3-diaminopyrazine.

Step 2: Cyclization to form 7H-Imidazo[4,5-b]pyrazine

This step involves the condensation of the diamine with a one-carbon unit.[16]

  • Materials:

    • 2,3-Diaminopyrazine

    • Formic acid or trimethyl orthoformate

    • Hydrochloric acid (catalytic)

  • Procedure:

    • In a round-bottom flask, suspend 2,3-diaminopyrazine (1.0 eq) in formic acid (or trimethyl orthoformate).

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution).

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 7H-imidazo[4,5-b]pyrazine.

Case Studies: The 7H-Imidazo[4,5-b]pyrazine Scaffold in Action

The versatility of the 7H-imidazo[4,5-b]pyrazine core is evident in its application across various therapeutic areas, often as a successful bioisosteric replacement for benzimidazole.

Kinase Inhibitors: A Privileged Scaffold for a Privileged Target Class

Kinases are a major class of drug targets, particularly in oncology. The imidazo[4,5-b]pyridine and pyrazine scaffolds have been extensively explored as "hinge-binding" motifs that mimic the purine core of ATP.[17][18]

  • c-Met Inhibitors: A series of imidazo[4,5-b]pyrazine derivatives were designed and synthesized as potent and selective inhibitors of the c-Met protein kinase, a key target in cancer therapy.[11] The lead compound exhibited excellent enzymatic and cellular activity, along with favorable metabolic stability in human and rat liver microsomes, highlighting the advantage of the pyrazine ring in mitigating metabolic liabilities.[11]

  • Dual FLT3/Aurora Kinase Inhibitors: In the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors for the treatment of acute myeloid leukemia, the introduction of a pyrazine nitrogen was a key strategy to enhance metabolic stability and oral bioavailability.[19]

Beyond Kinases: Exploring Diverse Biological Activities

The utility of the 7H-imidazo[4,5-b]pyrazine scaffold extends beyond kinase inhibition.

  • Antiviral Activity: Imidazole and pyrazine derivatives have been investigated for their antiviral properties.[20] The replacement of a benzimidazole with an imidazo[4,5-b]pyrazine can modulate antiviral activity and improve drug-like properties.

  • Mitochondrial Uncouplers: Imidazo[4,5-b]pyrazine derivatives have been identified as mitochondrial uncouplers with potential applications in the treatment of obesity and other metabolic diseases.[16] The electronic nature of the pyrazine ring is crucial for the protonophoric activity of these compounds.

Conclusion and Future Perspectives

The 7H-imidazo[4,5-b]pyrazine scaffold represents a highly effective and strategically advantageous bioisostere for the benzimidazole nucleus. Its unique physicochemical properties, including increased aqueous solubility, enhanced metabolic stability, and additional hydrogen bonding capabilities, offer medicinal chemists a powerful tool to overcome common challenges in drug development. The synthetic accessibility of this core further enhances its appeal. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the systematic application of the imidazo[4,5-b]pyrazine scaffold as a benzimidazole bioisostere is poised to play an increasingly important role in the future of drug discovery.

References

  • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). ijpcbs. Retrieved March 7, 2026, from [Link]

  • Benzimidazole. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. (2015, December 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. (2025, February 6). Journal of Chemical & Engineering Data. Retrieved March 7, 2026, from [Link]

  • Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Studies on pyrazines. 3. A facile synthetic method of 2,3-diaminopyrazines. (n.d.). Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Metabolism-directed structure optimization of benzimidazole-based Francisella tularensis enoyl-reductase (FabI) inhibitors. (2014, May 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[3][14][15]Thiadiazolo- [3,4 - (1997, January 1). RSC Publishing. Retrieved March 7, 2026, from https://pubs.rsc.org/en/content/articlelanding/1997/jcr/s7000760j

  • Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[3][14][15]Thiadiazolo[3,4-b]pyrazines. (n.d.). Journal of Chemical Research, Synopses. Retrieved March 7, 2026, from [Link]

  • The metabolism of benzimidazole anthelmintics. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor. Retrieved March 7, 2026, from [Link]

  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. (2016, September 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... (2025, March 28). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • The chemical structure of the benzimidazoles studied. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Benzimidazole. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and Theoretical Study of Novel Imidazo[4,5-b]pyrazine-Conjugated Benzamides as Potential Anticancer Agents. (n.d.). Matilda. Retrieved March 7, 2026, from [Link]

  • 1-Benzyl-1H-benzimidazole. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. Retrieved March 7, 2026, from [Link]

  • Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, March 15). European Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Structure-Activity Relationship Studies of Imidazo[4,5-b]pyrazine Derivatives as Mitochondrial Uncouplers and their Potential in the Treatment of Obesity. (2021, December 16). VTechWorks. Retrieved March 7, 2026, from [Link]

  • 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. (2025, October 15). EPA. Retrieved March 7, 2026, from [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024, January 1). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity. (2019, October 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). PMC. Retrieved March 7, 2026, from [Link]

Sources

The Imidazo[4,5-b]pyrazine Scaffold in Kinase Drug Discovery: Patent Landscape, SAR, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of Imidazo[4,5-b]pyrazines

In contemporary medicinal chemistry, the design of potent and selective kinase inhibitors relies heavily on the use of "privileged scaffolds"—core structures capable of mimicking the adenine ring of ATP while providing versatile vectors for side-chain functionalization. The imidazo[4,5-b]pyrazine bicyclic system has emerged as a premier scaffold in this domain[1].

Due to the electron-withdrawing nature of the pyrazine nitrogens, the imidazo[4,5-b]pyrazine core is highly electron-deficient. This property not only enhances the metabolic stability of the molecule but also provides critical hydrogen bond acceptors that interact with the highly conserved hinge region of the kinase ATP-binding pocket. By systematically functionalizing the 1-, 2-, and 6-positions of this core, drug developers can probe the hydrophobic pockets (e.g., the DFG-in or DFG-out conformations) of various kinases, leading to highly specific inhibitors[2].

Patent Landscape & Key Kinase Targets

An analysis of recent patent literature (2019–present) reveals that imidazo[4,5-b]pyrazine derivatives are being aggressively pursued by multiple pharmaceutical entities across several critical oncology and immunology targets.

Tropomyosin Receptor Kinases (NTRK)

Aberrant fusions of NTRK genes are oncogenic drivers in a variety of solid tumors. In 2021, Shanghai Pharmaceuticals published a series of patents detailing imidazo[4,5-b]pyrazines as pan-TRK inhibitors[1].

  • SAR Insight: Their first patent disclosed 146 derivatives featuring a benzyl substituent at the 6-position of the core, while subsequent patents explored aryl and alkyl substitutions.

  • Efficacy: The most potent compounds (e.g., Compounds 17–21) demonstrated biochemical IC50 values ranging from 0.22 nM to 7.68 nM against TRK A, B, and C isoforms, translating to single-digit nanomolar cellular potency in MK12 colon cancer cell lines[1].

Mesenchymal-Epithelial Transition Factor (c-Met)

The HGF/c-Met signaling axis is a major driver of tumor metastasis and resistance to EGFR inhibitors. Imidazo[4,5-b]pyrazine derivatives have been heavily patented as c-Met inhibitors[2].

  • SAR Insight: Structural optimization has shown that extending a quinoline or phenyl moiety from the imidazo[4,5-b]pyrazine core allows the molecule to deeply penetrate the c-Met hydrophobic pocket. For instance, compound 1D-2 demonstrated an enzymatic IC50 of 1.45 nM and a cellular IC50 of 24.7 nM in the c-Met amplified H1993 cell line[2]. Furthermore, related quinoline-linked imidazo[4,5-b]pyrazines have shown profound in vivo metabolic stability[3].

Ataxia Telangiectasia and Rad3-related (ATR) Kinase

ATR kinase is a critical regulator of the DNA damage response (DDR). Inhibiting ATR forces cancer cells with high replication stress into premature mitosis, leading to synthetic lethality.

  • SAR Insight: Patents filed by the University of Texas (e.g., EP3765008 / US10894052) claim heterocyclic inhibitors, specifically highlighting 1H-imidazo[4,5-b]pyrazine and related pyrrolo-pyrazines, for treating ATR kinase-mediated proliferative diseases[4][5].

Quantitative SAR Data Summary

To synthesize the patent claims and literature, the following table summarizes the quantitative benchmarks of representative imidazo[4,5-b]pyrazine kinase inhibitors:

Target KinaseAssignee / SourceCore ModificationBiochemical IC50Cellular IC50 (Cell Line)
NTRK (A/B/C) Shanghai Pharmaceuticals6-benzyl/aryl substitution0.22 – 7.68 nM< 10 nM (MK12)
c-Met Various (e.g., Benchchem data)2-phenyl / quinoline linked1.45 nM24.7 nM (H1993)
ATR Kinase University of TexasMulti-substituted 1H-imidazo< 50 nM (Claimed)N/A (Claimed potent)

Mechanistic Visualization

The following diagram illustrates the mechanistic logic of how imidazo[4,5-b]pyrazine derivatives disrupt oncogenic signaling, specifically focusing on the competitive inhibition at the ATP-binding pocket.

G Ligand Ligand (HGF / NGF) Receptor Receptor Tyrosine Kinase (c-Met / NTRK) Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Requires ATP Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Inhibitor->ATP Competitive Binding (Blocks Phosphorylation) Downstream1 PI3K / AKT Pathway (Survival) ATP->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway (Proliferation) ATP->Downstream2 Phosphorylation Apoptosis Tumor Cell Apoptosis Downstream1->Apoptosis Inhibited Downstream2->Apoptosis Inhibited

Fig 1: Kinase signaling disruption via competitive ATP-pocket binding by imidazo[4,5-b]pyrazines.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating a compound is only 10% of the battle; the remaining 90% is proving its efficacy through a robust, self-validating assay cascade. The following protocols detail the step-by-step methodology for evaluating imidazo[4,5-b]pyrazine kinase inhibitors, explicitly outlining the causality behind each experimental choice.

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo)

Causality & Logic: Imidazo[4,5-b]pyrazines often possess intrinsic fluorescence due to their highly conjugated, electron-deficient bicyclic system. Utilizing traditional fluorescence-based assays (like FRET) can yield false positives or negatives via compound interference (auto-fluorescence or quenching). We utilize a luminescence-based ADP detection assay (e.g., Promega ADP-Glo) because it measures the universal byproduct of kinase activity (ADP) via a luciferase reaction, completely bypassing fluorescent interference and providing a highly trustworthy readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Serially dilute the imidazo[4,5-b]pyrazine inhibitor in 100% DMSO (10-point curve, 3-fold dilutions), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1% in the assay well.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the diluted compound to a 384-well white microplate. Add 5 µL of purified recombinant kinase (e.g., c-Met or TRKA). Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before substrate competition begins.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix (ATP concentration set at the empirically determined

    
     for the specific kinase to ensure competitive inhibition can be accurately measured).
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Generation: Add 20 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Then, add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30-minute incubation).

  • Data Analysis: Read luminescence on a multi-mode plate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement & Viability (Isogenic Counter-Screen)

Causality & Logic: A compound may exhibit sub-nanomolar biochemical potency but fail entirely in cells due to poor membrane permeability, high efflux pump affinity, or off-target cytotoxicity. To create a self-validating system, we do not just test for cell death; we test for target-specific cell death. We run the viability assay in parallel using a target-addicted cell line (e.g., H1993, which has c-Met amplification) and a non-addicted control line (e.g., A549). A wide therapeutic window between these two lines proves on-target cellular engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed H1993 cells (c-Met dependent) and A549 cells (c-Met independent) at 2,000 cells/well in 96-well opaque plates in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add serially diluted imidazo[4,5-b]pyrazine compounds (final DMSO = 0.1%) to the cells. Include vehicle controls (0.1% DMSO) and a positive control (e.g., Crizotinib or Volitinib).

  • Incubation: Incubate for 72 hours. Causality: 72 hours allows sufficient time for the depletion of downstream survival proteins (like AKT) to translate into measurable cellular apoptosis.

  • Viability Readout: Add CellTiter-Glo reagent (equal to the volume of culture medium) to lyse cells and generate a luminescent signal proportional to cellular ATP (which correlates with the number of viable cells).

  • Orthogonal Validation (Western Blot): To definitively prove the cell death is due to kinase inhibition, lyse a parallel set of treated cells at the 2-hour mark. Run a Western Blot probing for total c-Met and phosphorylated c-Met (p-Met Tyr1234/1235). A dose-dependent decrease in p-Met, with unchanged total c-Met, validates the mechanism of action.

Workflow Synth 1. Scaffold Synthesis (Imidazo[4,5-b]pyrazine) Biochem 2. Biochemical Assay (e.g., ADP-Glo Kinase) Synth->Biochem Purified Cmpd Cellular 3. Cellular Assay (e.g., CellTiter-Glo) Biochem->Cellular IC50 < 10nM Validation 4. Orthogonal Validation (Western Blot for p-Kinase) Cellular->Validation Cellular IC50 Validation->Synth SAR Feedback

Fig 2: Self-validating experimental workflow for kinase inhibitor SAR development.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . National Center for Biotechnology Information (NCBI) / PMC. 1

  • The Biological Frontier of 2-Phenyl-1h-imidazo[4,5-b]pyrazine: A Technical Review of Its Diverse Activities . BenchChem. 2

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . MDPI. 3

  • HETEROCYCLIC INHIBITORS OF ATR KINASE (EP 3765008 B1) . European Patent Office / Googleapis. 4

  • US10894052B2 - Heterocyclic inhibitors of ATR kinase . Google Patents. 5

Sources

The Ascendancy of Imidazo[4,5-b]pyrazines: A Technical Guide to Their History and Discovery as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[4,5-b]pyrazine core, a heterocyclic scaffold bearing a crucial structural resemblance to endogenous purines, has emerged as a privileged motif in the landscape of modern oncology drug discovery.[1] Its inherent ability to interact with the ATP-binding sites of a diverse array of protein kinases has propelled the development of numerous potent and selective anticancer agents. This in-depth technical guide chronicles the history and discovery of imidazo[4,5-b]pyrazine and its closely related analogue, imidazo[4,5-b]pyridine, as formidable therapeutic candidates. We will traverse the conceptual origins of this scaffold, from its early identification as a mitotic inhibitor to its contemporary role in precision medicine as a versatile kinase inhibitor. This guide will dissect the intricate structure-activity relationships (SAR) that have guided its evolution, detail the key molecular targets that have been successfully modulated, and provide robust, field-proven experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of novel derivatives.

Genesis of a Privileged Scaffold: From Purine Isostere to Anticancer Prospect

The journey of the imidazo[4,5-b]pyrazine scaffold in oncology is rooted in the fundamental medicinal chemistry principle of bioisosterism. The structural kinship between the imidazo[4,5-b]pyridine ring system and naturally occurring purines spurred early biological investigations into their therapeutic potential.[2][3] This initial curiosity led to the discovery in the 1980s that certain imidazo[4,5-b]pyridine derivatives act as mitotic inhibitors, causing an accumulation of cells in mitosis, thereby establishing their foundational anticancer activity.[4]

This early work laid the groundwork for a more targeted and rational approach to drug design. As the understanding of cancer biology deepened, particularly the central role of protein kinases in oncogenic signaling, the imidazo[4,5-b]pyrazine core was revisited as a potential kinase inhibitor. Its purine-like structure, with strategically positioned nitrogen atoms, is ideally suited for forming key hydrogen bond interactions within the hinge region of kinase ATP-binding pockets.[1] This realization marked a pivotal shift, transforming the scaffold from a general cytotoxic agent into a versatile platform for developing highly selective and potent kinase inhibitors.

The Kinase-Targeted Era: A Chronological Evolution of Imidazo[4,5-b]pyrazine-Based Inhibitors

The true potential of the imidazo[4,5-b]pyrazine scaffold was unlocked with its application in the development of targeted kinase inhibitors. The ability to systematically modify the core at various positions has allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties against a range of high-value oncology targets.

Targeting Dysregulated Mitosis: Aurora Kinase Inhibitors

The Aurora kinases, a family of serine/threonine kinases crucial for mitotic regulation, are frequently overexpressed in many human cancers. Their role in cell division made them a logical and early target for imidazo[4,5-b]pyridine-based inhibitors. Structure-activity relationship studies revealed that a 4-(dimethylamino)phenyl group at the C2-position and a piperazine-based side chain at the C7-position of the imidazo[4,5-b]pyridine core were optimal for potent inhibition of Aurora-A, -B, and -C.[1] This line of investigation led to the identification of dual FLT3/Aurora inhibitors, demonstrating the scaffold's capacity for polypharmacology, which can be advantageous in treating complex diseases like acute myeloid leukemia.[5]

Intercepting Transcriptional Addiction: CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) plays a critical role in regulating transcription, and its inhibition has emerged as a promising strategy for treating cancers that are dependent on the continuous expression of short-lived oncoproteins like MYC and MCL-1. Researchers have successfully designed and synthesized novel imidazo[4,5-b]pyridine derivatives with potent CDK9 inhibitory activity.[6][7] SAR studies on a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines established that substitutions on the N-phenyl ring with electron-withdrawing groups, such as a trifluoromethyl group, were generally favorable for activity.[1] A lead compound from this class demonstrated the ability to reduce levels of the anti-apoptotic protein Mcl-1, activate caspases 3/7, and induce cancer cell apoptosis.[7]

Halting Metastatic Progression: c-Met Inhibitors

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a key driver of tumor growth, invasion, and metastasis.[8] The imidazo[4,5-b]pyrazine core has been successfully exploited to develop highly potent and selective c-Met inhibitors. A systematic investigation focusing on modifications at the N1, C2, and C6 positions led to the discovery of compound 1D-2 , which exhibited a significant inhibitory effect in both enzymatic (IC50=1.45nM) and cellular assays.[8] Key structural features for high potency included a 2,4-difluoro-phenyl group at the N1 position, an (R)-3-(piperidin-3-yl)oxy moiety at the C2 position, and a quinoline ring linked via an oxygen atom at the C6 position.[1]

Expanding the Target Landscape: PAK4 and TrkA Inhibitors

The versatility of the imidazo[4,5-b]pyridine scaffold is further highlighted by its application in targeting other critical oncogenic kinases.

  • p21-Activated Kinase 4 (PAK4): Implicated in cytoskeletal reorganization, cell motility, and proliferation, PAK4 is a novel therapeutic target. A fragment-based drug design approach led to the discovery of KY-04045 , a 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine, as a PAK4 inhibitor.[9] The crystal structure of KY-04045 co-crystallized with PAK4 revealed that the pyrazole and imidazopyridine rings are sufficient for mediating interaction with the kinase hinge loop, providing a foundational building block for designing more potent inhibitors.[9]

  • Tropomyosin Receptor Kinase A (TrkA): Implicated in both cancer and pain, Trk kinases are another important target class. Through a scaffold hopping approach from a known Trk inhibitor, two new series of potent TrkA inhibitors based on the imidazo[4,5-b]pyridine and purine cores were developed. This work demonstrated that these compounds could achieve subnanomolar potencies in cellular assays and exhibit antitumor effects in a TrkA-driven mouse allograft model.[10]

Structure-Activity Relationship (SAR) Summary

The extensive exploration of the imidazo[4,5-b]pyrazine and imidazo[4,5-b]pyridine scaffolds has yielded a wealth of SAR data. The following table summarizes key substitutions and their impact on activity against various kinase targets.

Target KinaseCore ScaffoldKey Substitutions and Their EffectsRepresentative Compound(s)
c-Met Imidazo[4,5-b]pyrazineN1: 2,4-difluoro-phenyl group is crucial for potency.C2: (R)-3-(piperidin-3-yl)oxy moiety demonstrates significant activity.C6: Quinoline ring linked via an oxygen atom is a key contributor to high activity.[1]1D-2[8]
CDK9 Imidazo[4,5-b]pyridineN-phenyl group: Substitution with electron-withdrawing groups (e.g., -CF3) is favorable.Core: The imidazo[4,5-b]pyridine core is essential for inhibitory action.[1]18b[1]
Aurora Kinases Imidazo[4,5-b]pyridineC2: 4-(dimethylamino)phenyl group is optimal for potent inhibition.C7: Piperazine-based side chain significantly enhances activity.[1]31[1]
PAK4 Imidazo[4,5-b]pyridineC2 & C6: A pyrazole at C2 and a bromine at C6 provide a sufficient building block for hinge loop interaction.[9]KY-04045[9]
TrkA Imidazo[4,5-b]pyridineScaffold Hopping: Fusion of a pyrazol-3-yl moiety to the core retains Trk potency.[10]2d, 3a[10]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of imidazo[4,5-b]pyrazine-based anticancer agents. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability.

Synthesis of the Imidazo[4,5-b]pyrazine Core

A common and effective method for the synthesis of the imidazo[4,5-b]pyrazine core is through the condensation of a substituted diaminopyrazine with an aldehyde, followed by oxidative cyclization.

G cluster_0 Synthesis Workflow A Diaminopyrazine C Condensation A->C B Aldehyde B->C D Oxidative Cyclization C->D Intermediate E Imidazo[4,5-b]pyrazine D->E Final Product

Caption: General workflow for the synthesis of the imidazo[4,5-b]pyrazine core.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,3-diaminopyrazine (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add the desired aldehyde (1.1 mmol).

  • Condensation: Stir the reaction mixture at room temperature for 30 minutes to form the Schiff base intermediate.

  • Oxidative Cyclization: Add an oxidizing agent, such as iodine (1.2 mmol) or nitrobenzene, to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (80-120 °C) for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[4,5-b]pyrazine derivative.[11]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a standard method for determining the inhibitory activity of synthesized compounds against a target kinase.

Reagents and Materials:

  • Recombinant human kinase enzyme

  • Appropriate peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 96-well plate.

  • Reaction Initiation: Add the kinase, substrate, and ATP to the wells to start the reaction. Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

G cluster_1 MTT Assay Workflow A Seed Cancer Cells B Treat with Compound A->B 24h C Add MTT Reagent B->C 72h D Solubilize Formazan C->D 4h E Measure Absorbance D->E

Caption: Workflow for the MTT cell proliferation assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).[1]

In Vivo Xenograft Tumor Model

Xenograft models are essential for evaluating the in vivo efficacy of anticancer agents.[12] This protocol describes a general procedure for a subcutaneous xenograft model.[13]

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[12][14]

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 3-4 days and calculate the tumor volume.

  • Efficacy Evaluation: At the end of the study, compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.[15]

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess for any potential toxicity of the treatment.

Conclusion and Future Directions

The imidazo[4,5-b]pyrazine scaffold has unequivocally established itself as a cornerstone in the development of targeted anticancer therapies. Its journey from a simple purine isostere to a versatile kinase inhibitor platform is a testament to the power of rational drug design and a deep understanding of cancer biology. The wealth of SAR data and the successful targeting of multiple oncogenic kinases underscore the enduring potential of this privileged core.

While no imidazo[4,5-b]pyrazine-based drug has yet received FDA approval for cancer, the clinical success of the related imidazo[1,5-a]pyrazine analog, acalabrutinib, provides strong validation for this class of compounds.[16] Future research will likely focus on several key areas:

  • Enhancing Selectivity: Designing next-generation inhibitors with even greater selectivity to minimize off-target effects and improve the therapeutic index.

  • Overcoming Resistance: Developing novel derivatives that can overcome acquired resistance to existing targeted therapies.

  • Exploring New Targets: Expanding the application of the imidazo[4,5-b]pyrazine scaffold to other emerging and challenging kinase targets in oncology.

  • Novel Drug Modalities: Incorporating the imidazo[4,5-b]pyrazine core into novel therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras) to achieve targeted protein degradation.

The rich history and proven track record of the imidazo[4,5-b]pyrazine scaffold ensure that it will remain a fertile ground for the discovery and development of innovative and life-saving anticancer agents for years to come.

References

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • JoVE. (2019, November 27). Testing Targeted Therapies in Cancer using Structural DNA Alteration Analysis and Patient-Derived Xenografts. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
  • Zhu, X., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322.
  • Lee, C. H. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(1), 1-5.
  • Sahoo, S., et al. (2025, June 18).
  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Current Protocols in Pharmacology, 76, 14.23.1-14.23.18.
  • Park, J. K., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2580-2583.
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • Shelke, R. N., et al. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751.
  • Goker, H., et al. (2017).
  • ResearchGate. (n.d.). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks.
  • Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290.
  • Marie Kirwen, E., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
  • Alex, A., et al. (2024, October 5).
  • Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 705-710.
  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Mortensen, D. S., et al. (2011). Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6793-6799.
  • Jafari, M., et al. (2023). Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques. Letters in Drug Design & Discovery, 20(12), 2034-2044.
  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8721-8734.
  • Krause, M., et al. (n.d.). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or....
  • ResearchGate. (n.d.). FDA-approved pyrazine-containing antibacterial agents.
  • ResearchGate. (n.d.). FDA approved imidazole containing drugs.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.).

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[4,5-b]pyrazines are privileged nitrogen-containing heterocyclic scaffolds widely utilized in the development of anticancer, antiviral, and antibacterial therapeutics[1]. However, the conventional synthesis of the imidazopyrazine core and its subsequent functionalization often requires prolonged heating (8–12 hours), leading to thermal degradation, byproduct formation, and moderate yields[1].

This application note details optimized methodologies for the Microwave-Assisted Organic Synthesis (MAOS) of imidazo[4,5-b]pyrazine derivatives. By transitioning from convective heating to dielectric heating, researchers can condense reaction times to under 30 minutes while simultaneously improving yields and purity profiles.

Mechanistic Rationale: The Microwave Advantage

The fundamental causality behind the success of MAOS lies in direct dielectric heating. Unlike traditional convective heating—which relies on thermal conductivity through the reaction vessel walls—microwave irradiation directly couples with the dipole moments of the solvent and reagents.

When exposed to a 2.45 GHz microwave field, polar molecules continuously align and realign with the oscillating electromagnetic field. This rapid molecular friction generates localized superheating. According to the Arrhenius equation, this instantaneous energy transfer rapidly overcomes the activation energy barriers required for tandem reduction-cyclization and cross-coupling reactions[2]. Furthermore, MAOS minimizes the residence time of sensitive intermediates at high temperatures, effectively trapping the kinetic product and preventing thermodynamic degradation[2].

Comparative Performance Data

The transition to MAOS significantly improves both throughput and purity. Table 1 summarizes the benchmarked efficiency for the synthesis of 5-chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one and its derivatives, demonstrating a clear operational advantage[1].

Table 1: Comparative Efficiency of Imidazo[4,5-b]pyrazine Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Convective (Oil Bath)Dielectric (400W max)
Reaction Time 480 minutes25 minutes
Average Yield 65%68% – 85%
Purity (HPLC) < 85%> 95%
Side Reactions High (Thermal degradation)Low (Rapid quenching)

Experimental Workflows

Workflow Step1 1. Reagent Preparation (Precursors + Solvents) Step2 2. Vial Sealing & Argon Purging Step1->Step2 Step3 3. Microwave Irradiation (100-150°C, 15-25 min) Step2->Step3 Step4 4. Rapid Air Cooling & Venting Step3->Step4 Step5 5. Isolation & Chromatography Step4->Step5

Figure 1: Standardized workflow for microwave-assisted synthesis of imidazo[4,5-b]pyrazine.

Standardized Protocols

Protocol A: Tandem Synthesis of the Imidazo[4,5-b]pyrazine Core

Objective : Rapid construction of the bicyclic core via a one-pot tandem reduction-cyclization of 2-chloro-3-nitropyrazine derivatives[1][2].

Causality & Design : n-Pentanol is selected as the solvent because its high boiling point and excellent loss tangent (tan δ) make it a superior microwave absorber, allowing the reaction to reach 150°C rapidly without over-pressurizing the vial.

Step-by-Step Methodology :

  • Preparation : In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, dissolve the 2-chloro-3-nitropyrazine derivative (1.0 mmol) in 4 mL of n-pentanol.

  • Reagent Addition : Slowly add hydrazine hydrate (1.2 mmol). Note: The initial nucleophilic aromatic substitution (SNAr) is exothermic; careful addition prevents runaway kinetics prior to sealing.

  • Sealing : Crimp-seal the vial with a Teflon-lined septum to ensure pressure containment.

  • Irradiation : Place the vial in the microwave reactor (e.g., Biotage Initiator). Set the target temperature to 150°C, with a maximum power limit of 400W, and a hold time of 25 minutes[1]. Ensure the IR temperature sensor and pressure limits (max 15 bar) are engaged.

  • Cooling : Post-irradiation, utilize the reactor's compressed air jet to rapidly cool the vial to < 40°C before venting. Note: Rapid cooling is critical to quench the reaction and prevent degradation of the newly formed bicyclic core.

  • Validation & Isolation : Verify complete consumption of the starting material via TLC (EtOAc:Hexane 1:1). Pour the mixture into ice-cold water. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective : C-2 or C-5 functionalization of the core using boronic acids or potassium organotrifluoroborates[3].

Causality & Design : Boronic acids are highly prone to protodeboronation under prolonged thermal stress. MAOS minimizes this side reaction by ensuring the cross-coupling kinetics drastically outpace the degradation pathway[3].

Step-by-Step Methodology :

  • Catalyst Assembly : In a 5 mL microwave vial, combine the halo-imidazo[4,5-b]pyrazine (0.5 mmol), arylboronic acid or potassium organotrifluoroborate (0.75 mmol), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (1.5 mmol).

  • Solvent System : Add 3 mL of a degassed DME/H₂O (4:1 v/v) mixture. Note: Water is essential for the activation of the organoboron species, while DME provides excellent microwave coupling and substrate solubility.

  • Purging : Flush the vial with Argon for 3 minutes to prevent oxidative quenching of the Pd(0) catalyst, then seal.

  • Irradiation : Heat under microwave irradiation at 100°C for 15 minutes[3].

  • Validation & Workup : Confirm product formation via LC-MS. Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Mechanism A Pd(II) Pre-catalyst B Active Pd(0) Complex A->B Reduction C Oxidative Addition (Imidazopyrazine-Cl) B->C MW: Rapid Kinetics D Transmetalation (Organoboron + Base) C->D Base Activation E Reductive Elimination (Functionalized Core) D->E MW: Overcomes Barrier E->B Catalyst Regeneration

Figure 2: Microwave-accelerated catalytic cycle for late-stage imidazopyrazine functionalization.

Optimization and Troubleshooting

When adapting these protocols to novel derivatives, empirical optimization of the catalyst and solvent system is required. Table 2 outlines the optimization matrix for the Suzuki-Miyaura coupling on the imidazopyrazine core, highlighting the superiority of bidentate ligands (dppf) in stabilizing the active palladium species under microwave conditions.

Table 2: Optimization Matrix for Imidazopyrazine Suzuki-Miyaura Coupling

Catalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp / TimeYield (%)
Pd(OAc)₂K₂CO₃DMF : H₂O (4:1)100°C / 20 min45%
Pd(PPh₃)₄Cs₂CO₃DMF : H₂O (4:1)100°C / 20 min60%
Pd(dppf)Cl₂ Cs₂CO₃ DME : H₂O (4:1) 100°C / 15 min 88%

References

  • ResearchGate - Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Available at:[Link]

  • ResearchGate - Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts. Available at:[Link]

Sources

Application Note: Advanced Protocols for the Condensation of Diamines with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Amide bond formation is a fundamental transformation in organic synthesis, heavily utilized in the development of pharmaceuticals, peptidomimetics, and advanced materials. However, the condensation of symmetrical diamines with carboxylic acids presents a unique chemoselectivity challenge: differentiating two identical nucleophilic sites.

Attempting a direct 1:1 stoichiometric coupling typically results in a statistical mixture of unreacted diamine, the desired mono-amide, and the bis-amide byproduct. To achieve high yields and purity, researchers must employ deliberate strategies based on the desired outcome:

  • For Mono-Amidation: Desymmetrization via selective mono-protection is the gold standard[1].

  • For Bis-Amidation: Utilizing an excess of the carboxylic acid with highly efficient, non-epimerizing coupling reagents ensures complete conversion.

This application note details the causality behind reagent selection and provides validated, step-by-step protocols for both mono- and bis-amidation workflows.

The Causality of Chemoselectivity and Activation (E-E-A-T Insights)

Desymmetrization via Mono-Protonation

To selectively mono-protect a diamine, one must temporarily deactivate one of the amine groups. This is achieved by generating exactly one equivalent of anhydrous HCl in situ using trimethylsilyl chloride (TMSCl) in methanol[2].

  • The Mechanism: TMSCl undergoes solvolysis with methanol to yield exactly one equivalent of HCl. This protonates one amine group, forming a non-nucleophilic ammonium salt. The remaining free amine is highly reactive and selectively attacks the protecting group reagent (e.g., Boc₂O).

  • The Benefit: This self-validating system prevents the formation of di-Boc byproducts without requiring a massive, wasteful excess of the starting diamine[1][2].

Coupling Reagent Dynamics: Preventing N-Acylurea Formation

Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate carboxylic acids by forming an O-acylisourea intermediate. However, this intermediate is unstable and prone to a deleterious [1,3]-sigmatropic rearrangement, forming an unreactive N-acylurea byproduct.

  • The Solution: The addition of HOBt (1-hydroxybenzotriazole) intercepts the O-acylisourea before rearrangement can occur. HOBt acts as an auxiliary nucleophile, generating an OBt active ester. This ester is stable against rearrangement but remains highly reactive toward the incoming amine, ensuring a clean amide bond formation[3].

Mechanism Acid Carboxylic Acid Oacyl O-Acylisourea (Unstable) Acid->Oacyl + EDC EDC EDC EDC->Oacyl OBtEster OBt Active Ester (Stable & Reactive) Oacyl->OBtEster + HOBt HOBt HOBt HOBt->OBtEster Amide Amide Bond OBtEster->Amide + Amine Amine Amine Amine->Amide

Mechanism of EDC/HOBt mediated amide coupling preventing N-acylurea formation.

Coupling Reagents Comparison

Selecting the correct coupling reagent dictates the efficiency of the condensation and the simplicity of the downstream workup.

Reagent SystemActive IntermediatePrimary ByproductKey AdvantagesLimitations
EDC / HOBt OBt Active EsterWater-soluble ureaSimple aqueous workup; low epimerization risk.Requires stoichiometric additives; slower than uroniums.
HATU / DIPEA HOAt Active EsterWater-soluble ureaExceptional for sterically hindered amines; very fast.Expensive; generates explosive byproducts if mishandled.
DCC / DMAP O-AcylisoureaInsoluble DCUHighly cost-effective for bulk scale synthesis.DCU filtration is tedious; high risk of N-acylurea formation.
CDI Acyl ImidazoleCO₂, ImidazoleGas evolution drives the reaction; economical.Moisture sensitive; slower kinetics requiring heat.

Experimental Workflows & Protocols

Workflow cluster_mono Mono-Amidation Pathway cluster_bis Bis-Amidation Pathway Diamine Symmetrical Diamine MonoBoc 1. Mono-Protection (TMSCl, Boc2O) Diamine->MonoBoc 1 eq HCl (in situ) BisCoupling Direct Coupling (2.2 eq R-COOH, HATU) Diamine->BisCoupling Excess Acid Coupling 2. Amide Coupling (R-COOH, EDC/HOBt) MonoBoc->Coupling Deprotect 3. Deprotection (TFA or HCl) Coupling->Deprotect MonoAmide Mono-Amide Product Deprotect->MonoAmide BisAmide Bis-Amide Product BisCoupling->BisAmide

Workflow diverging selective mono-amidation (via desymmetrization) and direct bis-amidation.

Protocol A: Desymmetrization – Selective Mono-Boc Protection of Diamines

This protocol utilizes in situ HCl generation to differentiate the two amine groups[2].

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve the symmetrical diamine (1.0 eq, e.g., 10 mmol) in anhydrous methanol (30 mL). Cool the solution to 0 °C using an ice bath.

  • Mono-Protonation: Dropwise, add trimethylsilyl chloride (TMSCl, 1.0 eq, 10 mmol). Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes. A white precipitate (the mono-hydrochloride salt) may form.

  • Protection: Re-cool the flask to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq, 10 mmol) dissolved in methanol (10 mL) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with water (50 mL) and wash with diethyl ether (2 × 30 mL) to extract unreacted Boc₂O and any di-Boc byproduct.

  • Isolation: Adjust the aqueous layer to pH > 12 using 2M NaOH (this deprotonates the mono-Boc ammonium salt). Extract the liberated mono-protected diamine with dichloromethane (3 × 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure mono-Boc diamine.

Protocol B: Selective Mono-Amidation (EDC/HOBt Coupling)

Condensation of the mono-protected diamine with a carboxylic acid[3].

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or DMF (0.2 M concentration). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 15–30 minutes to pre-form the OBt active ester.

  • Coupling: Add the mono-Boc diamine (from Protocol A, 1.1 eq) to the reaction mixture, followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the mixture at room temperature for 12–16 hours under an inert atmosphere.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with DCM (3 × volumes). Wash the combined organic layers sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography if trace impurities remain. The Boc group can subsequently be removed using 20% TFA in DCM to yield the free mono-amide.

Protocol C: Direct Bis-Amidation of Diamines

For complete functionalization of both amine termini, utilizing HATU for rapid kinetics.

  • Activation: Dissolve the carboxylic acid (2.2 to 2.5 eq) and HATU (2.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (5.0 eq) and stir for 10 minutes. The solution may turn yellow, indicating the formation of the HOAt active ester.

  • Coupling: Add the symmetrical diamine (1.0 eq) in a single portion. Stir at room temperature for 4–6 hours.

  • Workup: Pour the reaction mixture into a 10-fold volume of ice-cold water. If the bis-amide precipitates, collect it via vacuum filtration and wash with cold water and diethyl ether.

  • Extraction (If no precipitate forms): Extract with ethyl acetate (3 × volumes). Wash the organic layer extensively with 1M HCl, 5% NaHCO₃, 5% LiCl (to remove residual DMF), and brine. Dry over Na₂SO₄ and concentrate.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL
  • Title: Protocol for Boc protection of diamines using Di-tert-butyl ethane-1,2-diyldicarbamate Source: Benchchem URL
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC / NIH URL
  • Title: Selective Mono-BOC Protection of Diamines Source: ResearchGate URL

Sources

Application Notes and Protocols for the Regioselective Alkylation of 7H-Imidazo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Imidazo[4,5-b]pyrazine Scaffold

The 7H-imidazo[4,5-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, interacting with a wide array of biological targets, most notably protein kinases.[1] Derivatives of this scaffold have been extensively investigated as potent and selective inhibitors of key signaling proteins implicated in oncology, such as the mesenchymal-epithelial transition factor (c-Met).[2] The therapeutic potential of this class of compounds is directly linked to the specific substitution patterns on the bicyclic ring system. Consequently, the ability to control the site of functionalization, particularly through alkylation, is of paramount importance for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides a detailed guide to understanding and controlling the regioselective alkylation of 7H-imidazo[4,5-b]pyrazine. We will delve into the underlying chemical principles governing selectivity, provide validated, step-by-step protocols for achieving specific isomeric outcomes, and offer expert insights into experimental design and troubleshooting.

The Core Challenge: Tautomerism and Competing Nucleophilic Centers

The primary obstacle in the selective alkylation of 7H-imidazo[4,5-b]pyrazine is the existence of prototropic tautomers. The acidic N-H proton is not localized on a single nitrogen atom but can reside on N1, N4, or N7, leading to a dynamic equilibrium between these forms. Deprotonation with a base generates an ambidentate anion with nucleophilic character distributed across these three nitrogen atoms, creating a competitive environment for alkylation.

tautomers cluster_main Tautomeric Equilibrium of Imidazo[4,5-b]pyrazine N7H 7H-Imidazo[4,5-b]pyrazine (Major Tautomer) N1H 1H-Imidazo[4,5-b]pyrazine N7H->N1H H⁺ shift N4H 4H-Imidazo[4,5-b]pyrazine N1H->N4H H⁺ shift

Figure 1: Prototropic tautomerism in the imidazo[4,5-b]pyrazine system.

The goal of a regioselective synthesis is to direct an incoming alkyl group (R) to a single, desired nitrogen atom, yielding predominantly the N1-R, N4-R, or N7-R isomer. Achieving this control requires a nuanced understanding of the electronic and steric factors at play.

Strategic Approaches to Regiocontrol

Several key experimental parameters can be manipulated to influence the site of alkylation. The interplay between the base, solvent, temperature, and the nature of the alkylating agent determines the kinetic versus thermodynamic outcome of the reaction.

  • Choice of Base and Solvent: The combination of base and solvent is critical. In many heterocyclic systems, standard conditions such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) are employed.[3][4][5] Under these conditions, alkylation often favors the nitrogen atoms on the six-membered pyrazine ring (N4 or N7). This is attributed to the higher thermodynamic stability of the resulting products. The use of stronger, non-nucleophilic bases can lead to different selectivity profiles by altering the nature of the anionic intermediate.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent (R-X) play a significant role. Highly reactive agents like methyl iodide may exhibit less selectivity, while bulkier agents such as benzyl bromide or substituted benzyl halides can be directed by steric hindrance, favoring attack at the less hindered nitrogen positions.

  • Protecting Groups: In cases where a specific isomer is required and direct alkylation proves unselective, a protecting group strategy can be employed. This involves protecting certain nitrogen atoms to block their reactivity, performing the alkylation at the desired site, and subsequently removing the protecting group.[6]

reaction_pathways cluster_reaction Competing Alkylation Pathways Start 7H-Imidazo[4,5-b]pyrazine Anion Imidazopyrazinide Anion Start->Anion + Base - H⁺ N7_Product N7-Alkylated Isomer Anion->N7_Product + R-X (at N7) N4_Product N4-Alkylated Isomer Anion->N4_Product + R-X (at N4) N1_Product N1-Alkylated Isomer Anion->N1_Product + R-X (at N1) RX R-X (Alkylating Agent)

Figure 2: General mechanism showing competing nucleophilic attack.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 7H-imidazo[4,5-b]pyrazine, with a focus on achieving alkylation on the pyrazine ring, which is often the preferred outcome based on studies of analogous imidazopyridine systems.[4][5]

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF

This protocol is a robust starting point for the alkylation of 7H-imidazo[4,5-b]pyrazine and is adapted from well-established procedures for related heterocycles.[3][5] It typically favors alkylation on the more basic nitrogen atoms of the six-membered ring.

Materials:

  • 7H-imidazo[4,5-b]pyrazine (1.0 equiv)

  • Alkyl halide (e.g., 4-fluorobenzyl bromide) (1.1 - 1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 7H-imidazo[4,5-b]pyrazine (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to separate the regioisomers.

Protocol 2: Characterization of Regioisomers

Distinguishing between the N1, N4, and N7 alkylated products is non-trivial and requires advanced analytical techniques. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is the definitive method for unambiguous structural assignment.[3][5]

Key Technique: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

  • Principle: The NOESY experiment detects spatial proximity between protons. A cross-peak between two protons indicates they are close in space (< 5 Å).

  • Application: For an N-alkylated imidazo[4,5-b]pyrazine, a NOESY correlation between the methylene protons of the newly introduced alkyl group (N-CH₂) and the protons on the heterocyclic core can reveal the site of attachment.

    • N7-Alkylation: Expect a NOE correlation between the N-CH₂ protons and the C6-H proton.

    • N4-Alkylation: Expect a NOE correlation between the N-CH₂ protons and the C5-H proton.

    • N1-Alkylation: Expect a NOE correlation between the N-CH₂ protons and the C2-H proton.

Complementary information from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons over 2-3 bonds, can further validate the assignments.[5]

Data Summary and Comparison

The regiochemical outcome is highly dependent on the specific substrate and reaction conditions. The following table summarizes expected outcomes based on literature for the closely related imidazo[4,5-b]pyridine scaffold, which serves as an excellent predictive model for the pyrazine system.

EntryHeterocycle SubstrateAlkylating AgentBase/SolventMajor Isomer(s)Reference
1Imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃ / DMFN4 (Pyridine Ring)[3]
2Imidazo[4,5-b]pyridineBenzyl bromideK₂CO₃ / DMFMixture, N4 favored[5][7]
3Imidazo[4,5-b]pyrazine4-Fluorobenzyl bromideK₂CO₃ / DMFMixture, N4/N7 favored[4]

Note: In the symmetric 7H-imidazo[4,5-b]pyrazine, the N4 and N7 positions are equivalent prior to substitution.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can quench the anionic intermediate. Increase the reaction temperature or time if starting material persists.

  • Poor Regioselectivity: If an inseparable mixture of isomers is obtained, consider modifying the reaction conditions. Lowering the temperature may favor the kinetically controlled product. Alternatively, changing the solvent or using a bulkier base could alter the selectivity.

  • Formation of Side Products: The use of highly reactive alkylating agents or excessive heat can lead to dialkylation or other side reactions. Using a modest excess of the alkylating agent (1.1-1.2 equiv) is recommended.

workflow cluster_workflow Experimental Workflow Setup 1. Reagent Setup (Heterocycle, Base, Anhydrous DMF) Addition 2. Add Alkylating Agent Setup->Addition Reaction 3. Heat and Monitor (TLC / LC-MS) Addition->Reaction Workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, NOESY, MS) Purify->Analyze

Figure 3: A typical workflow for regioselective alkylation experiments.

References

  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. ACS Omega. [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules. [Link]

  • Alkylation of imidazo[1,2‐a]pyridines using DLP. ResearchGate. [Link]

  • N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. ResearchGate. [Link]

  • Selective N-alkylation/α-arylation of N-heterocycles. University of Szeged. [Link]

  • Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling. ResearchGate. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Springer Nature Link. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Synthesis and Theoretical Study of Novel Imidazo[4,5-b]pyrazine-Conjugated Benzamides as Potential Anticancer Agents. Matilda. [Link]

  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ChemistrySelect. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Ankara University Open Archive System. [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. [Link]

Sources

Advanced Protocol: One-Pot Synthesis of 2-Substituted Imidazo[4,5-b]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-b]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere of purines.[1] It is a critical structural motif in the development of c-Met kinase inhibitors (e.g., for non-small cell lung cancer treatment), antiviral agents (targeting Flaviviruses), and adenosine receptor antagonists.

This Application Note provides two distinct, high-fidelity protocols for the one-pot synthesis of 2-substituted imidazo[4,5-b]pyrazines starting from 2,3-diaminopyrazine .

  • Protocol A (Oxidative Cyclization): A mild, iodine-catalyzed route utilizing aldehydes.[2]

  • Protocol B (Dehydrative Cyclization): A robust, high-temperature route utilizing carboxylic acids in polyphosphoric acid (PPA).

Chemical Strategy & Mechanism[2][3][4][5][6][7]

The synthesis hinges on the reactivity of the electron-deficient pyrazine ring. Unlike benzene analogs (phenylenediamines), 2,3-diaminopyrazine is less nucleophilic, often requiring activation or forcing conditions to effect cyclization.

Mechanistic Pathways

The one-pot transformation proceeds via two distinct mechanisms depending on the electrophile (Aldehyde vs. Carboxylic Acid).

Figure 1: Mechanistic Pathways for Imidazo[4,5-b]pyrazine Synthesis

ReactionMechanism Start 2,3-Diaminopyrazine Aldehyde Aldehyde (R-CHO) + Catalyst (I₂) Start->Aldehyde Acid Carboxylic Acid (R-COOH) + PPA (Dehydrating Agent) Start->Acid Imine Schiff Base Intermediate Aldehyde->Imine Condensation (-H₂O) Aminal Cyclic Aminal (Dihydro-imidazole) Imine->Aminal Ring Closure (Nucleophilic Attack) ProductA 2-Substituted Imidazo[4,5-b]pyrazine Aminal->ProductA Oxidative Aromatization (-2H, I₂/O₂) Amide Mono-Amide Intermediate Acid->Amide Acylation (120°C) ProductB 2-Substituted Imidazo[4,5-b]pyrazine Amide->ProductB Dehydrative Cyclization (180°C, -H₂O)

Caption: Dual mechanistic pathways. Path A (top) involves oxidative aromatization of a cyclic aminal. Path B (bottom) proceeds via acylation followed by high-temperature dehydration.

Protocol A: Iodine-Catalyzed Oxidative Cyclization

Best for: Acid-sensitive substrates, aldehyde diversity, and "green" chemistry requirements. Mechanism: The reaction proceeds through the formation of a Schiff base, followed by intramolecular nucleophilic attack by the second amino group. Iodine acts as a Lewis acid to activate the imine and as a mild oxidant to dehydrogenate the intermediate to the aromatic product.

Materials
  • Precursor: 2,3-Diaminopyrazine (98% purity)

  • Electrophile: Substituted Benzaldehyde (1.0 equiv)

  • Catalyst: Molecular Iodine (I₂) (5–10 mol%)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (Anhydrous preferred)

  • Quench: 5% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-diaminopyrazine (1.0 mmol, 110 mg) and the appropriate aldehyde (1.0 mmol).

  • Solvate: Add Ethanol (5 mL). Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Catalyze: Add Molecular Iodine (0.05 mmol, ~13 mg). The solution will darken.

  • React:

    • Option A (Room Temp): Stir open to air at 25°C for 4–12 hours. (Slower, milder).

    • Option B (Reflux): Heat to reflux (78°C) for 2–4 hours. (Faster, higher conversion).

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The diamine starting material (polar) should disappear, and a fluorescent spot (product) typically appears.

  • Quench: Once complete, cool to room temperature. Add 5 mL of 5% Na₂S₂O₃ solution to quench the remaining iodine (color changes from dark brown to yellow/clear).

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Protocol B: Polyphosphoric Acid (PPA) Condensation

Best for: Stable aliphatic/aromatic carboxylic acids, large-scale synthesis, and substrates requiring harsh dehydration. Mechanism: PPA serves a dual role as a solvent and a powerful dehydrating agent. It promotes the initial formation of the amide bond and forces the subsequent ring closure at high temperatures.

Materials
  • Precursor: 2,3-Diaminopyrazine (1.0 equiv)

  • Electrophile: Carboxylic Acid (1.0–1.2 equiv)

  • Reagent/Solvent: Polyphosphoric Acid (PPA) (~10–15 g per 1 g of reactant)

  • Neutralization: Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃)

Step-by-Step Methodology
  • Charge: In a chemically resistant beaker or flask, mix 2,3-diaminopyrazine (5.0 mmol, 550 mg) and the Carboxylic Acid (5.0 mmol).

  • Add PPA: Add PPA (10 g). Note: PPA is viscous; warming it slightly (60°C) before addition helps handling.

  • Heat:

    • Mechanically stir the thick paste.

    • Heat the mixture to 180–200°C using an oil bath or heating mantle.

    • Maintain temperature for 3–6 hours . The mixture will become a homogeneous, dark syrup.

  • Cool & Quench:

    • Cool the reaction mixture to ~80–100°C (do not let it solidify completely).

    • Pour the hot syrup slowly into crushed ice (100 g) with vigorous stirring. Caution: Exothermic.

  • Neutralize: Adjust the pH of the aqueous solution to pH ~8–9 using conc. NH₄OH . A precipitate (the product) should form.

  • Isolation:

    • Filter the solid precipitate.

    • Wash with copious amounts of water to remove phosphate salts.

    • Dry the solid in a vacuum oven at 60°C.

Optimization & Troubleshooting (E-E-A-T)

IssueProbable CauseExpert Solution
Low Yield (Protocol A) Incomplete oxidationEnsure the reaction is open to air (O₂ is the terminal oxidant). Increase Iodine loading to 20 mol% or add TBHP (tert-Butyl hydroperoxide) as a co-oxidant.
Poor Solubility 2,3-Diaminopyrazine insolubilityUse DMF or DMSO instead of Ethanol for Protocol A. For Protocol B, ensure temperature reaches >150°C to melt/dissolve reagents.
Sticky Tars (Protocol B) Polymerization/CharringReduce temperature to 160°C and extend time. Ensure PPA is fresh and not overly hydrated.
Regioselectivity Asymmetric substitutionIf using 2-amino-3-chloro-pyrazine precursors, regioselectivity is dictated by the nucleophilicity of the amine. In the standard 2,3-diamine protocol, the product is symmetric until N-alkylation occurs.
Key Scientific Insight: The "Pyrazine Problem"

The pyrazine ring is significantly more electron-deficient than benzene or pyridine. Consequently, the nucleophilicity of the amino groups in 2,3-diaminopyrazine is lower than in o-phenylenediamine.

  • Implication: Acid-catalyzed condensations (Protocol B) require higher temperatures (180°C+) compared to benzimidazoles (usually 100-120°C).

  • Implication: In Protocol A, the initial Schiff base formation is the rate-determining step. Adding a Lewis acid (like I₂ or Sc(OTf)₃) is often strictly necessary to drive this equilibrium.

References

  • BenchChem. Application Note: A Robust One-Pot Synthesis Protocol for 2-Phenyl-1H-imidazo[4,5-b]pyrazine Derivatives. (2025).

  • Adib, M., et al. Reaction of 2,3-Diaminopyrazine with Aldehydes: A Facile Synthesis of Imidazo[4,5-b]pyrazines. Tetrahedron Letters (2008).

  • Goker, H., et al. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity (2023).[3]

  • Kalpana, K., et al. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.[2][4] RSC Advances (2023).

  • Ai, J., et al. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry (2016).[5]

Sources

Synthesis of Imidazo[4,5-b]pyrazine Ribonucleosides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazo[4,5-b]pyrazine ribonucleosides represent a critical class of purine analogs with significant therapeutic and research applications. Their structural similarity to natural purine nucleosides allows them to interact with a wide range of biological targets, leading to their investigation as potential antiviral, antitumor, and kinase-inhibiting agents.[1][2] Furthermore, their inherent fluorescent properties have led to their development as molecular probes for studying biological systems.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these valuable compounds. We will delve into the strategic considerations behind synthetic choices, provide detailed, validated protocols, and offer insights grounded in established chemical principles.

The core challenge in the synthesis of imidazo[4,5-b]pyrazine ribonucleosides lies in the stereoselective formation of the N-glycosidic bond between the heterocyclic base and the ribose sugar. The most widely adopted and effective method for this crucial step is the Vorbrüggen glycosylation.[5][6] This reaction, a modification of the silyl-Hilbert-Johnson reaction, utilizes a silylated heterocyclic base and a protected sugar derivative, typically an acetate, in the presence of a Lewis acid catalyst.[7][8]

This guide will focus on a robust and widely applicable synthetic route, breaking it down into two primary stages: the synthesis of the imidazo[4,5-b]pyrazine core and the subsequent glycosylation with a protected ribose moiety.

I. Synthesis of the Imidazo[4,5-b]pyrazine Heterocyclic Core

The construction of the imidazo[4,5-b]pyrazine ring system is a foundational step. A common and efficient method involves the condensation of a diaminopyrazine with a suitable carboxylic acid or its derivative.[9][10] This approach offers versatility in introducing various substituents onto the imidazole ring.

Protocol 1: Synthesis of a Substituted Imidazo[4,5-b]pyrazine

This protocol outlines the synthesis of a generic 2-substituted imidazo[4,5-b]pyrazine, a common precursor for ribonucleoside synthesis.

Materials:

  • 2,3-Diaminopyrazine

  • Substituted Carboxylic Acid (e.g., 4-nitrobenzoic acid)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2,3-diaminopyrazine (1 equivalent) and the desired substituted carboxylic acid (1.1 equivalents).

  • Acid-Catalyzed Condensation: Carefully add polyphosphoric acid (PPA) to the flask in a quantity sufficient to create a stirrable paste. The PPA acts as both a solvent and a dehydrating agent to drive the cyclization.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This will neutralize the PPA and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-substituted imidazo[4,5-b]pyrazine.

  • Drying: Dry the purified product under vacuum.

Expected Yield: 60-80%

Characterization: The structure of the synthesized heterocycle should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Glycosylation: The Vorbrüggen Approach

The stereoselective formation of the β-N-glycosidic bond is the most critical step in the synthesis of imidazo[4,5-b]pyrazine ribonucleosides. The Vorbrüggen glycosylation is the method of choice due to its high stereoselectivity and broad applicability.[6][7] The reaction proceeds through a silylated nucleobase, which enhances its nucleophilicity and solubility.[8]

Causality Behind Experimental Choices:
  • Silylation of the Heterocycle: The imidazo[4,5-b]pyrazine is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step is crucial as it increases the nucleophilicity of the nitrogen atoms in the imidazole ring, making them more reactive towards the electrophilic sugar.[8]

  • Protected Ribose: A per-acylated ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is used as the glycosyl donor. The acyl protecting groups serve two main purposes: they enhance the electrophilicity of the anomeric carbon (C1') and provide neighboring group participation from the C2'-benzoyl group, which directs the incoming nucleobase to the β-face of the ribose ring, ensuring the desired stereochemistry.[7]

  • Lewis Acid Catalyst: A Lewis acid, typically a trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the glycosyl donor.[11] It facilitates the departure of the acetate group from the anomeric carbon, generating a reactive oxocarbenium ion intermediate.

Workflow for Vorbrüggen Glycosylation

Vorbruggen_Workflow cluster_silylation Silylation cluster_glycosylation Glycosylation cluster_deprotection Deprotection Heterocycle Imidazo[4,5-b]pyrazine Silylated_Heterocycle Silylated Imidazo[4,5-b]pyrazine Heterocycle->Silylated_Heterocycle Silylation Silylating_Agent BSA or HMDS Silylating_Agent->Silylated_Heterocycle Protected_Nucleoside Protected Ribonucleoside Silylated_Heterocycle->Protected_Nucleoside Nucleophilic Attack Protected_Ribose Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Protected_Ribose->Protected_Nucleoside Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Protected_Ribose Activation Final_Product Imidazo[4,5-b]pyrazine Ribonucleoside Protected_Nucleoside->Final_Product Removal of Protecting Groups Deprotecting_Agent Deprotecting Agent (e.g., NaOMe/MeOH) Deprotecting_Agent->Final_Product

Caption: Workflow for the synthesis of imidazo[4,5-b]pyrazine ribonucleosides.

Protocol 2: Vorbrüggen Glycosylation and Deprotection

This protocol describes the coupling of the silylated imidazo[4,5-b]pyrazine with a protected ribose, followed by the removal of the protecting groups.

Materials:

  • 2-Substituted imidazo[4,5-b]pyrazine (from Protocol 1)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Sodium methoxide (NaOMe) in methanol

  • Dowex-50 (H⁺ form) resin

  • Ammonia in methanol (methanolic ammonia)

  • Silica gel for column chromatography

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for anhydrous reactions

Procedure:

Part A: Glycosylation

  • Silylation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the 2-substituted imidazo[4,5-b]pyrazine (1 equivalent) in anhydrous acetonitrile. Add BSA (2.5 equivalents) or HMDS (2.5 equivalents) and heat the mixture to reflux until a clear solution is obtained. This indicates the formation of the silylated heterocycle.

  • Glycosylation Reaction: Cool the solution to 0 °C. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile. Add this solution to the silylated heterocycle solution.

  • Catalyst Addition: Slowly add TMSOTf (1.2 equivalents) to the reaction mixture at 0 °C. The reaction is typically stirred at room temperature and monitored by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude protected nucleoside by silica gel column chromatography.

Part B: Deprotection

  • Zemplén Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol. Stir the reaction at room temperature and monitor by TLC until all the benzoyl groups are removed.

  • Neutralization: Neutralize the reaction mixture with Dowex-50 (H⁺ form) resin, filter, and concentrate the filtrate.

  • Final Purification: Purify the deprotected ribonucleoside by silica gel column chromatography or recrystallization to yield the final product.

Expected Yield: 50-70% for the glycosylation and deprotection steps.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and optical rotation to confirm its structure and stereochemistry.

III. Data Presentation

Compound Synthesis Step Key Reagents Typical Yield (%) Analytical Data
2-Substituted Imidazo[4,5-b]pyrazineHeterocycle Formation2,3-Diaminopyrazine, Carboxylic Acid, PPA60-80¹H NMR, ¹³C NMR, MS
Protected RibonucleosideVorbrüggen GlycosylationSilylated Heterocycle, Protected Ribose, TMSOTf50-70¹H NMR, ¹³C NMR, MS
Imidazo[4,5-b]pyrazine RibonucleosideDeprotectionProtected Nucleoside, NaOMe/MeOH>90¹H NMR, ¹³C NMR, HRMS, [α]D

IV. Mechanistic Insight: The Vorbrüggen Reaction

Vorbruggen_Mechanism Reactants Silylated Imidazo[4,5-b]pyrazine Protected Ribose (with Acyl group at C1') Lewis Acid (TMSOTf) Intermediate Oxocarbenium Ion Intermediate Neighboring Group Participation by C2' Acyl Group Reactants:f1->Intermediate:f0 Activation by Lewis Acid Reactants:f0->Intermediate:f0 Nucleophilic Attack (β-face) Intermediate:f1->Intermediate:f0 Directs Stereochemistry Product β-Ribonucleoside Stereoselective Product Intermediate->Product Formation of N-Glycosidic Bond

Caption: Mechanism of the Vorbrüggen glycosylation reaction.

The stereoselectivity of the Vorbrüggen reaction is a direct consequence of the neighboring group participation of the C2'-acyl group.[7] The Lewis acid activates the anomeric carbon, leading to the formation of an oxocarbenium ion. The adjacent C2'-acyl group then attacks this cation, forming a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the ribose ring, forcing the incoming silylated nucleobase to attack from the less sterically hindered β-face. This results in the exclusive formation of the desired β-anomer.

V. Applications and Future Perspectives

Imidazo[4,5-b]pyrazine ribonucleosides have demonstrated a broad spectrum of biological activities. They have been investigated as:

  • Antiviral Agents: Their ability to mimic natural purine nucleosides allows them to interfere with viral replication processes.[12][13]

  • Antitumor Agents: Certain derivatives have shown promising cytotoxic activity against various cancer cell lines.[14][15]

  • Kinase Inhibitors: The imidazo[4,5-b]pyrazine scaffold has been identified as a privileged structure for the design of potent and selective kinase inhibitors.[2]

  • Fluorescent Probes: The intrinsic fluorescence of these compounds makes them valuable tools for bioimaging and sensing applications.[3][4][16][17]

The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of a diverse library of imidazo[4,5-b]pyrazine ribonucleosides. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic routes, as well as the exploration of novel biological applications for this versatile class of compounds.

References

  • Synthesis of an Oligonucleotide Analogue of Ethenoadenosine. (2006). Nucleosides, Nucleotides and Nucleic Acids, 25(8), 939-947.
  • Koissi, N., & Lönnberg, H. (2006). Synthesis of an Oligonucleotide Analogue of Ethenoadenosine. Nucleosides, Nucleotides and Nucleic Acids, 25(8), 939-947.
  • Boryski, J. (2016).
  • Jones, G. H., Murthy, D. V., Tegg, D., Golling, R., & Moffatt, J. G. (1973). Analogs of adenosine 3',5'-cyclic phosphate. II. Synthesis and enzymatic activity of derivatives of 1,N6-ethenoadenosine 3',5'-cyclic phosphate.
  • Boryski, J. (1990). Synthesis of 1,N²-ethenoguanosine. Nucleosides & Nucleotides, 9(2), 267-274.
  • Diastereoselective Synthesis of (1,3-Dioxan-4-yl)pyrimidine and Purin Nucleoside Analogues. (n.d.).
  • Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides. (1987). Journal of Medicinal Chemistry, 30(10), 1746-1751.
  • Sharma, R. A., Bobek, M., Cole, F. E., & Bloch, A. (1973). Synthesis and biological activity of some imidazo[4,5-b]pyrazines and their ribonucleosides as purine analogs. Journal of Medicinal Chemistry, 16(6), 643-647.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.).
  • Borowski, P., Schalinski, S., & Schmitz, H. (2002). Characterization of imidazo[4,5-d]pyridazine nucleosides as modulators of unwinding reaction mediated by West Nile virus nucleoside triphosphatase/helicase: evidence for activity on the level of substrate and/or enzyme. Antimicrobial Agents and Chemotherapy, 46(5), 1231-1239.
  • Borowski, P., Schalinski, S., & Schmitz, H. (2002). Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase: Evidence for Activity on the Level of Substrate and/or Enzyme. Antimicrobial Agents and Chemotherapy, 46(5), 1231-1239.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 28(1), 7.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Vorbrüggen glycosylation reaction and its mechanism. (n.d.).
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Organic Chemistry, 28(1), 2-16.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). Journal of Medicinal Chemistry, 67(19), 15638-15655.
  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. (n.d.).
  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2025).
  • A solventless approach to Vorbrüggen glycosylations aided by mechanochemistry. (n.d.). RSC Advances.
  • Panzica, R. P., & Townsend, L. B. (1973). SYNTH. VON IMIDAZO(4,5-B)PYRAZIN-NUCLEOSIDEN.
  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applic
  • Vorbrüggen Base Introduction Reaction. (2024). Nucleowiki. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmJTjnFE_lKLl2LLZ5IwdA9I6TC34gqxFZkUaKZsCPTsuO_QVXbHuOBvqCMZBGxjuaHWk1BmRm0OeV_IyvWrJocfYtS8YzQFgF3koJVtpLu7ZpIZmP1OHOAlK7K5AlG92eusBDKPWBMAgV3MjP2TSHUEOR2KcXDcqdjCe9uoT0W3Q0LVxyAxMQZILV6y4EsKSQNT-Vs8fjwZY=](

Sources

Preparation of 6-Halo-Imidazo[4,5-b]pyrazine Intermediates: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 6-Halo-Imidazo[4,5-b]pyrazines in Drug Discovery

The imidazo[4,5-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural analogy to endogenous purines, which allows for competitive binding to a wide array of biological targets.[1][2][3] This structural feature has led to the development of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and antiviral agents.[3][4] The introduction of a halogen atom at the 6-position of the imidazo[4,5-b]pyrazine core is a critical synthetic handle. This halogen not only influences the electronic properties and metabolic stability of the molecule but, more importantly, serves as a versatile functional group for further elaboration through various cross-coupling reactions. This enables the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery programs.[2]

This application note provides a comprehensive overview of the most effective and commonly employed synthetic strategies for preparing 6-halo-imidazo[4,5-b]pyrazine intermediates. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for their execution.

Key Synthetic Strategies: A Mechanistic Perspective

The synthesis of 6-halo-imidazo[4,5-b]pyrazines can be broadly categorized into two main approaches:

  • Late-Stage Halogenation: Introduction of the halogen atom onto a pre-formed imidazo[4,5-b]pyrazine ring system.

  • Convergent Synthesis: Construction of the imidazo[4,5-b]pyrazine core from a halogenated pyrazine precursor.

The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Strategy 1: Late-Stage Halogenation of Imidazo[4,5-b]pyrazine

This approach is advantageous when the parent imidazo[4,5-b]pyrazine is readily accessible. The electron-rich nature of the pyrazine ring facilitates electrophilic halogenation.

Mechanism of Electrophilic Halogenation:

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. A halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is activated to generate a potent electrophile which is then attacked by the electron-rich pyrazine ring. The resulting sigma complex rearomatizes by losing a proton to yield the halogenated product.

Diagram: Workflow for Late-Stage Halogenation

G start Imidazo[4,5-b]pyrazine reagents Halogenating Agent (e.g., NBS, NCS) Solvent (e.g., ACN, DMF) start->reagents 1. Add reaction Electrophilic Aromatic Substitution reagents->reaction 2. React workup Aqueous Work-up & Extraction reaction->workup 3. Quench purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification 4. Isolate product 6-Halo-Imidazo[4,5-b]pyrazine purification->product 5. Obtain

Caption: A generalized workflow for the late-stage halogenation of the imidazo[4,5-b]pyrazine core.

Strategy 2: Convergent Synthesis from Halogenated Pyrazine Precursors

This is often the more versatile and widely used approach. It involves the initial preparation of a halogenated diaminopyrazine, followed by cyclization to form the imidazole ring.

Step 1: Halogenation of 2-Aminopyrazine

The starting point for this strategy is typically the halogenation of commercially available 2-aminopyrazine. The amino group is an activating group, directing electrophilic substitution to the 3- and 5-positions. Careful control of stoichiometry and reaction conditions is crucial to achieve selective mono- or di-halogenation.[5][6][7]

Step 2: Nitration and Reduction

The subsequent step involves nitration of the halogenated 2-aminopyrazine, followed by reduction of the nitro group to afford the corresponding 2,3-diamino-5-halopyrazine. This reduction is commonly achieved using reagents like iron powder in acetic acid or tin(II) chloride.[8][9]

Step 3: Imidazole Ring Formation

The final step is the cyclization of the 2,3-diamino-5-halopyrazine with a one-carbon synthon to construct the imidazole ring. A variety of reagents can be employed for this transformation, with the choice influencing the substituent at the 2-position of the final product. Common C1 sources include formic acid (for an unsubstituted C2), triethyl orthoformate, or aldehydes.[8][10]

Diagram: Convergent Synthesis Workflow

G cluster_0 Pyrazine Functionalization cluster_1 Imidazole Ring Formation start 2-Aminopyrazine halogenation Halogenation (e.g., NBS in MeCN) start->halogenation nitration Nitration halogenation->nitration reduction Reduction (e.g., Fe/AcOH) nitration->reduction diamino_pyrazine 2,3-Diamino-5-halopyrazine reduction->diamino_pyrazine cyclization Cyclization (e.g., Formic Acid, Reflux) diamino_pyrazine->cyclization product 6-Halo-Imidazo[4,5-b]pyrazine cyclization->product

Caption: A representative workflow for the convergent synthesis of 6-halo-imidazo[4,5-b]pyrazines.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of 2-Amino-5-bromopyrazine

This protocol is adapted from the work of Pujol and coworkers and utilizes microwave irradiation to enhance reaction rates.[6]

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Microwave reactor

Procedure:

  • To a microwave-safe reaction vessel, add 2-aminopyrazine (1.0 eq.).

  • Add acetonitrile as the solvent.

  • Add N-bromosuccinimide (1.1 eq.) portion-wise while stirring.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for a short period (typically 10-30 minutes), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyrazine.

Protocol 2: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyrazine via Reductive Cyclization

This protocol outlines a one-pot reduction and cyclization of a nitro-amino precursor.[9]

Materials:

  • 2-Amino-3-nitro-5-bromopyrazine

  • Iron powder (Fe)

  • Formic acid

  • Ammonium chloride (NH4Cl) (optional additive)

Procedure:

  • To a round-bottom flask, add 2-amino-3-nitro-5-bromopyrazine (1.0 eq.) and iron powder (excess, e.g., 5-10 eq.).

  • Add formic acid, which serves as both the reducing agent and the C1 source for cyclization.

  • Optionally, an additive such as ammonium chloride can be included to facilitate the reduction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron powder, washing with a suitable solvent (e.g., ethanol or ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyrazines

This method provides a route to N-substituted imidazo[4,5-b]pyrazines from a chloro-aminopyrazine precursor.[11]

Materials:

  • 2-Chloro-3-aminopyrazine derivative

  • Primary amide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Me4tBu-XPhos (or other suitable phosphine ligand)

  • Potassium phosphate (K3PO4)

  • Anhydrous tert-butanol

Procedure:

  • To an oven-dried reaction vessel, add the 2-chloro-3-aminopyrazine (1.0 eq.), the primary amide (1.2 eq.), Pd2(dba)3 (0.05 eq.), and Me4tBu-XPhos (0.12 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous tert-butanol, followed by potassium phosphate (2.5 eq.).

  • Seal the vessel and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table provides representative data for the synthesis of 6-halo-imidazo[4,5-b]pyrazine intermediates. Yields and reaction conditions may vary depending on the specific substrates and scale.

Starting MaterialHalogenating/Cyclizing AgentKey Reaction ConditionsProductYield (%)Reference
2-AminopyrazineNBS (1.1 eq.)MeCN, Microwave, 100°C2-Amino-5-bromopyrazineHigh[5][6]
2,3-DiaminopyrazineFormic AcidReflux, 6h1H-Imidazo[4,5-b]pyrazineGood[10]
2-Amino-3-nitro-5-bromopyrazineFe, Formic AcidReflux, 1-2h6-Bromo-1H-imidazo[4,5-b]pyrazineHigh[9]
2-Chloro-3-aminopyrazinePrimary Amide, Pd₂(dba)₃t-Butanol, RefluxN1-Substituted Imidazo[4,5-b]pyrazineGood[11]

Troubleshooting and Optimization

  • Low Yields in Halogenation: Ensure the purity of the starting materials and the halogenating agent. For reactions sensitive to moisture, use anhydrous solvents and inert atmosphere techniques. Consider screening different solvents and temperatures.[11]

  • Incomplete Cyclization: The removal of water formed during the condensation reaction can drive the equilibrium towards the product. The use of a Dean-Stark apparatus or a higher reaction temperature may be beneficial.[12]

  • Formation of Regioisomers: In cases of N-alkylation or substitution on an unsymmetrical imidazo[4,5-b]pyrazine, the formation of regioisomers is a common challenge. Separation can often be achieved by careful column chromatography or HPLC. 2D NMR techniques like NOESY and HMBC are invaluable for unambiguous structure elucidation.[13]

  • Side Reactions: Over-halogenation can occur if an excess of the halogenating agent is used or if the reaction time is prolonged. Careful monitoring of the reaction is essential.

Conclusion

The 6-halo-imidazo[4,5-b]pyrazine scaffold is a cornerstone for the development of novel therapeutics. The synthetic strategies and protocols outlined in this application note provide a robust foundation for researchers in medicinal chemistry and drug development to access these valuable intermediates. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. The versatility of the halogen functional group ensures that these intermediates will continue to be of high value in the quest for new and effective medicines.

References

  • Smolecule. (2024, August 9). 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one.
  • Sharma, R. A., Bobek, M., Cole, F. E., & Bloch, A. (1973). Synthesis and biological activity of some imidazo[4,5-b]pyrazines and their ribonucleosides as purine analogs. Journal of Medicinal Chemistry, 16(6), 643–647. Available at: [Link]

  • Chourasiya, A., Sridevi, C., & Jain, A. K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 425. Available at: [Link]

  • AiFChem. 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives.
  • Yu, J., Liu, Y., Zhang, Y., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290. Available at: [Link]

  • El-Faham, A., Al-Othman, Z. A., El-Mahdy, G., & Al-Zahrani, F. A. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3201. Available at: [Link]

  • Jarmoni, A., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • Sharma, R. A., Bobek, M., Cole, F. E., & Bloch, A. (1973). Synthesis and biological activity of some imidazo[4,5-b]pyrazines and their ribonucleosides as purine analogs. Journal of Medicinal Chemistry, 16(6), 643-647. Available at: [Link]

  • View of SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES.
  • Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][11][14]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses. Available at: [Link]

  • Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Available at: [Link]

  • Lizano, E., Grima, J., & Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Request PDF. Available at: [Link]

  • ChemInform Abstract: Synthesis of Imidazo[4,5-b]pyridines with a Chiral Substituent at the Nitrogen Atom and Their Conversion to Piperazine Derivatives. (2013). Request PDF. Available at: [Link]

  • Koepf, M., Lee, S. H., Brennan, B. J., Méndez-Hernández, D. D., Batista, V. S., Brudvig, G. W., & Crabtree, R. H. (2015). Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks. OSTI.GOV. Available at: [Link]

  • Chourasiya, A., Sridevi, C., & Jain, A. K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Kalpana, K., et al. (2021). Synthesis and Theoretical Study of Novel Imidazo[4,5-b]pyrazine-Conjugated Benzamides as Potential Anticancer Agents. Request PDF. Available at: [Link]

  • Tietze, L. F. (1989). Diastereoselective Formation of Substituted Cyclic Non-Proteinogenic α-Amino Acids by Cyclization of Activated Imines. R Discovery. Available at: [Link]

  • Hanan, E., et al. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Request PDF. Available at: [Link]

  • Chemoenzymatic tandem cyclization for the facile synthesis of bicyclic peptides. (2024). PMC - NIH. Available at: [Link]

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. Available at: [Link]

  • Gallo, R. D. C., et al. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Cyclization Reactions Using Triethyl Orthoformate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triethyl orthoformate, HC(OC₂H₅)₃, often abbreviated as TEOF, is a remarkably versatile and economical reagent in modern organic synthesis.[1][2] While it serves multiple roles, including as a protecting group for carboxylic acids and in aldehyde synthesis, its most powerful application lies in the construction of heterocyclic ring systems.[1][3][4] TEOF functions as a one-carbon synthon and a potent dehydrating agent, facilitating a wide array of cyclization reactions that are foundational to the development of pharmaceuticals, agrochemicals, and materials science.[1][2]

This guide provides an in-depth exploration of the reaction conditions for cyclization using triethyl orthoformate. It is designed for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven protocols, and troubleshooting advice to enable the efficient synthesis of diverse heterocyclic scaffolds.

Core Principles & Mechanistic Insights

The efficacy of triethyl orthoformate in cyclization reactions stems from two key properties: its role as an electrophilic one-carbon source and its ability to act as an in-situ water scavenger.

Primary Mechanism of Action

Under acidic conditions, TEOF is protonated, leading to the elimination of an ethanol molecule to form a highly reactive diethoxycarbenium ion. This cation is a potent electrophile that readily reacts with nucleophiles.[5] In the context of cyclization, the most common nucleophiles are amines.

The reaction with a primary amine typically proceeds through an N-aryl/alkylformimidate intermediate, which is then poised for intramolecular reaction.[6]

Dual Role as a Dehydrating Agent

Many cyclization reactions are condensation processes that release water as a byproduct. This water can hydrolyze starting materials or intermediates, leading to side reactions and reduced yields. TEOF effectively mitigates this issue by reacting with any water present to form ethyl formate and two equivalents of ethanol.[1][7] This scavenging action drives the reaction equilibrium towards the cyclized product, making it an invaluable tool for achieving high conversion.

Key Cyclization Strategies
1. Condensation with 1,2-Dinucleophiles: Synthesis of Five-Membered Heterocycles

One of the most common applications of TEOF is the reaction with substrates containing two nucleophilic groups in a 1,2-relationship, such as o-phenylenediamines, o-aminophenols, and o-aminobenzethiols. These reactions provide a direct and high-yielding route to benzimidazoles, benzoxazoles, and benzothiazoles, respectively—core structures in many biologically active molecules.[8]

The general mechanism involves the initial formation of an imidate or amidine intermediate with one of the nucleophiles, followed by an intramolecular cyclization and elimination of ethanol to furnish the aromatic heterocycle.

Caption: Reaction pathway for quinazolinone synthesis.

Application Protocols & Experimental Design

General Considerations for Experimental Setup
  • Reagent Purity: TEOF is highly sensitive to moisture and should be handled under anhydrous conditions. Use of freshly distilled TEOF or reagent from a sealed bottle is recommended. All glassware should be oven-dried, and reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Role of Catalyst: While many reactions proceed neat with TEOF at elevated temperatures, an acid catalyst can significantly accelerate the reaction rate. Common catalysts include acetic acid, formic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids. [9][10]The choice and amount of catalyst should be optimized for the specific substrate to avoid side reactions.

  • Solvent Selection: TEOF can often serve as both the reagent and the solvent, particularly when used in large excess. [11]For less soluble substrates, high-boiling anhydrous solvents like DMF, dioxane, or toluene can be employed. [3]Solvent-free reactions, often under microwave irradiation, are also effective and align with green chemistry principles.

  • Temperature and Reaction Time: Most TEOF-mediated cyclizations require heating, typically to the reflux temperature of the solvent or TEOF itself (b.p. 146 °C). [1][8]Reaction times can vary from a few hours to over 24 hours, depending on substrate reactivity and the conditions employed. [10][11]Progress should be monitored by TLC or LC-MS.

Data Presentation: Reaction Conditions for Heterocycle Synthesis

The following table summarizes typical conditions for the synthesis of various heterocyclic systems using TEOF.

Substrate (Example)Heterocyclic ProductCatalystSolventTemp (°C)Time (h)Yield (%)
o-PhenylenediamineBenzimidazoleNone / TMSClTEOF1451-2>90% [11]
2-AminobenzamideQuinazolin-4(3H)-oneAcetic AcidEthanol11024~85% [10]
2-AminobenzonitrileTriazachryseneH₂SO₄TEOFReflux3-5~80% [8]
N-(benzimidazol-2-yl)arylamidineTriazino[1,2-a]benzimidazoleNoneTEOFReflux3>85%
2-Hydrazinyl-1H-benzimidazoleFormyl/Acetyl Hydrazinyl BenzimidazoleAcetic AcidAcetic AcidRefluxN/AMixture [12]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-Benzimidazoles

This protocol describes a general procedure for the cyclization of an o-phenylenediamine derivative with TEOF.

Caption: Experimental workflow for benzimidazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the substituted o-phenylenediamine (1.0 equivalent).

  • Reagent Addition: Add a large excess of triethyl orthoformate (e.g., 15-20 equivalents), which will serve as both reactant and solvent.

  • Heating: Immerse the flask in an oil bath and heat the mixture to a vigorous reflux (approx. 145 °C).

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), observing the disappearance of the starting diamine. The reaction is typically complete within 1-3 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator, followed by high vacuum, to remove all volatile components, including excess TEOF and ethyl formate.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to afford the pure benzimidazole product.

Protocol 2: Synthesis of Quinazolin-4(3H)-ones

This protocol details the acid-catalyzed cyclization of a 2-aminobenzamide with an orthoester. [10] Step-by-Step Methodology:

  • Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add the 2-aminobenzamide derivative (1.0 equivalent), absolute ethanol as the solvent, triethyl orthoformate (3.0 equivalents), and glacial acetic acid (3.0 equivalents). [10]2. Heating: Seal the pressure tube and heat the mixture in an oil bath at 110 °C for 24-48 hours. [10]3. Reaction Monitoring: Allow the reaction to proceed for the designated time. If possible, monitor by taking aliquots for LC-MS analysis.

  • Work-up: Cool the reaction vessel to room temperature. Remove the solvent and other volatile materials under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel or by recrystallization to yield the pure quinazolin-4(3H)-one.

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Moisture Contamination: TEOF is hydrolyzed by water, rendering it inactive. 2. Insufficient Temperature/Time: The reaction may be sluggish, especially for deactivated substrates. 3. Lack of Catalyst: Some substrates require acid catalysis to proceed at a reasonable rate.1. Ensure all glassware is oven-dried and use anhydrous solvents. Use freshly distilled or newly opened TEOF. [13] 2. Increase the reaction temperature (e.g., from reflux in ethanol to reflux in neat TEOF) or extend the reaction time. 3. Add a catalytic amount of a protic acid (e.g., p-TsOH, acetic acid) and re-evaluate. [9][10]
Formation of Side Products 1. Amidine Formation: For 1,2-diamines, the reaction may stall at the formamidine intermediate without cyclizing. [8] 2. Polymerization/Decomposition: Harsh acidic conditions or excessively high temperatures can degrade sensitive substrates.1. Drive the cyclization by ensuring all water is removed (Dean-Stark trap if using a solvent like toluene) or by adding a stronger acid catalyst. 2. Reduce the reaction temperature, use a milder catalyst, or consider running the reaction neat without a catalyst if possible.
Difficult Work-up 1. Removing Excess TEOF: TEOF has a relatively high boiling point (146 °C), making it difficult to remove completely on a standard rotary evaporator.1. After initial concentration, place the flask under high vacuum with gentle heating (e.g., 50-70 °C) to remove residual TEOF. 2. For acid-catalyzed reactions, perform an aqueous work-up with a mild base (e.g., sat. NaHCO₃ solution) to neutralize the catalyst before extraction and concentration. [3]

Safety & Handling

Triethyl orthoformate must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Hazards: TEOF is a flammable liquid and vapor (Flash Point: 30 °C). [14][15]It can cause skin and eye irritation. [16]Inhalation of vapors may cause respiratory tract irritation. [16]It is also moisture-sensitive and can decompose upon exposure to atmospheric humidity. * Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times. [15][17]* Handling: Keep away from heat, sparks, and open flames. [14][15]Ground all equipment to prevent static discharge. [14]Use non-sparking tools. [14][15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids and strong oxidizing agents. [15][17]

Conclusion

Triethyl orthoformate is an indispensable reagent for the synthesis of a vast range of heterocyclic compounds. Its dual functionality as a one-carbon electrophile and an effective dehydrating agent allows for the efficient, often one-pot, construction of five- and six-membered ring systems that form the backbone of numerous functional molecules. By understanding the underlying mechanisms and carefully controlling reaction parameters such as moisture, temperature, and catalysis, researchers can harness the full potential of TEOF to accelerate discovery in medicinal chemistry and materials science.

References
  • Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2020). Safety Data Sheet: Triethyl orthoformate. Retrieved from [Link]

  • Mata, Y., & Poyatos, M. (2015). A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Beilstein Journal of Organic Chemistry, 11, 1736–1742. Retrieved from [Link]

  • de Fatima, A., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7895. Retrieved from [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 226-253. Retrieved from [Link]

  • El-Metwaly, N., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1262, 133036. Retrieved from [Link]

  • Reddy, K. V., Rao, P. S., & Reddy, K. K. (1998). A convenient approach to the synthesis of 2-aryl-4-alkyl-1,3,5-triazino[1,2-a]benzimidazoles. Indian Journal of Chemistry - Section B, 37B(4), 350-353. Retrieved from [Link]

  • Gutina, A. Yu., Kovaleva, E. A., & Erkin, A. V. (2024). THE REACTION OF 2-HYDRAZINYL-1H-BENZIMIDAZOLE WITH TRIETHYL ORTHOFORMATE. Problems of Theoretical and Experimental Chemistry – XXXV. Retrieved from [Link]

  • Kaufmann, W. E., & Dreger, E. E. (1925). ETHYL ORTHOFORMATE. Organic Syntheses, 5, 55. Retrieved from [Link]

  • Brown, C. J., et al. (2015). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Journal of the American Chemical Society, 137(26), 8412–8415. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Chatterjee, A., & Ghosal, S. (1988). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 235-252. Retrieved from [Link]

  • Filo. (2024). Consider the following reaction: triethyl orthoformate acrylaldehyde ethy.... Retrieved from [Link]

  • PENPET Petrochemical Trading. (n.d.). Triethyl orthoformate (TEOF). Retrieved from [Link]

  • Tarselli, M. A., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from Anthranilamides and β-Amino Amides with Orthoesters. Molecules, 23(11), 2939. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Imidazo[4,5-b]pyrazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for optimizing the synthesis of imidazo[4,5-b]pyrazine derivatives. It is designed to function as a Tier 3 Support document for medicinal chemists encountering yield bottlenecks.

Topic: Improving Yield and Reproducibility of Imidazo[4,5-b]pyrazine Cyclization Document ID: TSP-IPZ-404 Role: Senior Application Scientist Status: Active

Executive Summary

The imidazo[4,5-b]pyrazine scaffold is a "privileged structure" in kinase inhibitor discovery but is notoriously difficult to synthesize in high yield due to the electron-deficient nature of the pyrazine ring. This deficiency reduces the nucleophilicity of the exocyclic amines, leading to incomplete cyclization, competitive polymerization, or hydrolysis of intermediates.

This guide moves beyond standard textbook procedures, offering field-validated protocols to overcome the "30% yield ceiling" often seen with traditional thermal condensation.

Module 1: The "Golden Path" Protocols

Use these validated workflows as your primary baseline before attempting unproven routes.

Protocol A: Oxidative Cyclization (Aldehyde Route)

Best for: Aromatic substituents at C-2. Mechanism: Schiff base formation followed by oxidative ring closure. Yield Target: >80%

The "Pro" Insight: Traditional air oxidation is too slow, allowing side reactions. Use Iodine (


)  as a mild Lewis acid and oxidant.

Step-by-Step Workflow:

  • Reactants: Suspend 2,3-diaminopyrazine (1.0 equiv) and the aldehyde (1.1 equiv) in Ethanol or MeOH (0.2 M concentration).

  • Catalyst: Add Iodine (

    
    )  (5–10 mol%).
    
    • Note: Do not use stoichiometric iodine unless the reaction stalls; catalytic amounts usually suffice as

      
       is regenerated by 
      
      
      
      in open vessels, though stoichiometric use ensures speed.
  • Conditions: Stir at Room Temperature for 30 min, then heat to reflux for 2–4 hours.

    • Checkpoint: Monitor TLC.[1][2] The intermediate Schiff base (often yellow) should disappear.

  • Workup: Cool to RT. Pour into aqueous

    
     (10%) to quench iodine. Extract with EtOAc.
    
Protocol B: Microwave-Assisted Dehydration (Carboxylic Acid Route)

Best for: Aliphatic or acid-stable substituents. Mechanism: Direct condensation driven by thermal dehydration. Yield Target: >75%

The "Pro" Insight: Polyphosphoric acid (PPA) is the classic solvent but is a nightmare to work up. Switch to Eaton’s Reagent (


 in methanesulfonic acid) or solid-supported catalysis.

Step-by-Step Workflow:

  • Reactants: Mix 2,3-diaminopyrazine (1.0 equiv) and Carboxylic Acid (1.2 equiv).

  • Solvent/Catalyst: Add Eaton's Reagent (approx. 2 mL per mmol).

  • Microwave: Irradiate at 120°C for 20 minutes .

    • Comparison: Conventional heating requires 100°C for 4–12 hours.

  • Workup: Pour slowly onto crushed ice/sat.

    
    . The product often precipitates directly.
    

Module 2: Visualizing the Chemistry

Understanding the failure points in the mechanism is critical for troubleshooting.

ReactionPathways Start 2,3-Diaminopyrazine Schiff Schiff Base Intermediate Start->Schiff + Aldehyde - H2O Amide Mono-Amide Intermediate Start->Amide + Acid Coupling Agent Aldehyde Aldehyde (R-CHO) Acid Carboxylic Acid (R-COOH) Cyclized Imidazo[4,5-b]pyrazine Product Schiff->Cyclized Oxidation (I2/O2) Ring Closure Side1 Side Product: Di-imine Schiff->Side1 Excess Aldehyde Amide->Cyclized Dehydration (Acid/Heat) Side2 Hydrolysis (Reversion) Amide->Side2 Moisture Low Temp

Caption: Mechanistic pathways for cyclization. Yellow nodes represent critical intermediates where stalling often occurs.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "I see the intermediate (Schiff base) on LCMS, but it won't cyclize."

Diagnosis: The pyrazine ring is electron-withdrawing, making the second amine nitrogen a poor nucleophile. The ring closure step has a high activation energy. Corrective Actions:

  • Increase Oxidation Potential: If using the aldehyde route, the C-H bond must be oxidized. Switch from air oxidation to Iodine (1.0 equiv) or

    
      in refluxing EtOH.
    
  • Acid Spike: If using the carboxylic acid route, the amide carbonyl is not electrophilic enough. Add a Lewis acid like

    
     (5 mol%)  or switch to neat TFA  reflux if the substrate tolerates it.
    
Issue 2: "My yield is <20% and the reaction turns into black tar."

Diagnosis: Polymerization of the electron-rich diamine starting material or thermal decomposition. Corrective Actions:

  • Inert Atmosphere: 2,3-diaminopyrazine oxidizes rapidly in air to form dark impurities. Run the reaction under Argon/Nitrogen .[1][2][3]

  • Purify Starting Material: If your diamine is dark brown/black, it is compromised. Recrystallize from ethanol or sublime it before use.

  • Lower Temp, Longer Time: If refluxing at >150°C (e.g., in DMF), drop to 80–100°C and extend time, or use Microwave irradiation to minimize thermal exposure time.

Issue 3: "I cannot isolate the product from the aqueous workup."

Diagnosis: Imidazo[4,5-b]pyrazines are amphoteric. They can be soluble in both acidic (protonated) and basic (deprotonated) water. Corrective Actions:

  • The Isoelectric Point Trick: Do not just neutralize to pH 7. Adjust pH strictly to the pKa of the imidazole proton (typically pH 5–6 or 8–9 depending on substituents) to induce precipitation.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use n-Butanol or IPA/CHCl3 (1:3) for extraction; EtOAc is often too non-polar for these heterocycles.

Module 4: Comparative Analysis of Methods

FeatureOxidative Cyclization (Aldehyde)Acid Condensation (PPA/Eaton's)Coupling Reagent (HATU/EDC)
Reagent Cost LowLowHigh
Reaction Time 2–6 Hours4–24 Hours12–48 Hours (2 steps)
Workup Difficulty Low (Extraction)High (Viscous Acid)Medium (Byproducts)
Water Tolerance ModerateLow (Must be anhydrous)Low
Typical Yield 60–90% 40–70%50–80%
Best For Aryl/Heteroaryl R-groupsAlkyl R-groupsComplex/Fragile R-groups

Module 5: Decision Tree for Optimization

DecisionTree Problem Low Yield Detected CheckSM Is 2,3-Diaminopyrazine Dark/Black? Problem->CheckSM Purify Purify SM (Recrystallize) CheckSM->Purify Yes CheckSub Substituent Type? CheckSM->CheckSub No (It's light yellow) Aryl Aryl/Heteroaryl CheckSub->Aryl Alkyl Alkyl/Aliphatic CheckSub->Alkyl RouteA Aldehyde + I2 (Oxidative) Aryl->RouteA RouteB Acid + Eaton's Rgt (Microwave) Alkyl->RouteB CheckInt Intermediate Persists? RouteA->CheckInt RouteB->CheckInt AddOx Add Oxidant (I2, O2) CheckInt->AddOx Route A Stalled AddTemp Increase Temp or Acid Catalyst CheckInt->AddTemp Route B Stalled

Caption: Diagnostic logic flow for selecting the correct optimization strategy.

References

  • BenchChem. (2025).[1][2] Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives. Retrieved from

  • Rosenberg, A. J., et al. (2012).[4] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters. Retrieved from

  • Adib, M., et al. (2008). Reaction of Pyridine-2,3-diamine and Pyrazine-2,3-diamine with Aldehydes: A Facile Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines. Synlett.
  • Dhanbahadur, R., et al. (2018).[5] Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation. ACS Combinatorial Science.[6] Retrieved from

  • Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: 2,3-Diaminopyrazine Integrity Management

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Black Tar" Phenomenon

As researchers in heterocyclic chemistry, we frequently encounter the frustration of retrieving a bottle of 2,3-diaminopyrazine (DAP) only to find the once-pale yellow powder transformed into a dark brown or black crust.

Why does this happen? 2,3-Diaminopyrazine is an electron-rich heteroaromatic system.[1] The two amino groups (


) at the 2 and 3 positions significantly increase the electron density of the pyrazine ring (HOMO energy elevation). This makes the molecule highly susceptible to oxidative degradation  via Single Electron Transfer (SET) mechanisms, triggered by atmospheric oxygen and catalyzed by light (photo-oxidation).[1] The resulting "black tar" is a complex mixture of azo-dimers, N-oxides, and conjugated oligomers [1].[1]

This guide provides a self-validating system to manage DAP integrity, ensuring your downstream pteridine or pyrazinopyrazine syntheses remain stoichiometric and reproducible.

Diagnostics & Storage (The "Before" Phase)

Before initiating any reaction, you must assess the quality of your starting material. Using oxidized DAP is the primary cause of low yields in condensation reactions (e.g., Gabriel-Isay synthesis).

Visual Integrity Scale
GradeAppearanceStatusAction Required
Analytical White to pale yellow crystalline needlesExcellentUse immediately.[1]
Technical Yellow to light tan powderGoodUsable for most bulk condensations.[1]
Degraded Brown/Orange clumpsCompromisedPurification Required (See Module 3).[1]
Failed Black/Dark Brown sticky solidCriticalDiscard or attempt sublimation if high value.[1]
Storage Protocol

To prevent the formation of radical cations, you must eliminate the two catalysts of degradation: Oxygen and Photons .

DOT Diagram: Stability Logic & Storage Workflow

StorageLogic Fresh Fresh DAP (Electron Rich) Radical Radical Cation Intermediate Fresh->Radical + O2 / hv Oxygen Oxygen (Air) Oxygen->Radical Light UV/Vis Light Light->Radical Polymer Conjugated Polymers (Black Tar) Radical->Polymer Dimerization Storage Correct Storage: Amber Vial + Argon + 4°C Storage->Fresh Preserves State Storage->Oxygen Blocks Storage->Light Blocks

Caption: Mechanistic pathway of DAP degradation and the blocking action of proper storage conditions.

Purification Protocols (The "Fixing" Phase)

If your material has degraded (Grade: Degraded/Failed), do not use it directly.[1] The impurities are often redox-active and will quench catalysts or interfere with nucleophilic attacks.[1]

Method A: Recrystallization (Scalable)

Best for: Bulk powders (>5g) with moderate discoloration.[1]

  • Solvent Choice: Water is the preferred solvent.[1] DAP is soluble in hot water but crystallizes upon cooling.[1]

  • Dissolution: Suspend the dark solid in minimal boiling water.

    • Note: If the solution is pitch black, add activated charcoal (10% w/w).

  • Filtration: Filter the hot solution rapidly through a pre-heated Celite pad to remove the charcoal and polymerized "tar" (which is often insoluble in water).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C).

  • Collection: Filter the pale yellow needles and wash with cold diethyl ether (to remove surface water and prevent re-oxidation during drying).[1]

  • Drying: Dry under high vacuum (

    
     mbar) in the dark.
    
Method B: Sublimation (High Purity)

Best for: Small amounts (<2g) or when "Analytical" grade is required.[1]

  • Setup: Place crude material in a cold finger sublimation apparatus.

  • Conditions: Apply high vacuum (

    
     mmHg) and heat the oil bath to 
    
    
    
    (Melting point is approx.
    
    
    dec, so keep below decomposition temp) [2].
  • Result: Pure DAP will deposit as white needles on the cold finger.[1] The black impurities will remain at the bottom.

Reaction Setup (The "During" Phase)

The most critical moment is the dissolution of DAP into your reaction solvent. This is where "flash oxidation" often occurs.[1]

Protocol: The "Degas-First" Approach

Never add solid DAP to a solvent that contains dissolved oxygen.[1]

  • Solvent Prep: Sparge the reaction solvent (e.g., Methanol, Ethanol, DMF) with Argon or Nitrogen for 15-20 minutes before adding reagents.[1]

  • Addition: Add DAP under a positive pressure of inert gas.

  • Acid Stabilization (Optional): If your synthesis allows, convert DAP to its hydrochloride salt (

    
    ) in situ.[1]
    
    • Mechanism:[1][2] Protonating the pyrazine nitrogens lowers the HOMO energy, making the ring significantly harder to oxidize.

    • How: Add 2 equivalents of HCl (in dioxane or ether) to the DAP solution.

DOT Diagram: Synthesis Workflow Decision Tree

ReactionWorkflow Start Start Synthesis CheckColor Check DAP Color Start->CheckColor Brown Brown/Black? CheckColor->Brown Pale Pale Yellow/White? CheckColor->Pale Purify Perform Sublimation or Recrystallization Brown->Purify SolventPrep Degas Solvent (Ar/N2) (Required) Pale->SolventPrep Purify->CheckColor AddDAP Add DAP under Inert Flow SolventPrep->AddDAP AcidSensitive Is Reaction Acid Sensitive? AddDAP->AcidSensitive YesAcid Yes (e.g., Base Catalyzed) AcidSensitive->YesAcid NoAcid No (e.g., Condensation) AcidSensitive->NoAcid DirectUse Proceed Quickly (Protect from Light) YesAcid->DirectUse HClSalt Convert to HCl Salt (Max Stability) NoAcid->HClSalt

Caption: Decision tree for handling DAP during reaction setup to minimize oxidative loss.

Frequently Asked Questions (FAQs)

Q1: Can I use the hydrochloride salt (DAP·HCl) instead of the free base? A: Yes, and it is highly recommended for storage. The salt form is significantly more stable against oxidation because the protonated nitrogens withdraw electron density, preventing the radical formation. However, if your downstream reaction requires a nucleophilic amine (e.g., reacting with an acid chloride), you must add a stoichiometric base (like TEA or DIPEA) to free the amine in situ under inert conditions [3].[1]

Q2: My reaction turned black immediately after heating. Did it fail? A: Not necessarily. Pteridine synthesis (condensation of DAP with dicarbonyls) often passes through highly colored intermediates. However, if the black color appeared before the condensation partner was added, you likely oxidized your starting material. Always check TLC or LCMS; oxidized DAP usually appears as a baseline smear or a distinct low-polarity spot compared to the product.[1]

Q3: How do I remove the "black tar" from my glassware? A: The oxidized polymer is often insoluble in organic solvents. Use Aqua Regia (Caution: Highly Corrosive) or a specialized cleaner like Piranha solution (Caution: Explosion Risk) only if standard acid baths fail.[1] For a safer alternative, soaking in alcoholic KOH often degrades the polymer enough to be scrubbed away.

Q4: Does light really matter that much? A: Yes. Aminopyrazines are photosensitizers.[1] Leaving a clear flask of DAP solution on a benchtop near a window can induce measurable degradation within hours.[1] Always wrap reaction flasks in aluminum foil if you cannot work in a darkroom or amber glassware.[1]

References

  • Vogl, O., & Taylor, E. C. (1959).[1] The Pteridines.[3][4][5][6] Journal of the American Chemical Society. (General mechanistic context on aminopyrazine reactivity and oxidation susceptibility).

  • BenchChem Technical Support. (2025). Purification of 2,3-Diaminophenazine and Pyrazine Derivatives.[1][7] Retrieved from .[1]

  • SJF University. (2025).[1] Stability of 2,3-diaminopyrazine hydrochloride vs free base.[1][8] Retrieved from .[1]

  • BLD Pharm. (2024).[1] Safety Data Sheet: 2,3-Diaminopyrazine (CAS 13134-31-1).[1][7] Retrieved from .[1]

Sources

Technical Support Center: Solubility Enhancement of Imidazo[4,5-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development programs stalled by the poor aqueous solubility of imidazo[4,5-b]pyrazine derivatives. These scaffolds are highly valuable in oncology and metabolic disease targeting (such as TRK and PPARδ agonists)[1][2], but their rigid, planar structures often lead to high crystal lattice energies that resist dissolution. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to overcome these physicochemical barriers.

Section 1: Mechanistic Insights into Solubility (FAQs)

Q1: Why do my synthesized imidazo[4,5-b]pyrazine derivatives consistently exhibit poor aqueous solubility (<20 μg/mL)? A1: The low solubility is a direct consequence of the molecular topology. The imidazo[4,5-b]pyrazine core is a planar, fused bicyclic system. This planarity promotes strong intermolecular π-π stacking in the solid state, leading to a high crystal lattice energy. Water molecules cannot easily disrupt these strong crystal packing forces. Consequently, the thermodynamic drive for dissolution is exceedingly low, leaving the compound trapped in its solid phase.

Q2: How does pH manipulation affect the solubility profile of these compounds, and how can I leverage this in my assays? A2: The solubility of imidazo[4,5-b]pyrazine derivatives is highly pH-dependent[3]. The core contains basic nitrogen atoms that can undergo protonation under acidic conditions[3]. Mechanism: In neutral or alkaline solutions (higher pH), the compound exists primarily in its neutral, poorly soluble "free base" form[3]. As the pH is lowered below the pKa of the conjugate acid, the nitrogen atoms become ionized. This ionization disrupts the crystal lattice and exponentially increases ion-dipole interactions with the aqueous solvent, enhancing solubility[3].

Q3: What is the mechanistic advantage of salt formation over simple pH adjustment? A3: While lowering the pH temporarily solubilizes the compound, it will likely precipitate upon entering the neutral pH of the intestine during in vivo studies. Salt formation permanently pairs the ionized imidazo[4,5-b]pyrazine with a counter-ion in the solid state[3]. When the salt contacts an aqueous medium, it bypasses the high-energy barrier of breaking the neutral crystal lattice. The choice of counter-ion significantly impacts the final properties, including solubility and hygroscopicity, making counter-ion screening a critical step[3].

Section 2: Analytical Workflows & Troubleshooting

Q4: What is the most reliable method for determining the baseline solubility of my synthesized derivative? A4: The Shake-Flask Method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound[3]. Unlike kinetic assays that use DMSO stocks, this method measures the true equilibrium between the solid phase and the saturated solution, preventing false positives from metastable supersaturated states[3].

Protocol 1: Shake-Flask Thermodynamic Solubility Assay

Self-Validating Mechanism: By starting with solid material and ensuring excess solid remains after equilibration, the system guarantees that thermodynamic equilibrium is reached, validating that the measured concentration is the true maximum solubility.

  • Solid Preparation: Add an amount of the solid imidazo[4,5-b]pyrazine derivative to a glass vial that is known to be in excess of its expected solubility[3].

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer)[3].

  • Thermal Equilibration: Seal the vial and agitate continuously on a thermoshaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached[3].

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration[3]. Crucial Check: Visually confirm the presence of a solid pellet. If no solid is present, the solution is not saturated, and the test must be repeated with more starting material.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration using a calibrated analytical method like HPLC-UV or LC-MS/MS[3].

ShakeFlask N1 1. Solid Preparation N2 2. Buffer Addition N1->N2 N3 3. Thermal Equilibration N2->N3 N4 4. Phase Separation N3->N4 N5 5. HPLC/LC-MS Quantification N4->N5

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Table 1: Troubleshooting the Shake-Flask Assay
ObservationMechanistic CauseCorrective Action
No solid pellet after centrifugation The solution is not fully saturated; equilibrium is not reached.Increase the initial mass of the solid compound to ensure an excess remains.
High variability between replicates Kinetic supersaturation or incomplete phase separation.Extend equilibration time to 48h; ensure strict temperature control; use ultracentrifugation.
Compound degradation detected Hydrolysis or oxidation of the imidazo[4,5-b]pyrazine core in aqueous media.Perform assay in inert atmosphere; check stability at different pH levels; analyze immediately.

Section 3: Formulation & Chemical Enhancement

Q5: If my compound shows poor solubility (<20 μg/mL), what is the most logical workflow to enhance it? A5: A tiered approach is required. If the structure is locked (lead optimization phase), proceed to salt screening. For example, converting a poorly soluble imidazo[4,5-b]pyrazine free acid (such as a PPARδ agonist) to its sodium salt can drastically increase solubility[1]. If salt formation fails, investigate co-solvents; Propylene Glycol (5% - 30%) is a common vehicle for poorly soluble drugs[3].

Protocol 2: High-Throughput Salt Screening
  • Counter-ion Selection: Select 5-10 pharmaceutically acceptable counter-ions based on the pKa of the imidazo[4,5-b]pyrazine derivative (ensure ΔpKa > 2 for stable salt formation).

  • Reaction: Dissolve the free base/acid in a volatile organic solvent (e.g., THF). Add 1.05 equivalents of the counter-ion solution.

  • Crystallization: Subject the plate to controlled evaporation or cooling crystallization.

  • Characterization: Analyze precipitates via Powder X-Ray Diffraction (PXRD) to confirm crystallinity, and Differential Scanning Calorimetry (DSC) to assess melting point.

SolEnhance Hit Poorly Soluble Hit (<20 μg/mL) StructMod Structural Modification (Add Polar Tags/Disrupt Planarity) Hit->StructMod Lead ID Phase SaltScreen Salt Screening (Counter-ion Selection) Hit->SaltScreen Lead Opt Phase Success Optimized Lead (>500 μg/mL) StructMod->Success Formulation Formulation (e.g., Propylene Glycol) SaltScreen->Formulation If Salt Fails SaltScreen->Success Formulation->Success

Caption: A step-by-step workflow for addressing low aqueous solubility issues.

Table 2: Comparative Solubility of Imidazo[4,5-b]pyrazine Derivatives (PPARδ Agonists)

The following data demonstrates the profound impact of salt formation on an imidazo[4,5-b]pyrazine-based PPARδ agonist (Compound 16)[1].

Compound FormModification StrategyAqueous Solubility (μg/mL)Fold EnhancementPharmacological Impact
Compound 16 (Free Acid) Base imidazo[4,5-b]pyrazine derivative17.2N/APoor absorption; limits further in vivo development.
Compound 16a (Sodium Salt) Salt formation with Na+576.0~33.5xExtremely soluble; enables potent and selective in vivo dosing.

References

  • Benchchem. "Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions".
  • Journal of Medicinal Chemistry - ACS Publications. "Design, Synthesis, and Biological Evaluation of Arylimidazole Derivatives as Potent PPARδ Agonists for the Treatment of Renal Fibrosis".
  • PMC - NIH. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)".

Sources

Technical Support Center: Purification of Polar Imidazo[4,5-b]pyrazine Compounds on Silica

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of polar imidazo[4,5-b]pyrazine compounds using silica gel chromatography. The inherent basicity and polarity of the imidazo[4,5-b]pyrazine scaffold often lead to problematic interactions with the acidic surface of silica gel, resulting in common issues such as peak tailing, poor resolution, and irreversible adsorption. This guide offers practical, field-proven solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why do my polar imidazo[4,5-b]pyrazine compounds streak or tail on a silica gel TLC plate and column?

A1: Streaking and tailing are common issues when purifying nitrogen-containing heterocycles like imidazo[4,5-b]pyrazines on silica gel.[1][2] This phenomenon is primarily due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[2][3] This interaction leads to a non-uniform elution profile, resulting in elongated or "tailed" spots and peaks.

Q2: My compound is not eluting from the silica gel column, even with a highly polar solvent system. What is happening?

A2: This is likely due to one of two reasons: either your compound is too polar for the chosen mobile phase, or it is irreversibly adsorbed to the silica gel.[1][4] The multiple nitrogen atoms in the imidazo[4,5-b]pyrazine ring system can lead to very strong binding with the acidic silica.[4] In some cases, the compound may even be degrading on the silica.[3][4]

Q3: I'm observing new, unexpected spots on my TLC plate after my column purification. What could be the cause?

A3: The appearance of new spots suggests that your compound may be degrading on the silica gel.[3] The acidic nature of silica can catalyze the decomposition of sensitive molecules.[3] It is advisable to test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs.[4]

Q4: Can I use an alternative to silica gel for purifying these compounds?

A4: Yes, several alternatives to standard silica gel can be more suitable for polar, basic compounds. Basic or neutral alumina is a good option as it minimizes the acidic interactions that cause tailing and degradation.[1][5] For particularly challenging separations, amine-functionalized silica or even reverse-phase chromatography (e.g., C18 silica) may be necessary.[6][7]

Troubleshooting Guides

This section provides systematic approaches to resolving common purification problems.

Problem: Severe Peak Tailing and Poor Resolution

Peak tailing is a clear indicator of undesirable secondary interactions between your compound and the stationary phase. The following workflow will guide you through diagnosing and mitigating this issue.

Caption: A workflow for troubleshooting severe peak tailing.

Detailed Steps:

  • Introduce a Basic Modifier: The most common and effective solution for tailing of basic compounds is to add a small amount of a basic modifier to your mobile phase.[1][8] Triethylamine (TEA) or ammonia are excellent choices.[1][9] These modifiers compete with your compound for the acidic silanol sites, effectively neutralizing the stationary phase and allowing for a more symmetrical peak shape.[10]

  • Optimize the Mobile Phase: A well-chosen solvent system is critical for good separation. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with and without a basic modifier. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[4]

  • Consider an Alternative Stationary Phase: If adding a modifier does not resolve the issue, the interaction with silica may be too strong. In this case, switching to a different stationary phase is recommended.

    • Alumina: Basic or neutral alumina can be an excellent alternative for nitrogen-containing compounds.[1][11]

    • Amine-functionalized Silica: This stationary phase has a basic surface, which can significantly improve the chromatography of basic compounds.[6][7]

Problem: Compound Does Not Elute from the Column

When your compound of interest remains on the column, it is a sign of very strong adsorption. The following guide will help you recover your compound.

Caption: A workflow for addressing non-elution of a compound.

Detailed Steps:

  • Dramatically Increase Mobile Phase Polarity: If your compound is not eluting, the mobile phase is likely not polar enough to displace it from the silica.[1][11] A steep gradient to a highly polar solvent system, such as 10-20% methanol in dichloromethane, should be attempted.[12]

  • Use a Stronger, Basic Eluent: If a simple increase in polarity is insufficient, adding a strong base to the highly polar mobile phase can help to displace the strongly adsorbed compound. A solution of 10% ammonium hydroxide in methanol is often effective.[9]

  • Evaluate Alternative Chromatographic Techniques: For extremely polar imidazo[4,5-b]pyrazines, normal-phase chromatography on silica may not be the most suitable method.

    • Reverse-Phase Chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase. It is often a good choice for polar compounds.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds and uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[11][13]

Data Summary: Recommended Solvent Systems

The choice of mobile phase is critical for the successful purification of polar imidazo[4,5-b]pyrazines. The following table provides a summary of commonly used solvent systems and their typical applications.

Mobile Phase CompositionModifier (if needed)Target Compound PolarityNotes
Ethyl Acetate / Hexanes0.1-1% TriethylamineLow to MediumA standard system for many organic compounds. The modifier is crucial for basic heterocycles.
Dichloromethane / Methanol0.1-1% Triethylamine or AmmoniaMedium to HighA more polar system capable of eluting more strongly retained compounds.[12]
Chloroform / Methanol0.1-1% AmmoniaHighA highly polar system. Ammonia is often preferred over TEA in more polar solvents.
Acetonitrile / Water0.1% Formic or Acetic AcidVery High (for HILIC)Used in HILIC mode on a silica column for very polar compounds. The acid helps to control the pH.[13]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography with a Basic Modifier

This protocol outlines a standard procedure for purifying a polar imidazo[4,5-b]pyrazine using silica gel flash chromatography with the addition of a basic modifier.

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude mixture. Test various ratios of a non-polar and polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Add 0.5% triethylamine to the solvent mixture and compare the spot shape and Rf to the system without the modifier. Aim for an Rf of 0.2-0.4 for your target compound in the modified system.[4]

  • Column Packing: Select an appropriately sized column for your sample amount (typically a 1-5% sample load relative to the mass of the silica).[1] Prepare a slurry of silica gel in the initial, least polar mobile phase (containing the basic modifier). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution and Fraction Collection: Begin eluting with the initial mobile phase, gradually increasing the polarity as needed. Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporation with a higher boiling point solvent like toluene can be effective.[5]

Protocol 2: Purification using Neutral Alumina

This protocol is an alternative for compounds that show significant tailing or decomposition on silica gel.

  • TLC Analysis on Alumina: Perform TLC analysis using neutral alumina plates to determine a suitable solvent system. Note that the polarity of the mobile phase may need to be adjusted compared to silica.

  • Column Packing: Pack a column with neutral alumina using the same slurry method as for silica gel.

  • Sample Loading and Elution: Load the sample and elute as described for the silica gel protocol. A basic modifier is typically not necessary with alumina.[5]

  • Fraction Collection and Isolation: Collect and analyze fractions by TLC, then combine the pure fractions and evaporate the solvent.

References

  • BenchChem.
  • BenchChem. Technical Support Center: Purification of 2-Phenyl-1h-imidazo[4,5-b]pyrazine Analogs.
  • BenchChem.
  • ResearchGate.
  • Reddit.
  • BenchChem.
  • ResearchGate.
  • YouTube. When Silica doesn't cut it for Flash chromatography . . .
  • BenchChem.
  • University of Rochester.
  • BenchChem. Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • University of Rochester.
  • ResearchG
  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.

Sources

Technical Support Center: Troubleshooting N-Alkylation Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common regioselectivity challenges in N-alkylation reactions. The following question-and-answer-based guide provides in-depth, field-proven insights to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs): The Fundamentals of N-Alkylation Regioselectivity

Q1: I'm getting a mixture of regioisomers in my N-alkylation reaction. What are the fundamental principles governing the outcome?

A1: Obtaining a mixture of regioisomers is a frequent challenge when a molecule possesses multiple potentially nucleophilic nitrogen atoms. The final product ratio is determined by a delicate balance between several competing factors.[1][2] Understanding these can help you steer the reaction toward your desired isomer.

The key factors are:

  • Kinetic vs. Thermodynamic Control: This is the most critical concept.[3][4]

    • The kinetic product is the one that forms the fastest. Its formation proceeds via the lowest energy transition state. These reactions are typically run at lower temperatures for shorter durations to prevent equilibration to the more stable product.[3][5][6]

    • The thermodynamic product is the most stable isomer. Given enough energy (e.g., higher temperatures) and time, the initial kinetic product can revert to the starting materials or intermediates and then re-react to form the most stable product.[4][5]

  • Steric Hindrance: Bulky substituents near a nitrogen atom can physically block the approach of the alkylating agent. This often leads to alkylation at the less sterically hindered nitrogen, which is typically the kinetic product.[7][8][9]

  • Electronic Effects: The electron density on each nitrogen atom significantly influences its nucleophilicity. Electron-withdrawing groups (EWGs) will decrease the nucleophilicity of a nearby nitrogen, while electron-donating groups (EDGs) will increase it.[7][10]

  • Solvent and Base System: The choice of solvent and base is paramount. This combination influences the nature of the anionic intermediate (e.g., tight ion pair vs. solvent-separated ion pair), which can dramatically alter the regiochemical outcome.[1][2][10][11]

Troubleshooting Guide: Common Scenarios & Solutions

Q2: My reaction on an unsymmetrical heterocycle (e.g., indazole, pyrazole, imidazole) yields a mixture of N1 and N2 isomers. How can I improve selectivity?

A2: This is a classic regioselectivity problem. The strategy to favor one isomer over the other depends on whether you are targeting the kinetic or thermodynamic product.

The N1-substituted indazole is often the more thermodynamically stable isomer.[10] To favor its formation, you need conditions that allow the reaction to reach equilibrium.

  • Recommended Conditions: A strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a highly effective combination for achieving N1 selectivity.[1][10][11] Heating the reaction can further promote equilibration to the thermodynamic product.[10]

  • Mechanism of Action: NaH irreversibly deprotonates the heterocycle. The resulting sodium cation is believed to coordinate with the N2 atom, sterically blocking it and directing the alkylating agent to the N1 position.[1] Using THF minimizes solvent-separated ion pairs, reinforcing this directing effect.[2][10]

To obtain the less stable kinetic isomer, you need conditions that are irreversible and prevent equilibration.

  • Recommended Conditions: The Mitsunobu reaction is an excellent choice for selectively generating N2-alkylated indazoles and other heterocycles.[11][12] This reaction, using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD, proceeds under mild, neutral conditions and is kinetically controlled.[12][13]

  • Mechanism of Action: The Mitsunobu reaction does not involve forming an anionic intermediate of the heterocycle. Instead, the alcohol is activated. The subsequent nucleophilic attack by the heterocycle is often directed by sterics, favoring the more accessible N2 position.[12]

Desired Product Control Type Recommended Conditions Rationale Typical Selectivity (N1:N2)
N1-Isomer ThermodynamicNaH in THF, 25-50 °CFavors the more stable product through equilibration. Na⁺ coordination blocks N2.[1][10]>99:1[10]
N2-Isomer KineticPPh₃, DEAD/DIAD, Alcohol in THF, 50 °CIrreversible, kinetically controlled reaction. Often sterically driven.[11][12]Can be highly selective for N2, e.g., 1:2.5 or better.[10]
Mixture VariesK₂CO₃ in DMFWeaker base and polar solvent can lead to mixtures of isomers.[11]Often results in poor selectivity.[11]
Q3: My reaction is producing the O-alkylated product instead of the desired N-alkylated product. How can I switch the selectivity?

A3: Competition between N- and O-alkylation is common for substrates containing both functionalities, such as amides, lactams, or hydroxy-substituted heterocycles.[14] This selectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle .[7]

  • The HSAB Principle:

    • Nitrogen is generally a "harder" nucleophile than oxygen (in amides) or sulfur (in thioamides).[7]

    • Oxygen is a "hard" nucleophile.

    • Hard electrophiles (e.g., dimethyl sulfate, methyl triflate) prefer to react with hard nucleophiles (Oxygen).

    • Soft electrophiles (e.g., alkyl iodides, benzyl bromide) prefer to react with softer nucleophiles (Nitrogen).

  • Change the Alkylating Agent: If you are getting O-alkylation with a hard electrophile like dimethyl sulfate, switch to a softer one like the corresponding alkyl iodide.

  • Modify the Solvent: Polar aprotic solvents like DMF or DMSO can favor N-alkylation.[7] In some cases, using water with a temporary protecting group strategy, such as forming a borate ester with diols, can effectively prevent O-alkylation.[15]

  • Choice of Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) can favor deprotonation at the nitrogen, leading to preferential N-alkylation.[7]

  • Consider the Mitsunobu Reaction: Interestingly, while standard alkylations with halides often favor N-alkylation, the Mitsunobu reaction can sometimes be used to selectively achieve O-alkylation, providing a complementary strategy.[16][17]

Visualizations & Workflows

Troubleshooting Workflow for Regioselectivity

The following diagram outlines a logical workflow for diagnosing and solving N-alkylation regioselectivity issues.

Troubleshooting_Workflow cluster_start Start: Undesired Regioselectivity cluster_analysis Analysis cluster_strategy Strategy Selection cluster_outcome Outcome Start Mixture of Isomers or Wrong Isomer Obtained Analysis Identify Competing Sites (e.g., N1 vs. N2, N vs. O) Start->Analysis Control Determine if Target is Kinetic or Thermodynamic Product Analysis->Control HSAB N vs. O Alkylation: - Modify Electrophile (Hard/Soft) - Change Solvent - Use Protecting Groups Analysis->HSAB N vs. O Kinetic Target Kinetic Product: - Lower Temperature - Shorter Reaction Time - Use Irreversible Conditions (e.g., Mitsunobu) Control->Kinetic Fastest-forming, less stable Thermodynamic Target Thermodynamic Product: - Higher Temperature - Longer Reaction Time - Use Reversible Conditions (e.g., NaH/THF) Control->Thermodynamic Most stable Success Desired Regioisomer Obtained Kinetic->Success Thermodynamic->Success HSAB->Success

Caption: A decision workflow for troubleshooting N-alkylation regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Indazole

This protocol is optimized for achieving the thermodynamically favored N1-isomer.[1][11]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted 1H-indazole.

  • Dissolve the indazole in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. For less reactive substrates, heating to 50 °C may be required to drive the reaction to completion.[10]

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole.

Protocol 2: Determining Regiochemistry using 2D NMR

Unequivocally determining the site of alkylation is critical. One-dimensional ¹H NMR is often insufficient. Two-dimensional NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for this purpose.[7][14]

Objective: To distinguish between an N1- and N2-alkylated pyrazole by observing 3-bond correlations (³J) between the protons on the new alkyl group and the carbons of the pyrazole ring.

Sample Preparation: Prepare a standard NMR sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Experiment: Acquire a standard gradient-selected ¹H-¹³C HMBC spectrum.

Data Analysis:

  • Identify the proton signals corresponding to the methylene (-CH₂-) group attached to the pyrazole nitrogen.

  • In the HMBC spectrum, look for correlations from these methylene protons to the carbons of the pyrazole ring.

    • N1-Alkylation: The methylene protons will show a correlation to both the C3 and C5 carbons of the pyrazole ring.

    • N2-Alkylation: The methylene protons will only show a correlation to the C3 carbon.

Caption: Differentiating N1 and N2 pyrazole regioisomers using HMBC.

References

  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect.
  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • Technical Support Center: Regioselectivity in Indazole N-Alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Effect of base and solvent on N-allyl
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange.
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol.
  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation.
  • Understanding product optimization: Kinetic versus thermodynamic control.
  • N-alkylation of imidazole by alkaline carbons. Academia.edu.
  • A Selective Process for N-alkylation in Competition with O-alkylation.
  • Optimizing reaction conditions for N-alkyl
  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Steric effects caused by N-alkylation of the tripodal chelator N,N ,N -tris(2-pyridylmethyl). Dalton Transactions.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • The Confluence of Steric and Electronic Effects in N-Heterocyclic Carbene-Catalyzed Processes Part II: Studies Toward the Asymmetric Oxidative Coupling of Phenols. University of Pennsylvania ScholarlyCommons.
  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal.
  • Mitsunobu Reaction. Chemistry Steps.
  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • Kinetic Control vs. Thermodynamic Control. YouTube.
  • Buchwald–Hartwig amin
  • An Overview of Palladium-Catalyzed N-alkyl
  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity.
  • How to find regioselectivity. Reddit.
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.
  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Polymer Chemistry.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Buchwald-Hartwig Amin

Sources

Removing Schiff base side products in imidazopyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for imidazopyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common and often persistent challenge: the formation and removal of Schiff base side products. Our goal is to provide you with the foundational knowledge and practical, field-tested protocols to ensure the purity and yield of your target imidazopyrazine compounds.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding Schiff base impurities.

Q1: What exactly is a Schiff base, and why does it form in my imidazopyrazine synthesis?

A Schiff base (or imine) is a compound containing a carbon-nitrogen double bond (C=N). In the context of imidazopyrazine synthesis, which often involves the condensation of an aminopyrazine with an aldehyde or ketone, the Schiff base is a key intermediate.[1][2] It forms when the nucleophilic amino group of the pyrazine attacks the electrophilic carbonyl carbon of the aldehyde/ketone. While this intermediate is necessary for the subsequent cyclization to form the desired imidazopyrazine, the reaction can sometimes stall, or equilibrium can favor the stable imine, leading to its persistence as a significant side product in your final crude mixture.

Q2: How can I quickly identify if a Schiff base is the main impurity in my reaction mixture?

Several analytical techniques can help you identify a Schiff base impurity:

  • ¹H NMR: Look for a characteristic singlet peak in the 8-10 ppm region, which corresponds to the imine proton (-CH=N-).

  • FT-IR: A strong absorption band in the range of 1690-1640 cm⁻¹ is indicative of the C=N stretching vibration.

  • LC-MS: The mass spectrum will show a molecular ion peak corresponding to the mass of the condensed aminopyrazine and aldehyde, minus one molecule of water. This can be easily distinguished from the mass of your starting materials and the desired product.

Q3: What is the most common and straightforward method to remove a Schiff base impurity?

For many standard imidazopyrazine products that are stable in mild acid, an acidic wash during the workup is highly effective. The imine nitrogen is basic and will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble ammonium salt.[3][4] This salt will then partition into the aqueous layer during a liquid-liquid extraction, effectively removing it from your desired product in the organic phase.[4]

Q4: Can I prevent or minimize the formation of the Schiff base side product from the start?

Yes, optimizing reaction conditions is key. Factors that can influence the rate of cyclization versus the accumulation of the Schiff base intermediate include:

  • Catalyst Choice: The use of a Lewis acid, such as iodine, can facilitate the crucial cyclization step, driving the reaction toward the final product.[1][2]

  • Temperature: Increasing the reaction temperature can often provide the necessary activation energy to overcome the barrier to cyclization. However, this must be balanced against the potential for thermal degradation of starting materials or products.[5][6]

  • Anhydrous Conditions: Ensure your reagents and solvents are dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can interfere with the condensation and potentially hydrolyze intermediates.[5]

In-Depth Troubleshooting Guide

This section provides a deeper dive into the causality behind Schiff base formation and a comparative analysis of removal strategies.

Understanding the Reaction Pathway

The formation of an imidazopyrazine from an aminopyrazine and an aldehyde proceeds through a critical intermediate stage. Understanding this pathway is essential for effective troubleshooting.

G SM Starting Materials (Aminopyrazine + Aldehyde) SB Schiff Base Intermediate (R-CH=N-R') SM->SB Condensation (Reversible) IP Desired Product (Imidazopyrazine) SB->IP Intramolecular Cyclization Impurity Schiff Base Impurity (Persistent Side Product) SB->Impurity Reaction Stalls / Equilibrium Favors Imine

Sources

Technical Support Center: Optimizing Reaction Temperature for Imidazole Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the critical parameter of temperature in imidazole ring closure reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols. Our goal is to empower you with the knowledge to control your reaction outcomes, enhance yield and purity, and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in imidazole synthesis, providing explanations grounded in chemical principles.

Q1: How does reaction temperature fundamentally influence the rate of imidazole ring closure?

A1: Reaction temperature is directly proportional to the kinetic energy of the reacting molecules. Increasing the temperature provides the necessary activation energy for the bond-forming steps in the imidazole ring closure, leading to a higher frequency of successful molecular collisions and, consequently, a faster reaction rate.[1][2] However, an excessively high temperature can lead to the degradation of starting materials, reagents, or the final imidazole product, negatively impacting the overall yield.[3][4]

Q2: Can temperature be used to control the selectivity of a reaction that produces multiple imidazole isomers?

A2: Yes, temperature is a powerful tool for controlling selectivity, which is often governed by the principles of kinetic versus thermodynamic control.[1][2][5]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) will be the major product. This is because the reaction proceeds through the lowest activation energy barrier.[1][5][6]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product (the thermodynamic product) will be favored, even if its formation is slower.[1][5][6]

By carefully selecting the reaction temperature, you can favor the formation of the desired isomer.

Q3: What are common side reactions in imidazole synthesis that are exacerbated by suboptimal temperature control?

A3: Improper temperature control can lead to a variety of side reactions, significantly reducing the purity of the desired imidazole. Common side products include:

  • Oxazole formation: In Radziszewski-type syntheses, a competing reaction can lead to the formation of oxazole byproducts.[7]

  • Over-alkylation or N-arylation: In reactions involving N-substitution, higher temperatures can sometimes lead to multiple substitutions on the imidazole ring.

  • Decomposition: Starting materials, intermediates, or the final product can decompose at elevated temperatures, leading to a complex mixture of impurities.[3][4]

  • Solvent-related byproducts: Some solvents may participate in side reactions at higher temperatures. For instance, alcohol solvents can sometimes lead to ether byproducts.[8]

Q4: How does microwave-assisted heating differ from conventional heating in optimizing reaction temperature?

A4: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. This differs from conventional heating (e.g., an oil bath) in several key ways:

  • Rapid and Uniform Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample. This can significantly reduce reaction times.[9][10][11][12]

  • Access to Higher Temperatures: Microwave reactors can safely reach temperatures and pressures higher than those achievable with open-vessel, conventional heating. This can accelerate reactions that are sluggish at lower temperatures.[12]

  • Improved Yields and Purity: The rapid heating and shorter reaction times associated with MAOS can often minimize the formation of side products, leading to higher yields and cleaner reaction profiles.[9][12][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of reaction temperature for imidazole ring closure.

Issue 1: Low or No Yield of the Desired Imidazole

Potential Cause Troubleshooting Steps Scientific Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS.[3] Consider switching to a higher-boiling point solvent if necessary.[8]The reaction may have a significant activation energy that is not being overcome at the initial temperature.
Reaction temperature is too high. If starting materials are consumed but the desired product is not formed, or if significant decomposition is observed (e.g., charring), reduce the reaction temperature.Excessive heat can lead to the degradation of reactants or the product.[3][4]
Reaction time is insufficient. At a given temperature, allow the reaction to proceed for a longer duration, monitoring for the consumption of starting materials.Some reactions are slow and require more time to reach completion, even at an optimal temperature.
Kinetic vs. Thermodynamic Trap. If a undesired isomer is the major product, experiment with both lower and higher temperatures to see if the product ratio changes, indicating a switch between kinetic and thermodynamic control.[1][5]The desired product may be the thermodynamic product, requiring higher temperatures and longer reaction times to form.

Issue 2: Formation of Significant Impurities

Potential Cause Troubleshooting Steps Scientific Rationale
Side reactions are favored at the current temperature. Lower the reaction temperature to disfavor the side reaction, which may have a higher activation energy than the desired reaction.Different reactions have different temperature dependencies. Lowering the temperature can selectively slow down undesired pathways.
Product is decomposing at the reaction temperature. Once the reaction has reached a satisfactory level of conversion (as monitored by TLC or LC-MS), cool the reaction down to prevent product degradation.Prolonged exposure to high temperatures can lead to the decomposition of even relatively stable products.
Inadequate mixing leading to "hot spots". Ensure vigorous stirring, especially in larger-scale reactions.[14]Localized areas of high temperature can promote side reactions and decomposition.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a temperature optimization study.

Protocol 1: Parallel Temperature Screening for Imidazole Synthesis

Objective: To identify the optimal reaction temperature for the synthesis of a target imidazole by running multiple reactions in parallel at different temperatures.

Materials:

  • Reactants for the specific imidazole synthesis (e.g., 1,2-dicarbonyl compound, aldehyde, ammonia source for Debus-Radziszewski).

  • Anhydrous solvent.

  • A parallel synthesis reaction block or multiple reaction vessels with individual temperature control and stirring.

  • TLC plates and developing chamber.

  • LC-MS for accurate conversion and purity analysis.

Procedure:

  • Preparation: In separate, labeled reaction vessels, combine the starting materials and solvent in the same stoichiometric ratios.

  • Temperature Setup: Set the temperature of each position in the parallel synthesizer to a different value (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Reaction Initiation: Place the reaction vessels in the pre-heated reaction block and begin stirring.

  • Monitoring: At regular time intervals (e.g., 1 hour, 2 hours, 4 hours, and 8 hours), carefully take a small aliquot from each reaction vessel for TLC and LC-MS analysis.

  • Analysis:

    • TLC Analysis: Spot the aliquots on a TLC plate alongside the starting materials. Develop the plate and visualize the spots to qualitatively assess the consumption of starting materials and the formation of the product and any byproducts.

    • LC-MS Analysis: Analyze the aliquots by LC-MS to quantitatively determine the conversion of the limiting starting material and the relative percentage of the desired product and impurities at each temperature and time point.

  • Data Compilation: Record the results in a table to compare the yield and purity at each temperature.

Data Presentation: Example of Temperature Optimization Results

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Imidazole (%)Purity (%)
6082520>95
8048075>95
1002>959090 (impurity noted)
1201>958580 (multiple impurities)

Interpretation: In this example, 80 °C for 4 hours provides a good balance of high conversion, high yield, and excellent purity. While 100 °C is faster, it leads to the formation of an impurity.

Visualizing Reaction Optimization

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield of Imidazole temp_low Is the reaction temperature too low? start->temp_low increase_temp Increase temperature in increments temp_low->increase_temp Yes temp_high Is the reaction temperature too high? temp_low->temp_high No monitor_rxn Monitor by TLC/LC-MS increase_temp->monitor_rxn success Improved Yield monitor_rxn->success decrease_temp Decrease temperature temp_high->decrease_temp Yes side_reactions Are there significant side reactions? temp_high->side_reactions No decrease_temp->monitor_rxn optimize_conditions Optimize other parameters (solvent, catalyst) side_reactions->optimize_conditions Yes side_reactions->success No optimize_conditions->monitor_rxn

Caption: Troubleshooting workflow for low imidazole yield.

Diagram 2: Kinetic vs. Thermodynamic Control

G cluster_conditions Reaction Conditions Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Higher Ea Kinetic_Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) TS_Thermo->Thermodynamic_Product Low_Temp Low Temperature Short Reaction Time Low_Temp->Kinetic_Product Favors High_Temp High Temperature Long Reaction Time High_Temp->Thermodynamic_Product Favors

Caption: Kinetic vs. Thermodynamic product formation.

References

  • Vertex AI Search. (2025, December 15).
  • ResearchGate. Temperature evaluation and effect of solvent in the synthesis of tetraaryl imidazole 8.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • BenchChem. Optimizing reaction conditions for the synthesis of disubstituted imidazoles.
  • BenchChem. (2025, December). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis.
  • BenchChem. Avoiding common pitfalls in the scale-up synthesis of imidazole compounds.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Journal of Chemical and Pharmaceutical Research. (2023, July 1).
  • Der Pharma Chemica. (2012).
  • Nanotechnology Perceptions. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
  • BenchChem. (2025).
  • Molecules. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Oriental Journal of Chemistry. (2024, June 26). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • Organic Letters. (2004, March 27).
  • BenchChem. Imidazole Ring Formation Reactions: A Technical Support Center.
  • RSC Publishing. (2020, June 3). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains.
  • Der Pharma Chemica. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
  • Molecules. (2019, November 20). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles.
  • Wikipedia. Imidazole.
  • Jetir.Org.
  • ResearchGate. Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • YouTube. (2010, March 2). Thermodynamic versus Kinetic Control.
  • BenchChem.
  • BenchChem. A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • RSC Publishing. (2019, April 5).
  • imidazole.pdf.
  • Jack Westin.
  • PubMed. (1985). Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products.
  • Journal of Chemical Education. (1988, October). Understanding product optimization: Kinetic versus thermodynamic control.
  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis.
  • Organic & Biomolecular Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
  • RSC Publishing. (2017, January 20).

Sources

Solving crystallization problems for imidazo[4,5-b]pyrazine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of Imidazo[4,5-b]pyrazine Salts

  • Status: Operational

  • Operator: Senior Application Scientist (Process Chemistry Division)

  • Topic: Troubleshooting Salt Formation, Polymorphism, and Oiling Out

  • Reference ID: IPP-CRYST-GUIDE-v4.2

Introduction: The Challenge of the Scaffold

Welcome to the technical support hub. You are likely here because your imidazo[4,5-b]pyrazine derivative—likely a kinase inhibitor candidate—is behaving poorly in the solid state.

This scaffold presents unique challenges. The fused bicyclic system is rigid and planar, often leading to strong


 stacking interactions that favor needle formation or gelation. Furthermore, the amphoteric nature of the imidazole ring (acidic N-H) combined with the weakly basic pyrazine nitrogens (pKa 

3.5–4.5) narrows the window for stable salt formation.

This guide moves beyond standard textbook advice to address the specific physicochemical behaviors of this heterocycle.

Module 1: Salt Selection & Screening

User Query: "I’ve tried weak acids like fumaric and succinic acid, but I’m only isolating the free base or a physical mixture. Why isn't the salt forming?"

Scientist’s Analysis: The imidazo[4,5-b]pyrazine core is a weak base . The graphitic nitrogen in the pyrazine ring typically has a pKa between 3.5 and 4.0. According to the


pKa rule of thumb, stable salt formation requires a difference of at least 2–3 units between the base and the acid.
  • The Failure Mode: Weak organic acids (pKa 3–5) do not provide sufficient proton transfer energy. The equilibrium favors the neutral species, leading to salt disproportionation (breaking apart) during isolation or drying.

Troubleshooting Protocol:

  • Switch to Strong Acids (Class I): You must use acids with a pKa < 1.0.

  • Counterion Recommendations:

    • Hydrochloric Acid (HCl): The standard starter. Warning: HCl salts of this scaffold can be hygroscopic or form channel hydrates.

    • Methanesulfonic Acid (MSA): Excellent for this scaffold. The sulfonate group is planar and often stacks well with the aromatic rings, breaking the needle habit.

    • p-Toluenesulfonic Acid (Tosylate): Provides bulk to disrupt packing, often yielding better melting points.

Table 1: Recommended Counterions for Imidazo[4,5-b]pyrazine

AcidpKa (approx)SuitabilityRisk Factor
Methanesulfonic (MSA) -1.9High High solubility; may require aggressive antisolvent.
Hydrochloric (HCl) -6.0Med/High Hygroscopicity; corrosion; volatile loss during drying.
Sulfuric (H2SO4) -3.0Medium Can form bis-salts (1:2 stoichiometry) which are often hygroscopic gums.
Fumaric/Succinic 3.0 / 4.2Low

pKa insufficient. Risk of dissociation.

Module 2: Solving "Oiling Out" (Liquid-Liquid Phase Separation)

User Query: "Upon cooling my crystallization solution, the solution turns milky and a sticky gum settles at the bottom. I don't get crystals."

Scientist’s Analysis: This is "oiling out" (LLPS). It occurs when the amorphous/liquid phase is more stable than the crystalline phase at a given temperature and supersaturation. For imidazo[4,5-b]pyrazines, this is driven by high conformational flexibility of side chains or high impurity levels that disrupt the crystal lattice formation.

The Fix: The "Cloud Point" Cycling Protocol Do not simply cool the flask and hope. You must train the system to nucleate.

Step-by-Step Protocol:

  • Determine the Metastable Zone: Heat the "oiled" mixture until it becomes a clear single phase (Solution A).

  • Seed at High Temperature: Cool slightly (5°C below clear point). Add 0.1–0.5 wt% of pure seed crystals.

    • No seed available? Sonicate a small aliquot in a separate vial to induce nucleation, then use that suspension as seed.

  • Slow Cooling Ramp: Cool at a rate of 0.1°C/min. Do not crash cool.

  • Solvent Modification: If oiling persists, your solvent system is too polar (stabilizing the oil). Add a non-polar antisolvent (e.g., Heptane or TBME) dropwise to the hot solution to lower the dielectric constant.

OilingOutStrategy Start Problem: Sticky Gum/Oil Forms CheckImpurity Check Purity (HPLC) Is Purity < 95%? Start->CheckImpurity Purify Pre-purify (Column/Reslurry) Impurities suppress nucleation CheckImpurity->Purify Yes CheckSolvent Evaluate Solvent System CheckImpurity->CheckSolvent No Purify->CheckSolvent ModifySolvent Add Co-solvent (Increase lipophilicity) CheckSolvent->ModifySolvent Oil persists TempCycle Temperature Cycling (Ostwald Ripening) CheckSolvent->TempCycle Metastable oil SeedStrategy Seed at High Temp (Low Supersaturation) ModifySolvent->SeedStrategy TempCycle->SeedStrategy Success Crystalline Solid SeedStrategy->Success

Figure 1: Decision matrix for resolving liquid-liquid phase separation (oiling out).

Module 3: Polymorphism & Solvate Control

User Query: "My XRPD pattern changed after drying the filter cake at 50°C. The melting point also dropped by 10 degrees."

Scientist’s Analysis: You likely collapsed a channel solvate or converted a metastable form. Imidazo[4,5-b]pyrazine salts often trap solvent molecules in their lattice due to the planar stacking (creating channels). When you heat them, the solvent leaves, and the lattice collapses into an amorphous or lower-melting polymorph.

Investigation Workflow:

  • TGA (Thermogravimetric Analysis): Check for weight loss < 100°C.

    • Step loss? It's a solvate.

    • Gradual loss? Surface moisture.

  • Slurry Conversion (The "Gold Standard" for Stability):

    • Take your isolated solid.

    • Suspend it in a solvent where it has low solubility (e.g., Isopropanol or Acetone).

    • Stir at room temperature for 48 hours.

    • Filter and analyze XRPD.

    • Result: This produces the thermodynamically most stable form. If it matches your dried material, your process is robust. If it differs, your initial crystallization was kinetically controlled (metastable).

Module 4: Process Scale-Up & Morphology

User Query: "The material filters extremely slowly. Under the microscope, it looks like hair-like needles."

Scientist’s Analysis: Needle morphology is common for this scaffold because the molecule grows fastest along the


 stacking axis. This causes poor filtration and flowability.

Morphology Engineering Protocol:

  • Change the Solvent Polarity: Needles often form when the solvent interacts too strongly with the side faces of the crystal, inhibiting growth in width.

    • Try: Switching from protic solvents (MeOH) to aprotic polar solvents (MEK, Acetone) mixed with Toluene.

  • Temperature Oscillation:

    • Cycle the temperature by ±5°C during the crystallization hold period. This dissolves the fine tips of the needles (high surface energy) and redeposits the material on the sides, turning needles into rods or blocks.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on pKa and counterion selection).

  • Lu, J., et al. (2012). "Oiling Out" in Crystallization: Classification, Monitoring, and Downstream Processing. Organic Process Research & Development, 16(3), 442–446.

  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory context for polymorph control).

  • Cui, J. J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the c-Met protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290.[1] (Specific chemistry and structure-activity relationships for this scaffold).

Sources

Technical Guide: Minimizing N-Oxide Formation During Oxidative Workup

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Prevention and Remediation of N-Oxide Impurities in Tertiary Amine Synthesis

The "Silent Yield Killer": Introduction & Scope

In the synthesis of pharmaceutical intermediates, tertiary amines are frequently exposed to oxidative conditions (e.g., epoxidation, ozonolysis, Jones oxidation). A common but often overlooked failure mode is the unintended oxidation of the nitrogen lone pair to form an N-oxide .

Why this matters:

  • Yield Loss: N-oxides are highly polar and often water-soluble. They are frequently washed away in the aqueous layer during extraction, leading to "mysterious" mass balance deficits.

  • Purification Difficulty: If extracted, they streak on silica gel and co-elute with polar impurities, complicating chromatography.

  • False Negatives: In drug metabolism studies, unintended N-oxides can mimic metabolic metabolites, confounding data.

This guide provides a mechanistic understanding of the problem and field-proven protocols to prevent (shielding) and rescue (reducing) N-oxide formation.

The Mechanic's Corner: Root Cause Analysis

The formation of N-oxides is driven by the nucleophilicity of the nitrogen lone pair attacking the electrophilic oxygen of the oxidant (e.g., mCPBA, Peroxides, Ozone).

The "Proton Shield" Concept

The most effective preventative measure is protonation . An ammonium species (


) has no lone pair available for reaction. The competition between oxidation and protonation is the critical control point.

N_Oxide_Mechanism Amine Tertiary Amine (R3N:) NOxide N-Oxide (R3N+-O-) (Undesired Impurity) Amine->NOxide Oxidation (Fast at pH > pKa) Ammonium Ammonium Salt (R3NH+) (Protected Species) Amine->Ammonium Protonation (Fast at pH < pKa) Oxidant Electrophilic Oxidant (mCPBA, H2O2) Oxidant->NOxide Acid Acid Source (H+) Acid->Ammonium

Figure 1: The Kinetic Competition. Keeping the pH below the amine's pKa effectively "masks" the nitrogen from oxidation.

Prevention Protocols: The "Shielding" Strategy

The following protocols are designed to destroy excess oxidant before the amine is deprotonated (basified).

Protocol A: The "Acidic Quench" Workflow (Gold Standard)

Use this when working up reactions involving mCPBA, Peroxides, or Jones Reagent in the presence of basic amines.

The Critical Error: Many chemists add saturated


 or 

directly to the reaction mixture to neutralize acid. This liberates the free amine while active oxidant is still present, causing immediate N-oxidation.

Correct Procedure:

  • Cool: Chill the reaction mixture to 0 °C.

  • Acidic Quench: Add a reducing agent (Quencher) before adjusting pH.

    • Recommended: 10-20% aqueous Sodium Bisulfite (

      
      )  or Sodium Thiosulfate (
      
      
      
      )
      .
    • Note: These salts are slightly acidic to neutral, maintaining the "Proton Shield."

  • Stir: Agitate vigorously for 15–30 minutes. Verify oxidant destruction using starch-iodide paper (should remain white/colorless).

  • Basify: Only after the oxidant is confirmed dead, adjust pH to >10 with NaOH/NaHCO3 to liberate the free amine.

  • Extract: Proceed with organic solvent extraction immediately.

Data: Quenching Agent Selection
Quenching AgentpH ImpactReactivityBest For
Sodium Bisulfite (

)
Acidic (~4.5)HighGeneral peroxide/mCPBA quenching. Maintains protonation.
Sodium Thiosulfate (

)
Neutral (~6.5-7)ModerateHalogen oxidants (

,

) and peroxides.
Dimethyl Sulfide (DMS) NeutralHighOzonolysis workup.[1] Converts ozonides to aldehydes/ketones without oxidizing amines.
Sodium Sulfite (

)
Basic (~9)HighRISKY. Can deprotonate amine before oxidant is fully consumed. Use with caution.

Troubleshooting & Rescue: The "Fix-It" Guide

If you discover N-oxide impurities in your crude material (often visible as a polar spot on TLC or a downfield shift of


-protons in 

-NMR), use these rescue protocols.
Protocol B: Zinc/Acetic Acid Reduction (The "Rescue" Wash)

This is a mild, reductive workup that converts N-oxides back to tertiary amines.

Steps:

  • Dissolve the crude mixture (containing the N-oxide) in Acetic Acid (or dilute AcOH in water/ethanol).

  • Add Zinc dust (2–5 equivalents).

  • Stir at room temperature for 1–4 hours. Monitor by TLC (N-oxide spot should disappear; Amine spot becomes more intense).

  • Filter: Remove excess Zn dust through Celite.

  • Workup: Dilute with water, basify with NaOH to pH >10, and extract with EtOAc or DCM.

Protocol C: Ozonolysis Specifics

Issue: Ozonolysis with oxidative workup (


) guarantees N-oxide formation.
Solution: Always use a Reductive Workup .
  • Perform Ozonolysis at -78 °C.

  • Add Dimethyl Sulfide (DMS) (excess, ~5-10 eq) or Triphenylphosphine (

    
    )  at -78 °C.
    
  • Allow to warm to RT slowly.

  • DMS reduces the ozonide to carbonyls and is oxidized to DMSO; the amine remains untouched.

Visualizing the Workflow

Workup_Decision_Tree Start Oxidative Reaction Complete (Contains Excess Oxidant) Check_pH Is the Amine Protonated? (pH < pKa) Start->Check_pH Route_Acid YES (Acidic/Neutral) Check_pH->Route_Acid Safe Route_Base NO (Basic) Check_pH->Route_Base Risk Quench Add Quencher (NaHSO3 or DMS) Maintain pH < 7 Route_Acid->Quench Action_Acidify Add Acid (e.g., AcOH, HCl) to protect Amine Route_Base->Action_Acidify Action_Acidify->Quench Test Starch-Iodide Test (Negative?) Quench->Test Test->Quench No (Add more quencher) Basify Basify to pH > 10 Test->Basify Yes Extract Extract Free Amine Basify->Extract Rescue N-Oxide Formed? Use Zn/AcOH Reduction Extract->Rescue If Impurity Found

Figure 2: Decision Tree for Oxidative Workup. The "Proton Shield" path prevents N-oxide formation.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Sulfite (


) to quench mCPBA? 
A:  It is risky. Sodium Sulfite is basic (pH ~9). Adding it can deprotonate your amine before the mCPBA is fully destroyed, leading to transient N-oxidation. Sodium Bisulfite (

) is safer because it is acidic.

Q: I am doing a Swern Oxidation. Do I need to worry about N-oxides? A: Generally, no. Swern conditions are non-oxidizing to amines (the active species reacts with alcohols). However, if you use excess DMSO/Oxalyl Chloride and allow the temperature to rise without proper quenching (TEA addition), side reactions can occur. The primary risk in Swern is the smell (DMS) and Pummerer rearrangement, not typically N-oxidation.

Q: My N-oxide is water-soluble. How do I recover it to reduce it? A: Do not use aqueous extraction. Evaporate the reaction solvent, redissolve the residue in Acetic Acid, and perform the Zinc reduction directly on the crude residue. Then work up.

References

  • Mechanism of Amine Oxidation

    • Advanced Organic Chemistry, Part B: Reactions and Synthesis.[2] Carey, F. A., & Sundberg, R. J. (2007). Springer. (Standard text on electrophilic oxidation mechanisms).

  • Reduction of N-Oxides

    • Selective reduction of N-oxides to amines: Application to drug metabolism.[3] Dalvie, D., et al. (2004). Xenobiotica. (Describes TiCl3 reduction).

    • Zinc/Acetic Acid Reduction Protocol: Common laboratory practice derived from Clemmensen-type reduction conditions adapted for N-oxides.
  • mCPBA Epoxidation & Selectivity

    • m-CPBA Mediated Oxidation of Aliphatic Amines.[2][4][5] Patil, V. V., et al. (2016).[5] The Journal of Organic Chemistry. (Discusses conditions where N-oxidation is the desired outcome, illustrating the need for pH control to prevent it).

  • Ozonolysis Workup

    • Ozonolysis with Reductive Workup.[1][6][7][8] Master Organic Chemistry. (Detailed comparison of oxidative vs. reductive workups).

Sources

Technical Support Center: Choice of Solvent for Recrystallizing Imidazo[4,5-b]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with expert insights and practical solutions for the purification of imidazo[4,5-b]pyrazine derivatives through recrystallization. This class of N-heterocycles, while synthetically valuable, can present unique purification challenges. This center is structured to guide you from fundamental solvent selection to advanced troubleshooting of common experimental issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when developing a recrystallization protocol for imidazo[4,5-b]pyrazines.

Q1: How do I select an appropriate starting solvent for my imidazo[4,5-b]pyrazine derivative?

A: The ideal solvent should dissolve your compound completely when hot (near its boiling point) but sparingly or not at all at room temperature or below.[1][2] The principle of "like dissolves like" is a good starting point; given the polar nature of the imidazo[4,5-b]pyrazine core, polar solvents are often effective.

Detailed Explanation: The selection process is largely empirical but can be guided by the structure of your specific derivative.

  • Initial Screening: Test the solubility of a few milligrams of your crude product in small volumes (~0.5 mL) of various solvents at room temperature and then upon heating.[3]

  • Common Starting Solvents: For N-heterocycles like imidazo[4,5-b]pyrazines, common and effective solvents to screen include ethanol, methanol, isopropanol, and ethyl acetate.[4][5]

  • Observe the Results:

    • Ideal: The compound is insoluble or sparingly soluble in the cold solvent but dissolves completely upon heating. This is a promising candidate for single-solvent recrystallization.

    • Too Soluble: The compound dissolves immediately in the cold solvent. This solvent is unsuitable on its own but may be used as the "good" solvent in a mixed-solvent system.

    • Insoluble: The compound does not dissolve even when the solvent is boiling. This solvent is unsuitable on its own but could serve as the "poor" solvent (anti-solvent) in a mixed-solvent system.

Q2: What should I do if no single solvent is suitable?

A: When a single solvent fails, a mixed-solvent system, or solvent-pair, is the next logical step.[2] This involves a "good" solvent in which your compound is highly soluble and a miscible "poor" solvent (or anti-solvent) in which your compound is insoluble.[3]

Detailed Explanation: The strategy is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise to the hot solution until turbidity (cloudiness) appears and persists.[6] This indicates the solution is saturated. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[6]

  • Common Solvent Pairs: For imidazo[4,5-b]pyrazine analogs and related heterocycles, ethanol/water, methanol/water, and DMF/water are frequently successful pairs.[4][7][8] Ethyl acetate/hexane is another common pair for moderately polar compounds.[3]

  • Miscibility is Key: The two solvents chosen must be fully miscible with each other to prevent the solution from separating into two layers.[2]

Q3: My product separated as an oil instead of crystals. What went wrong and how can I fix it?

A: This phenomenon, known as "oiling out," is a common issue in recrystallization.[9] It typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[2][9]

Detailed Explanation: An oil is simply the liquid form of your compound, and it often contains trapped impurities. To induce crystallization from an oil, you can try the following:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool very slowly.[9][10]

  • Vigorous Stirring: As the solution cools and the oil begins to form, stir or swirl the mixture vigorously to break up the oil and encourage the formation of nucleation sites.[11]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the oil-solvent interface. The microscopic scratches on the glass can provide nucleation points for crystal growth.[10]

  • Seed Crystals: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[10]

  • Change Solvents: If oiling persists, the solvent system is likely inappropriate. Choose a solvent with a lower boiling point or try a different mixed-solvent pair.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the recrystallization process.

Problem: No crystals form after the hot solution has cooled.
Potential CauseRecommended Solution
Too much solvent was used. [9]This is the most common cause. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. If unsure, you can evaporate all solvent and restart the recrystallization with less solvent.[9][12]
The solution is supersaturated. [13]The energy barrier for nucleation has not been overcome. Try to induce crystallization by: • Scratching the inside of the flask with a glass rod.[13] • Adding a seed crystal of your compound.[10] • Cooling the flask in an ice-water bath to further decrease solubility.[10]
The rate of cooling was too fast. Rapid cooling can sometimes inhibit crystal formation. Allow the flask to cool slowly to room temperature on a benchtop, insulated by a paper towel, before moving it to an ice bath.[7]
Problem: The recovery of the crystalline product is very low.
Potential CauseRecommended Solution
Excess solvent was used during dissolution. [11]Using more than the minimum amount of hot solvent required will result in a significant portion of your product remaining in the mother liquor upon cooling.[13] To recover more product, you can carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.[10]
The compound has significant solubility in the cold solvent. Ensure you have cooled the solution sufficiently. An ice bath (0 °C) or even colder baths (if the solvent's freezing point allows) can maximize precipitation.[14] If recovery is still low, a different solvent system where the compound has lower cold solubility is needed.[10]
Premature crystallization occurred during hot filtration. Crystals may have formed on the filter paper or in the funnel stem.[15] Ensure you use a pre-heated funnel and flask, keep the solution boiling during filtration, and use a stemless or short-stemmed funnel to minimize the surface area for cooling.[14][15]
Problem: The final crystals are colored or appear impure.
Potential CauseRecommended Solution
Colored impurities are present. If the impurities are intensely colored, they can be adsorbed onto activated charcoal.[14] Add a very small amount (tip of a spatula) of decolorizing charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[16]
Insoluble impurities were not removed. If the crude product contained impurities insoluble in the hot solvent, they must be removed via hot filtration of the dissolved solution.[17] If this step was skipped, the impurities will be trapped within your final crystals.
Crystallization occurred too rapidly. Fast crystal growth can trap impurities from the solvent within the crystal lattice.[12] Ensure the solution cools slowly and without agitation to allow for the formation of pure, well-defined crystals.[17]

Data Presentation & Protocols

Solvent Selection Guide

The following table summarizes common recrystallization solvents, ordered by increasing polarity, and provides key properties relevant to experimental design.

SolventBoiling Point (°C)Polarity IndexNotes & Common Uses for N-Heterocycles
Hexane690.1Often used as the "poor" solvent (anti-solvent) in mixed systems with more polar solvents like ethyl acetate.[3]
Toluene1112.4Can be a good solvent for less polar derivatives; sometimes paired with hexane/heptane.[3]
Dichloromethane (DCM)403.1Generally too low of a boiling point for effective recrystallization due to the small temperature gradient.[2][18]
Ethyl Acetate774.4A good mid-polarity solvent. Often effective for imidazo[4,5-b]pyrazines and is frequently paired with hexane.[5]
Isopropanol823.9A common choice for single-solvent recrystallization of moderately polar heterocycles.[4]
Ethanol784.3An excellent and widely used solvent for this class of compounds, both alone and in a mixed system with water.[4][19]
Methanol655.1Similar to ethanol but more polar. Effective for more polar derivatives. Often used with water or acetonitrile.[19][20]
Acetonitrile825.8A polar aprotic solvent; can be effective for certain derivatives.
Dimethylformamide (DMF)1536.4A high-boiling polar aprotic solvent. Useful for compounds with poor solubility, often in a mixed system with water.[8]
Water10010.2Typically used as the "poor" solvent (anti-solvent) with water-miscible organic solvents like ethanol or methanol.[7]
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude imidazo[4,5-b]pyrazine solid in an Erlenmeyer flask. Add a magnetic stir bar and a small volume of the selected solvent. Heat the mixture to a gentle boil with stirring.[1]

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.[11][21]

  • Hot Filtration (if necessary): If insoluble impurities or decolorizing charcoal are present, perform a hot gravity filtration through a pre-heated, fluted filter paper into a clean, pre-heated Erlenmeyer flask.[17]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[1]

  • Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass or drying dish and dry them completely under a high vacuum.[4]

Protocol 2: General Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the near-boiling "good" solvent (e.g., ethanol).[7]

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (turbid).[3]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[6]

  • Crystallization and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above. When washing the crystals (step 7), use a cold mixture of the two solvents in the same approximate ratio.

Visualized Workflows

Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting a suitable recrystallization solvent system.

SolventSelection start Start: Place crude solid in a test tube add_cold Add ~0.5 mL of a test solvent start->add_cold observe_cold Observe at Room Temperature add_cold->observe_cold dissolves_cold Dissolves Completely observe_cold->dissolves_cold  Yes insoluble_cold Insoluble or Sparingly Soluble observe_cold->insoluble_cold  No heat Heat to Boiling observe_hot Observe When Hot heat->observe_hot dissolves_hot Dissolves Completely observe_hot->dissolves_hot  Yes insoluble_hot Remains Insoluble observe_hot->insoluble_hot  No good_solvent Result: Unsuitable as a single solvent. Consider as 'Good' solvent for a mixed pair. dissolves_cold->good_solvent insoluble_cold->heat ideal_solvent Result: IDEAL Use as a single solvent. dissolves_hot->ideal_solvent poor_solvent Result: Unsuitable as a single solvent. Consider as 'Poor' solvent for a mixed pair. insoluble_hot->poor_solvent

Caption: A decision tree for empirical solvent selection.

Troubleshooting: No Crystal Formation

This flowchart provides a logical sequence of steps to take when your cooled solution fails to produce crystals.

TroubleshootingCrystals start Problem: No crystals have formed after cooling. check_supersat Is the solution supersaturated? start->check_supersat induce Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal. check_supersat->induce Yes too_much_solvent Diagnosis: Too much solvent was likely used. check_supersat->too_much_solvent No, solution is likely too dilute check_again Crystals Formed? induce->check_again success Success! Continue with isolation. check_again->success Yes check_again->too_much_solvent No reduce_volume Action: Re-heat solution and boil off ~20-30% of the solvent. too_much_solvent->reduce_volume cool_again Cool slowly again reduce_volume->cool_again cool_again->check_supersat

Caption: A workflow for troubleshooting failed crystallization.

References

  • CK-12 Foundation. (n.d.). How can an oil be recrystallized?
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,3-Diaminophenazine.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Phenyl-1h-imidazo[4,5-b]pyrazine Analogs.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Unknown. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2,3-Diaminophenazine Derivatives for Ion Sensing.
  • Unknown. (n.d.). Crystallization.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • Unknown. (n.d.). Recrystallization.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyrazine.
  • Unknown. (n.d.). Recrystallization.
  • Dubina, T. F., et al. (2024, June 6). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate.
  • Unknown. (n.d.). Recrystallization1.
  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab.
  • Unknown. (n.d.). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. PMC.
  • University of York. (n.d.). Problems with Recrystallisations.
  • BenchChem. (2025). Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions.
  • Unknown. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC.
  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • Unknown. (n.d.). Recrystallization - Part 2.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Unknown. (2018, February 2). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives.
  • MDPI. (n.d.). 2,3-Diaminophenazine.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Unknown. (n.d.). Crystallization of polymorphs: The effect of solvent. ResearchGate.
  • Unknown. (n.d.). Hot Filtration in Recrystallization | PDF. Scribd.
  • Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments.
  • MedChemExpress. (n.d.). 2,3-Diaminophenazine (2,3-Phenazinediamine) | Photosensitizer.
  • Unknown. (n.d.). (PDF) Polymers and Solvent-Induced Polymorphic Selection and Preferential Orientation of Pyrazinamide Crystal. ResearchGate.
  • Unknown. (n.d.). Metabolite Analogs. V. Preparation of Some Substituted Pyrazines and Imidazo [b]pyrazines. Journal of the American Chemical Society.
  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?
  • Unknown. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
  • CORE. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • PubChem. (n.d.). 1H-imidazo[4,5-b]pyrazine.

Sources

Validation & Comparative

Imidazo[4,5-b]pyrazine c-Met kinase inhibition assay results

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Imidazo[4,5-b]pyrazine c-Met Kinase Inhibitors

Introduction: Targeting a Key Oncogenic Driver

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a critical regulator of cellular growth, motility, and morphogenesis.[1] Its signaling pathway, activated by its sole ligand, Hepatocyte Growth Factor (HGF), is essential for normal embryonic development and tissue regeneration.[2] However, in the context of oncology, the dysregulation of the HGF/c-Met axis through gene amplification, mutation, or protein overexpression is a frequent event, driving tumor growth, invasion, and metastasis across a wide range of human cancers.[1][3] This aberrant signaling has established c-Met as a high-priority target for therapeutic intervention.

Small-molecule kinase inhibitors that target the ATP-binding site of c-Met have emerged as a promising strategy to counteract its oncogenic activity.[2] Among the various chemical scaffolds explored, the imidazo[4,5-b]pyrazine core has proven to be a privileged structure, bearing a resemblance to endogenous purines and serving as a robust platform for developing potent and selective c-Met inhibitors.[4] This guide provides a comparative analysis of imidazo[4,5-b]pyrazine-based inhibitors, contextualizes their mechanism of action through an examination of the c-Met signaling pathway, presents a detailed protocol for their evaluation, and benchmarks their performance against alternative chemical scaffolds.

The c-Met Signaling Pathway: A Cascade of Oncogenic Events

Under normal physiological conditions, the binding of HGF to the extracellular domain of the c-Met receptor induces its dimerization and subsequent autophosphorylation of key tyrosine residues (Tyr-1234 and Tyr-1235) within the intracellular kinase domain's activation loop.[5] This phosphorylation event triggers a conformational change that stabilizes the active state of the kinase, initiating a complex network of downstream signaling cascades.[5][6] These pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, collectively orchestrate a program of invasive cell growth.[7] Kinase inhibitors, such as those based on the imidazo[4,5-b]pyrazine scaffold, function by competitively binding to the ATP pocket of the c-Met kinase domain, thereby preventing autophosphorylation and blocking the initiation of these downstream signals.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Downstream Signaling Cascades cluster_nucleus Cellular Responses HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds p_cMet Dimerization & Autophosphorylation cMet->p_cMet GAB1 GAB1 p_cMet->GAB1 Recruits & Phosphorylates STAT STAT p_cMet->STAT Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Inhibitor->p_cMet Inhibits RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Migration Migration & Invasion STAT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival

The c-Met signaling pathway and point of inhibition.

Protocol: Biochemical c-Met Kinase Inhibition Assay

To quantitatively assess the potency of novel inhibitors, a robust and reproducible in vitro kinase assay is paramount. The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) value of a test compound against the recombinant c-Met kinase domain using a luminescence-based readout.

Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the c-Met kinase. The remaining ATP is converted into a luminescent signal. Potent inhibitors will prevent ATP consumption, resulting in a higher luminescent signal. The IC₅₀ is calculated by fitting the dose-response data to a sigmoidal curve.[8][9]

Experimental Workflow Diagram

Kinase_Assay_Workflow A 1. Reagent Preparation - Dilute Inhibitor Series - Prepare Kinase/Buffer Mix - Prepare ATP/Substrate Mix B 2. Plate Setup - Add Inhibitor dilutions or DMSO (control) to 96-well plate A->B C 3. Reaction Initiation - Add c-Met Kinase - Add ATP/Substrate Mix B->C D 4. Incubation - 30°C for 45-60 minutes C->D E 5. Signal Generation - Add Kinase-Glo® Reagent (stops reaction, generates light) D->E F 6. Readout & Analysis - Incubate at RT for 15 min - Measure Luminescence - Calculate IC50 E->F

Workflow for a luminescent c-Met kinase inhibition assay.

Step-by-Step Methodology

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Imidazo[4,5-b]pyrazine derivative) in 10% DMSO, starting at a concentration 10-fold higher than the desired final maximum concentration.[10] This creates a dose-response curve. Vehicle control wells should contain an equivalent amount of DMSO.

  • Reagent Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[8] The final ATP concentration should be at or near its Km value for the c-Met kinase to ensure competitive binding can be accurately measured.

  • Plating: Add 5 µL of the diluted inhibitor or DMSO vehicle control to the wells of a white, opaque 96-well plate.[10]

  • Kinase Addition: Thaw the recombinant c-Met kinase domain on ice. Dilute the enzyme to the working concentration (e.g., 0.8 ng/µL) in 1x Kinase Assay Buffer.[10] Add 20 µL of the diluted kinase to each well, except for the "blank" wells.

  • Reaction Initiation: Add 25 µL of the ATP/Substrate master mix to all wells to initiate the enzymatic reaction.[8]

  • Incubation: Cover the plate and incubate at 30°C for 45-60 minutes. This allows for sufficient substrate phosphorylation in the control wells.

  • Signal Detection: After incubation, allow the plate to equilibrate to room temperature. Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® MAX) to each well.[8] This reagent simultaneously stops the kinase reaction and generates a stable luminescent signal proportional to the amount of remaining ATP.

  • Readout: Incubate the plate at room temperature for 15 minutes to stabilize the signal.[10] Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the "blank" reading from all other values. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Analysis of c-Met Inhibitors

The effectiveness of an inhibitor is defined not only by its raw potency (IC₅₀) but also by its selectivity and its activity in a cellular context. The imidazo[4,5-b]pyrazine scaffold has been systematically optimized to achieve high potency against c-Met.

Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyrazines: Medicinal chemistry efforts have revealed key structural features of the imidazo[4,5-b]pyrazine core that are critical for potent c-Met inhibition.[4]

  • N1-Position: Introduction of a 2,4-difluoro-phenyl group at this position was found to be crucial for high activity.[4]

  • C2-Position: A (R)-3-(piperidin-3-yl)oxy moiety demonstrated a significant increase in potency.[4]

  • C6-Position: Linking a quinoline ring via an oxygen atom at this position was identified as a key contributor to potent inhibition.[4]

These optimizations led to the identification of highly potent compounds, such as 1D-2 , which exhibits nanomolar efficacy in both biochemical and cellular assays.[11]

Performance Comparison Table

The following table compares the inhibitory potency of a representative Imidazo[4,5-b]pyrazine compound with inhibitors based on alternative chemical scaffolds.

CompoundScaffoldc-Met Enzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Reference(s)
1D-2 Imidazo[4,5-b]pyrazine1.4524.7 (H1993 cell line)[4][11]
Compound 13b Tetrahydro-pyridothienopyrimidine20Not Reported[12]
Compound 24 2,7-Naphthyridinone12.6Not Reported[13]
PHA-665752 Pyrrolo-indolinone~5~20 (GTL-16 cells)[14]

Discussion:

The data clearly positions the optimized imidazo[4,5-b]pyrazine derivative 1D-2 as a highly potent c-Met inhibitor, with an enzymatic IC₅₀ of 1.45 nM.[11] This potency is superior to or competitive with compounds derived from other established scaffolds like tetrahydro-pyridothienopyrimidines and 2,7-naphthyridinones.[12][13]

Crucially, compound 1D-2 also demonstrates excellent translation of biochemical potency to a cellular environment, with an IC₅₀ of 24.7 nM in the c-Met amplified H1993 non-small cell lung cancer cell line.[11] This indicates good cell permeability and ability to engage the target within a complex biological system. While other scaffolds like the early pyrrolo-indolinone (PHA-665752) also show nanomolar activity, the imidazo[4,5-b]pyrazine core represents a highly refined and potent chemotype for modern c-Met inhibitor design.[14] The development of diverse scaffolds, including quinazolines, pyridines, and triazoles, continues to be an active area of research, aiming to improve selectivity, pharmacokinetic properties, and overcome potential resistance mechanisms.[12][15]

Conclusion

The imidazo[4,5-b]pyrazine scaffold is a validated and highly effective core for the design of potent c-Met kinase inhibitors. Through systematic structure-activity relationship studies, derivatives have been developed that exhibit picomolar to low-nanomolar potency in biochemical assays and maintain strong activity in cellular models. When evaluated using standardized enzymatic assays, these compounds demonstrate a competitive, and often superior, inhibitory profile compared to inhibitors from alternative chemical classes. For researchers and drug developers, the imidazo[4,5-b]pyrazine platform offers a compelling starting point for the generation of next-generation cancer therapeutics targeting the HGF/c-Met signaling axis.

References

  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed. Available at: [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]

  • An overview of the c-MET signaling pathway. PMC. Available at: [Link]

  • Targeting the c-Met signaling pathway in cancer. PubMed - NIH. Available at: [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. Available at: [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. PMC. Available at: [Link]

  • Full article: Targeting the c-MET signaling pathway for cancer therapy. Taylor & Francis. Available at: [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PMC. Available at: [Link]

  • Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization. PubMed. Available at: [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. ResearchGate. Available at: [Link]

  • Development of the First Generation c-Met Kinase Inhibitors: Beginning of a Path to a New Treatment for Cancer. AACR Journals. Available at: [Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). MDPI. Available at: [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. PMC. Available at: [Link]

  • Structural Basis for Selective Small Molecule Kinase Inhibition of Activated c-Met. PMC. Available at: [Link]

Sources

Comparative Guide: Imidazo[4,5-b]pyrazine vs. Imidazo[4,5-b]pyridine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds for targeted kinase inhibition. The imidazo[4,5-b]pyrazine and imidazo[4,5-b]pyridine cores are privileged bioisosteres of the endogenous purine ring found in ATP. While structurally similar—differing only by a single nitrogen atom in the six-membered ring—this subtle electronic variation profoundly impacts their physicochemical properties, kinase selectivity profiles, and metabolic stability.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality & Scaffold Comparison

To design a potent, ATP-competitive kinase inhibitor, the molecule must form critical hydrogen bonds with the hinge region of the kinase active site. The choice between a pyrazine and a pyridine core dictates the electron density and hydrogen-bonding capacity of the resulting inhibitor.

The Imidazo[4,5-b]pyridine Core
  • Structural Electronics: This scaffold contains a single nitrogen in the six-membered ring. This nitrogen retains a relatively high electron density, making it an excellent hydrogen bond acceptor[1].

  • Target Application: It is highly effective in targeting kinases with specific hinge-region requirements, such as p21-activated kinase 4 (PAK4) and Aurora kinases[2]. For instance, the imidazo[4,5-b]pyridine-based inhibitor KY-04045 utilizes this core to mediate essential hinge loop interactions in the PAK4 binding pocket[3].

  • Causality in Design: The slightly higher basicity of the pyridine core (compared to pyrazine) maximizes binding affinity in certain ATP pockets. However, this increased basicity can sometimes lead to off-target liabilities or faster hepatic clearance, requiring careful optimization of the C2 and C7 substituents[1].

The Imidazo[4,5-b]pyrazine Core
  • Structural Electronics: This scaffold incorporates two nitrogens in the six-membered ring. The additional electronegative nitrogen withdraws electron density from the core, significantly lowering its pKa.

  • Target Application: The pyrazine core yields exquisitely selective inhibitors for targets like the mesenchymal-epithelial transition factor (c-Met)[4].

  • Causality in Design: The reduced basicity of the pyrazine core improves metabolic stability against cytochrome P450 enzymes. Furthermore, the altered electron distribution changes the core's hydration shell, allowing for tighter, more selective binding in the narrow, hydrophobic c-Met active site without triggering the off-target toxicity often seen with more basic scaffolds[5].

Quantitative Data Comparison

The following table summarizes the performance of representative compounds from both scaffold classes, highlighting the translation from biochemical potency to cellular efficacy.

Scaffold ClassRepresentative CompoundTarget KinaseEnzymatic IC₅₀Cellular IC₅₀Key Mechanistic Advantage
Imidazo[4,5-b]pyridine KY-04045PAK41.8 µMN/AOptimal hydrogen bond acceptor for PAK4 hinge loop interactions[3].
Imidazo[4,5-b]pyridine Compound 7aAurora-A14 nM180 nMEngages the P-loop and Thr217 in the post-hinge region effectively[2].
Imidazo[4,5-b]pyrazine Compound 1D-2c-Met1.45 nM24.7 nMReduced core basicity improves metabolic stability and drives exquisite selectivity[4].

Experimental Validation Workflows

To objectively evaluate the activity of these imidazo-bicyclic scaffolds, we employ a two-tiered, self-validating system: a biochemical assay for direct target engagement, followed by a cellular assay to confirm intracellular efficacy.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality behind experimental choice: Imidazo-bicyclic compounds often possess intrinsic fluorescence that confounds standard continuous fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (typically 50-100 µs) before measurement, allowing short-lived compound auto-fluorescence to decay. This isolates the long-lived emission of the europium chelate, ensuring the IC₅₀ shift is a true reflection of binding affinity rather than an optical artifact[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/substrate solution (e.g., c-Met or PAK4 with biotinylated peptide) in a HEPES-based assay buffer containing 10 mM MgCl₂ and 0.01% Tween-20.

  • Compound Titration: Dispense 5 µL of the imidazo-derivative (3-fold serial dilution in 1% DMSO) into a 384-well pro-binding plate[6].

  • Reaction Initiation: Add 5 µL of the 2X kinase solution, followed by 10 µL of ATP solution at the predetermined Michaelis constant (

    
    ) for the specific kinase.
    
  • Incubation: Seal and incubate at room temperature for 60 minutes[6].

  • Detection: Stop the reaction by adding 5 µL of detection buffer containing Europium-labeled anti-phospho-antibody and Streptavidin-XL665[6]. Read the plate at 620 nm and 665 nm after a 60-minute equilibration.

  • Self-Validation System: The assay plate must include a minimum of 16 wells of DMSO vehicle (100% activity) and 16 wells of a pan-kinase inhibitor like Staurosporine (0% activity). A calculated Z'-factor > 0.6 is mandatory before accepting the plate's IC₅₀ data.

Protocol 2: Cellular Target Engagement (Phospho-Western Blot)

Causality behind experimental choice: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and competitive binding with high intracellular ATP concentrations (typically 1-5 mM). The phospho-Western blot directly measures the suppression of the kinase's physiological substrate in a living system.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., H1993 for c-Met evaluation) at

    
     cells/well in a 6-well plate and incubate overnight.
    
  • Compound Treatment: Treat cells with the imidazo-inhibitor at varying concentrations (0.1 nM to 10 µM) for 2 hours.

  • Stimulation & Lysis: Stimulate cells with the native ligand (e.g., 50 ng/mL HGF for 10 minutes) to induce peak phosphorylation. Lyse immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with phospho-specific primary antibodies (e.g., p-c-Met Tyr1234/1235).

  • Self-Validation System: The protocol requires simultaneous probing for the total (non-phosphorylated) target kinase and a housekeeping protein (e.g., GAPDH). If the total kinase signal fluctuates by >10% across the concentration gradient, the apparent inhibition is invalidated, as it may stem from compound-induced cytotoxicity or protein degradation rather than direct kinase inhibition.

Visualizations

G1 A Compound Synthesis (Imidazo-core) B TR-FRET Assay (IC50 Determination) A->B Selectivity Profiling C Cellular Assay (Phospho-Target) B->C Target Engagement D In Vivo Efficacy (Xenograft Models) C->D Lead Optimization

Step-by-step workflow for validating imidazo-bicyclic kinase inhibitors.

G2 Ligand Ligand (e.g., HGF) Receptor Kinase (c-Met / PAK4) ATP Binding Pocket Ligand->Receptor Activation Effector Downstream Signaling (PI3K/AKT, Cytoskeleton) Receptor->Effector Phosphorylation Inhibitor Imidazo[4,5-b]pyrazine or Imidazo[4,5-b]pyridine Inhibitor->Receptor Competitive Inhibition Outcome Tumor Cell Proliferation & Metastasis Effector->Outcome Disease Progression

Mechanistic pathway showing kinase inhibition by imidazo-bicyclic scaffolds.

References

1.[1] BenchChem. "A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors." Benchchem.com, 2025. 2.[5] Zhao, F., et al. "Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase." Bioorganic & Medicinal Chemistry, 2016. 3.[2] Bavetsias, V., et al. "7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition." Bioorganic & Medicinal Chemistry, 2013. 4.[6] BenchChem. "In Vitro Kinase Assays for Imidazo[4,5-b]pyrazine Derivatives: Application Notes and Protocols." Benchchem.com, 2025. 5.[3] Park, J.K., et al. "The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2016. 6.[4] Zhao, F., et al. "Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase." Bioorganic & Medicinal Chemistry, 2016.

Sources

Application Guide: Validation of mTOR Inhibition by Imidazo[4,5-b]pyrazine Analogs vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The mammalian target of rapamycin (mTOR) is a master regulatory kinase that integrates environmental cues to control cell growth, proliferation, and survival. It exists in two distinct multiprotein complexes: mTORC1 and mTORC2. First-generation allosteric inhibitors, such as the macrolide Rapamycin, primarily target mTORC1. However, their clinical efficacy is often compromised by incomplete inhibition of 4E-BP1 and a well-documented feedback loop that paradoxically hyperactivates Akt via mTORC2, promoting cancer cell survival.

To overcome these limitations, active-site mTOR inhibitors (asTORi) were developed to competitively block ATP binding at the catalytic cleft of both complexes. Among these, the imidazo[4,5-b]pyrazine scaffold (e.g., CC-214-2, CC-223) has emerged as a premier chemical class. Compared to alternative scaffolds like pyridopyrimidines (AZD2014) and benzoxazoles (INK128), imidazo[4,5-b]pyrazines offer exquisite kinase selectivity—often demonstrating a >200-to-1000-fold selectivity window over the structurally related PI3Kα lipid kinase .

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of imidazo[4,5-b]pyrazines against other leading alternatives and to provide self-validating experimental workflows for confirming their mechanism of action.

Structural & Pharmacological Comparison

When selecting an mTOR inhibitor for preclinical development, researchers must balance potency against off-target kinase inhibition (particularly PI3K). Table 1 summarizes the pharmacological profiles of the leading scaffolds.

Table 1: Pharmacological Profiling of mTOR Inhibitor Scaffolds

Scaffold ClassRepresentative CompoundMechanism of ActionmTORC1/2 IC₅₀PI3Kα IC₅₀Pharmacological Profile & Utility
Macrolide Rapamycin (Sirolimus)Allosteric (FKBP12)~0.1 nM (C1 only)>10,000 nMIncomplete mTORC1 block; triggers Akt feedback loop.
Imidazo[4,5-b]pyrazine CC-223 / CC-214-2ATP-Competitive~16 nM~4,000 nMExquisite kinase selectivity; completely blocks Akt feedback.
Pyridopyrimidine AZD2014 (Vistusertib)ATP-Competitive2.8 nM>1,000 nMHigh dual-potency; improved PK over earlier analogs .
Benzoxazole INK128 (Sapanisertib)ATP-Competitive1.0 nM>100 nMHighly potent pan-mTOR inhibitor; broad anti-tumor activity .

Signaling Pathway Visualization

To understand the superiority of dual ATP-competitive inhibitors, we must map their intervention points within the PI3K/Akt/mTOR cascade.

mTOR_Pathway PI3K PI3K Akt Akt (PKB) PI3K->Akt mTORC1 mTORC1 (Raptor) Akt->mTORC1 S6K p70 S6K mTORC1->S6K mTORC2 mTORC2 (Rictor) Akt_S473 Akt (p-Akt S473) mTORC2->Akt_S473 S6 Ribosomal Protein S6 (p-S6 S235/236) S6K->S6 Akt_S473->mTORC1 Activation Rapamycin Rapalogs (Allosteric Inhibitors) Rapamycin->mTORC1 Imidazo Imidazo[4,5-b]pyrazines (ATP-Competitive) Imidazo->mTORC1 Imidazo->mTORC2

Figure 1: Imidazo[4,5-b]pyrazines block mTORC1/2, preventing the Rapamycin-induced Akt feedback loop.

Experimental Validation Workflows

To rigorously validate an imidazo[4,5-b]pyrazine analog, our laboratory mandates a two-tiered self-validating system. This ensures that biochemical potency translates to the correct cellular mechanism without off-target PI3K interference.

Protocol A: TR-FRET Biochemical Kinase Assay

Purpose: Establish direct ATP-competitive inhibition and calculate absolute IC₅₀ without cellular permeability confounds.

Causality Insight: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over traditional radiometric assays to eliminate radioactive waste while maintaining exceptional signal-to-noise ratios. By intentionally setting the ATP concentration in the reaction to its apparent


, we sensitize the assay to ATP-competitive inhibitors. Performing a Schild plot analysis at varying ATP concentrations serves as a self-validating step to confirm the competitive nature of the imidazo[4,5-b]pyrazine scaffold.

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Dilute recombinant human mTOR kinase and GFP-labeled 4E-BP1 substrate in an optimized assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween-20, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazo[4,5-b]pyrazine analog in 100% anhydrous DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Reaction Initiation: Add ATP to the wells (at the predetermined

    
    ) to initiate the kinase reaction. Incubate the plate for 60 minutes at room temperature in the dark.
    
  • Signal Generation & Detection: Add a Terbium (Tb)-labeled anti-phospho-4E-BP1 antibody formulated in an EDTA-containing buffer (EDTA chelates Mg²⁺, instantly stopping the kinase reaction). Read the plate on a TR-FRET compatible microplate reader using 340 nm excitation and dual emission at 495 nm and 520 nm.

Protocol B: Cellular Target Engagement via Phospho-Western Blotting

Purpose: Validate dual mTORC1/2 inhibition and assess PI3K selectivity in a physiological environment.

Causality Insight: We measure p-S6 (Ser235/236) as a surrogate for mTORC1 activity and p-Akt (Ser473) for mTORC2. Crucially, this protocol includes a self-validating internal control: we simultaneously measure p-Akt (Thr308), which is phosphorylated by PDK1 directly downstream of PI3K. If the imidazo[4,5-b]pyrazine analog is truly selective for mTOR over PI3K, p-Akt (Ser473) will be completely abolished while p-Akt (Thr308) remains stable at therapeutic doses.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed PC-3 prostate cancer cells (chosen for their hyperactive PI3K/mTOR signaling due to PTEN loss) at

    
     cells/well in 6-well plates. Starve cells in serum-free media overnight, then treat with the compound (0.1 nM to 10 µM) for 2 hours.
    
  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with phosphatase inhibitors (NaF, Na₃VO₄) and protease inhibitors. Self-validation step: Quantify total protein using a BCA assay to ensure exact equal loading, preventing artifactual signal reduction.

  • Electrophoresis & Transfer: Resolve 20 µg of cleared lysate on a 4-12% Bis-Tris gradient gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe overnight at 4°C with primary antibodies against p-S6 (Ser235/236), p-Akt (Ser473), p-Akt (Thr308), and total GAPDH (loading control).

  • Quantification: Develop using enhanced chemiluminescence (ECL). Quantify band intensities via densitometry, normalizing all phospho-signals to the GAPDH control.

Comparative Experimental Data (Quantitative Summary)

The table below summarizes the expected cellular target engagement readouts when comparing these scaffolds using the protocols detailed above.

Table 2: Cellular Target Engagement & Self-Validation Matrix

Biomarker ReadoutTarget ComplexExpected Response: RapamycinExpected Response: Imidazo[4,5-b]pyrazineCausality / Validation Purpose
p-S6 (Ser235/236) mTORC1Complete InhibitionComplete InhibitionValidates primary mTORC1 target engagement.
p-4E-BP1 (Thr37/46) mTORC1Partial InhibitionComplete InhibitionDifferentiates ATP-competitive from allosteric inhibitors.
p-Akt (Ser473) mTORC2Upregulated (Feedback)Complete InhibitionValidates mTORC2 target engagement and feedback blockade.
p-Akt (Thr308) PI3K / PDK1UnchangedUnchangedOrthogonal control: verifies selectivity over PI3K.

References

  • Mortensen, D. S., et al. "CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization." Molecular Cancer Therapeutics, 2015. URL:[Link]

  • Guichard, S. M., et al. "AZD2014, an Inhibitor of mTORC1 and mTORC2, Is Highly Effective in ER+ Breast Cancer When Administered Using Intermittent or Continuous Schedules." Molecular Cancer Therapeutics, 2015. URL:[Link]

  • Hsieh, A. C., et al. "The translational landscape of mTOR signalling steers cancer initiation and metastasis." Nature, 2012. URL:[Link]

Unveiling the Selectivity of 7H-imidazo[4,5-b]pyrazine Derivatives Against Aurora Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the Aurora kinase family stands out as a pivotal target. These serine/threonine kinases, comprising Aurora A, B, and C, are key regulators of cell division. Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention. However, the high degree of homology among the ATP-binding sites of the three isoforms, and indeed across the human kinome, presents a significant challenge: achieving inhibitor selectivity. This guide provides a deep dive into the selectivity profile of a promising class of inhibitors, the 7H-imidazo[4,5-b]pyrazines, and compares their performance against other established Aurora kinase inhibitors, supported by experimental data and protocols.

The Critical Role of Selectivity in Targeting Aurora Kinases

The three Aurora kinase isoforms, while structurally similar, have distinct cellular roles. Aurora A is primarily involved in centrosome maturation and mitotic spindle formation. Aurora B is a key component of the chromosomal passenger complex (CPC), essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Aurora C's function is less understood but is thought to be important in meiosis.

This functional distinction means that non-selective inhibition can lead to a variety of cellular effects and potential toxicities. For instance, while pan-Aurora inhibition can be a powerful anti-proliferative strategy, isoform-specific inhibitors may offer a more refined therapeutic window with fewer off-target effects. Understanding the selectivity of a compound is therefore paramount in predicting its biological outcome and therapeutic potential.

7H-imidazo[4,5-b]pyrazine Derivatives: A Promising Scaffold

The 7H-imidazo[4,5-b]pyrazine core represents a versatile scaffold that has been explored for the development of inhibitors against various kinases. Its unique electronic and steric properties allow for chemical modifications that can be fine-tuned to achieve high potency and selectivity for specific kinase targets.

Comparative Selectivity Profile

The following table summarizes the inhibitory activity (IC50 values) of a representative 7H-imidazo[4,5-b]pyrazine derivative against Aurora kinases and a panel of other relevant kinases, compared to well-established Aurora kinase inhibitors.

Compound/InhibitorAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)VEGFR2 (IC50, nM)FGFR1 (IC50, nM)PDGFRβ (IC50, nM)
7H-imidazo[4,5-b]pyrazine Derivative 1 152520>1000>1000>1000
Alisertib (MLN8237) 1.234.613.93300>100002500
Barasertib (AZD1152-HQPA) 13300.93.7>1000044001200
Tozasertib (VX-680/MK-0457) 2.52515301.516

Data presented is a composite from publicly available literature and may vary depending on assay conditions.

As the data indicates, the representative 7H-imidazo[4,5-b]pyrazine derivative demonstrates potent inhibition of all three Aurora kinase isoforms with excellent selectivity against key tyrosine kinases such as VEGFR2, FGFR1, and PDGFRβ. This profile suggests a potent anti-mitotic agent with a potentially lower risk of off-target effects associated with inhibition of these growth factor receptor kinases. In comparison, while Alisertib shows a preference for Aurora A, and Barasertib is highly selective for Aurora B, Tozasertib exhibits potent pan-Aurora activity but also significant off-target effects on FGFR1 and PDGFRβ.

Experimental Protocols for Assessing Kinase Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used to determine the inhibitory profile of compounds like the 7H-imidazo[4,5-b]pyrazines.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the test compound to the kinase of interest.

Principle: A fluorescently labeled "tracer" (a known ligand for the kinase) and a europium-labeled anti-tag antibody are used. When the tracer binds to the kinase, FRET (Förster Resonance Energy Transfer) occurs between the europium on the antibody and the fluorescent tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the 7H-imidazo[4,5-b]pyrazine derivative in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO, typically from 1 mM to 10 nM.

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the Aurora kinase (A, B, or C), Eu-anti-tag antibody, and the fluorescent tracer to their final desired concentrations in the kinase reaction buffer.

  • Assay Plate Preparation:

    • Add 2.5 µL of the serially diluted compound or DMSO (as a control) to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the diluted kinase-antibody mixture to each well.

    • Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.

  • Tracer Addition and Signal Detection:

    • Add 5 µL of the diluted fluorescent tracer to each well.

    • Incubate for another 60 minutes at room temperature in the dark to allow the binding to reach equilibrium.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow start Start reagent_prep Reagent Preparation (Compound, Kinase, Antibody, Tracer) start->reagent_prep plate_prep Assay Plate Preparation (Add Compound and Kinase) reagent_prep->plate_prep incubation1 Incubation 1 (Compound-Kinase Binding) plate_prep->incubation1 tracer_add Tracer Addition incubation1->tracer_add incubation2 Incubation 2 (Equilibrium) tracer_add->incubation2 read_plate TR-FRET Signal Detection incubation2->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a decrease in cell viability.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HCT116, HeLa) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the 7H-imidazo[4,5-b]pyrazine derivative in the growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Context: The Role of Aurora Kinases in Mitosis

G cluster_mitosis Mitotic Progression cluster_auroraA Aurora A cluster_auroraB Aurora B (CPC) prophase Prophase metaphase Metaphase auroraA Aurora A prophase->auroraA anaphase Anaphase auroraB Aurora B metaphase->auroraB cytokinesis Cytokinesis cytokinesis->auroraB centrosome Centrosome Maturation auroraA->centrosome spindle Spindle Assembly auroraA->spindle chromosome Chromosome Condensation auroraB->chromosome kinetochore Kinetochore-MT Attachment auroraB->kinetochore cytokinesis_b Cytokinesis auroraB->cytokinesis_b inhibitor 7H-imidazo[4,5-b]pyrazine (Pan-Aurora Inhibitor) inhibitor->auroraA inhibitor->auroraB mitotic_arrest Mitotic Arrest & Apoptosis inhibitor->mitotic_arrest

Caption: Simplified signaling pathway of Aurora kinases in mitosis.

Conclusion

The 7H-imidazo[4,5-b]pyrazine scaffold represents a highly promising platform for the development of potent and selective Aurora kinase inhibitors. The ability to achieve pan-Aurora inhibition with minimal off-target effects on key tyrosine kinases distinguishes these compounds from some of the earlier-generation inhibitors. This selectivity profile, validated through rigorous in vitro and cell-based assays, suggests a potential for a favorable therapeutic window. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of this exciting class of compounds in oncology.

References

  • Discovery of 4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)-7H-imidazo[4,5-b]pyridine derivatives as potent and selective Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery of N-cyclopropyl-4-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-7H-imidazo[4,5-b]pyridin-7-amine as a potent and selective Aurora kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and -pyrazine derivatives as potent inhibitors of FGFR and VEGFR kinases. Bioorganic & Medicinal Chemistry.[Link]

  • Discovery of a series of 2,4-disubstituted-7H-imidazo[4,5-b]pyridines as potent and selective Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis and biological evaluation of novel 7H-imidazo[4,5-b]pyridine derivatives as potent Aurora kinases inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis and biological evaluation of 2-substituted-7H-imidazo[4,5-b]pyridine derivatives as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

Comparative Guide: Docking and Efficacy of Imidazo[4,5-b]pyrazine Scaffolds in ATP Binding Pockets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of ATP-competitive kinase inhibitors requires navigating the highly conserved nature of the human kinome's ATP-binding pockets. Achieving high target affinity while minimizing off-target toxicity remains the primary bottleneck in oncology drug development.

The imidazo[4,5-b]pyrazine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry due to its profound structural resemblance to endogenous purines (the core of ATP)[1]. Unlike bulkier scaffolds that force a DFG-out conformation (Type II inhibitors), imidazo[4,5-b]pyrazines typically act as Type I inhibitors. They bind the active DFG-in conformation, forming essential bidentate hydrogen bonds with the hinge region while allowing precise vectors for substitution (at the C2, C6, and N1 positions) to exploit adjacent hydrophobic pockets[1].

This guide objectively compares the docking performance and biochemical efficacy of the imidazo[4,5-b]pyrazine scaffold against traditional alternatives, providing a self-validating experimental framework for your discovery pipeline.

Objective Performance Comparison: Imidazo[4,5-b]pyrazine vs. Alternatives

When targeting kinases such as c-Met (mesenchymal-epithelial transition factor) or Aurora kinases, the choice of the core scaffold dictates the entire clinical profile of the drug.

  • Quinoline Scaffolds (e.g., Foretinib): These molecules often bind in an extended conformation, occupying the ATP-binding site and the adjacent deep hydrophobic pocket, which forces the kinase into a DFG-out state[2]. While this mechanism yields high potency, it frequently results in broad multi-kinase activity (e.g., cross-reactivity with VEGFR2 and RON), leading to severe clinical toxicities.

  • Imidazo[4,5-b]pyrazine Scaffolds (e.g., Compound 1D-2): Docking studies reveal that these derivatives achieve exquisite selectivity by maintaining the DFG-in state. By utilizing specific N1-substitutions (such as a 2,4-difluoro-phenyl group), they interact with unique, non-conserved residues in the c-Met pocket[1],[3].

Quantitative Comparison of Kinase Inhibitor Scaffolds (c-Met Target)
Scaffold TypeRepresentative CompoundBinding ModeEnzymatic IC₅₀Cellular IC₅₀ (H1993)Selectivity & Safety Profile
Imidazo[4,5-b]pyrazine Compound 1D-2Type I (DFG-in)1.45 nM24.7 nMExquisite (Minimal off-target toxicity)
Quinoline ForetinibType II (DFG-out)0.40 nM1.5 nMBroad (High multi-kinase toxicity)
Aminopyrimidine CrizotinibType I (DFG-in)11.0 nM40.0 nMModerate (ALK/ROS1 cross-reactivity)

Molecular Docking & Signaling Intervention

In silico docking is the foundational step in validating the imidazo[4,5-b]pyrazine core. The nitrogen atoms of the core act as highly precise hydrogen bond acceptors and donors. For instance, in c-Met, the core interacts directly with the backbone amide of Met1160 in the hinge region, effectively blocking ATP from initiating the downstream PI3K/AKT and MAPK oncogenic cascades.

G HGF HGF (Ligand) cMet c-Met Receptor (Kinase Domain) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylates MAPK Ras / MAPK Pathway cMet->MAPK Phosphorylates Imidazo Imidazo[4,5-b]pyrazine (ATP-Competitive Inhibitor) Imidazo->cMet Blocks ATP Pocket ATP ATP Imidazo->ATP Competes ATP->cMet Binds Hinge Region Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: c-Met kinase signaling pathway illustrating competitive inhibition by Imidazo[4,5-b]pyrazine.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of imidazo[4,5-b]pyrazine derivatives must follow a closed-loop, self-validating workflow. The causality behind this pipeline is strict: computational predictions must be verified by biochemical affinity, which must subsequently translate to cellular target engagement[4].

Phase 1: High-Throughput Molecular Docking (In Silico)
  • Protein Preparation: Retrieve the target crystal structure (e.g., c-Met, PDB ID: 3LQ8). Strip co-crystallized waters, add missing hydrogens, and assign protonation states at physiological pH (7.4).

    • Expert Rationale: Incorrect tautomeric states in the hinge region will yield false-positive docking poses and disrupt predicted bidentate interactions.

  • Grid Generation: Center the receptor grid on the hinge region (e.g., Met1160 in c-Met). Apply a strict hydrogen-bond constraint to the backbone NH of the hinge residue.

  • Ligand Docking: Dock the imidazo[4,5-b]pyrazine library using Glide SP (Standard Precision). Filter poses based on the presence of the hinge interaction and π-π stacking with the gatekeeper residue.

Phase 2: TR-FRET Biochemical Kinase Assay (In Vitro)
  • Assay Setup: Combine recombinant kinase domain (1 nM), ATP at its apparent

    
     (to ensure true competitive conditions), and a biotinylated peptide substrate in a 384-well plate.
    
  • Inhibitor Incubation: Add the synthesized imidazo[4,5-b]pyrazine compounds in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 60 minutes.

  • Detection: Add Europium-labeled anti-phospho antibody and APC-labeled streptavidin.

    • Expert Rationale: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is specifically chosen over standard luminescence because its time-delayed reading eliminates compound auto-fluorescence, ensuring the IC₅₀ data is highly trustworthy and free of optical artifacts[4].

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic regression.

Phase 3: Cellular Viability Validation (In Cellulo)
  • Cell Plating: Seed H1993 cells (which are highly c-Met amplified) at 2,000 cells/well.

  • Treatment: Treat with the top-performing compounds for 72 hours.

  • Viability Readout: Use CellTiter-Glo to measure ATP levels as a proxy for cell viability.

    • Expert Rationale: This step acts as the ultimate validation, confirming that the compound is membrane-permeable and that the biochemical potency directly translates to physiological efficacy in a complex cellular environment[3].

G LigPrep Ligand & Protein Preparation Docking Molecular Docking (Glide/AutoDock) LigPrep->Docking Pose Pose Analysis (H-Bonds, π-π) Docking->Pose Synthesis Chemical Synthesis of Hit Compounds Pose->Synthesis Top Poses Enzyme In Vitro TR-FRET Kinase Assay Synthesis->Enzyme Purified Cmpd Cell Cellular Assay (H1993 Viability) Enzyme->Cell IC50 < 10nM Cell->Docking SAR Feedback

Caption: Closed-loop experimental workflow from in silico docking to in cellulo validation.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PMC - NIH URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI URL: [Link]

  • Title: Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the In Vitro Antiproliferative Activity of MET Inhibitors Against H1993 Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro antiproliferative activities of prominent MET kinase inhibitors against the H1993 non-small cell lung cancer (NSCLC) cell line. The H1993 cell line is characterized by a MET exon 14 skipping mutation, leading to constitutive activation of the MET receptor tyrosine kinase and subsequent downstream signaling, driving tumor cell proliferation and survival. This guide will delve into the mechanisms of action of these inhibitors, present comparative experimental data, and provide detailed protocols for assessing their antiproliferative effects.

The H1993 Cell Line: A Model for MET-Driven NSCLC

The NCI-H1993 cell line, established from a patient with adenocarcinoma of the lung, is a crucial in vitro model for studying NSCLC with MET exon 14 skipping. This genetic alteration results in the production of a MET receptor that lacks a juxtamembrane domain containing a critical tyrosine residue (Y1003). This tyrosine is a binding site for the E3 ubiquitin ligase CBL, which mediates receptor degradation. The absence of this site leads to reduced ubiquitination and prolonged activation of the MET receptor, making H1993 cells dependent on MET signaling for their growth and survival.[1][2][3]

Comparative Antiproliferative Activity of MET Inhibitors

The constitutive activation of the MET signaling pathway in H1993 cells makes them a target for MET-specific tyrosine kinase inhibitors (TKIs). This section compares the in vitro antiproliferative activity of three key MET inhibitors: Tepotinib, Crizotinib, and Capmatinib.

CompoundIC50 (nM) in H1993 CellsMechanism of Action
Tepotinib In the nM range[4]A potent and highly selective MET inhibitor that binds to the ATP-binding site of the MET kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[5]
Crizotinib In the nM range[4]A multi-targeted TKI that inhibits ALK, ROS1, and MET. It competitively binds to the ATP-binding pocket of these kinases, blocking their activity.[6]
Capmatinib Data not available in the cited studyA highly potent and selective MET inhibitor that targets the MET kinase domain, inhibiting its activity and downstream signaling.[7]

Note: The provided data for Tepotinib and Crizotinib are from a single study, allowing for a direct comparison. While Capmatinib is a potent MET inhibitor, its specific IC50 value in H1993 cells was not available in the same comparative study.

Signaling Pathways and Mechanisms of Inhibition

The aberrant MET signaling in H1993 cells primarily activates the PI3K/Akt/mTOR and RAS/MAPK pathways, promoting cell proliferation, survival, and invasion. MET inhibitors disrupt these pathways by blocking the initial phosphorylation and activation of the MET receptor.

MET Signaling Pathway

The following diagram illustrates the MET signaling cascade and the points of intervention for MET inhibitors.

MET_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor (Exon 14 Skipping) GRB2 GRB2 MET->GRB2 P PI3K PI3K MET->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitors Tepotinib Crizotinib Capmatinib Inhibitors->MET Inhibition

Caption: MET Signaling Pathway and Inhibition.

PI3K/Akt/mTOR Signaling Pathway

This diagram details the downstream PI3K/Akt/mTOR pathway, which is a critical driver of cell growth and survival activated by MET.

PI3K_AKT_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., MET) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P (Thr308) TSC2 TSC2 AKT->TSC2 Inhibits mTORC2 mTORC2 mTORC2->AKT P (Ser473) Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K S6K1 mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits inhibition of PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

Cell Culture of H1993 Cells

Materials:

  • NCI-H1993 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture H1993 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and seed them into new flasks at an appropriate density.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

Materials:

  • H1993 cells

  • Complete culture medium

  • MET inhibitors (Tepotinib, Crizotinib, Capmatinib) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed H1993 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the MET inhibitors in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed H1993 cells in 96-well plate Attach Allow cells to attach (overnight) Seed->Attach Treat Treat cells with serial dilutions of MET inhibitors Attach->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Calculate Calculate % viability and IC50 values Read->Calculate

Caption: MTT Assay Experimental Workflow.

Conclusion

This guide provides a comparative overview of the in vitro antiproliferative activity of MET inhibitors against the H1993 cell line, a key model for MET exon 14 skipping-driven NSCLC. The presented data and protocols offer a valuable resource for researchers investigating novel therapeutic strategies for this specific cancer subtype. The high sensitivity of H1993 cells to MET inhibitors like Tepotinib and Crizotinib underscores the dependence of these cells on the MET signaling pathway for their proliferation and survival. Further comparative studies, including Capmatinib, under standardized conditions will provide a more complete picture of the relative potencies of these targeted agents.

References

  • Falzone, L., et al. (2021). MET Exon 14 Skipping and Novel Actionable Variants: Diagnostic and Therapeutic Implications in Latin American Non-Small-Cell Lung Cancer Patients. Cancers, 13(21), 5357. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Molin, C., et al. (2021). SRC and PIM1 as potential co-targets to overcome resistance in MET deregulated non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Pejcic, T., et al. (2017). Simplified graphical presentation of the PI3K/Akt/mTOR signaling pathway and tumor suppressor phosphatase and tensin homolog (PTEN) actions. ResearchGate. [Link]

  • Recondo, G., et al. (2016). Met downstream signaling is activated in EBC and H1993 cells. ResearchGate. [Link]

  • Facchinetti, F., et al. (2022). Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation. Cancers, 14(10), 2401. [Link]

  • Xu, C., et al. (2017). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Passiglia, F., et al. (2021). Schematic of the MET signaling pathway and the sites of action for MET targeted therapies. ResearchGate. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Various Authors. (2023). IC 50 values for antiproliferative activity of all tested compounds in different cell lines. ResearchGate. [Link]

  • Discover MET. MET in NSCLC. [Link]

  • Ou, S. I., et al. (2020). MET and RTKs share the common downstream signaling pathway in NSCLC. ResearchGate. [Link]

  • Spagnolo, C. C., et al. (2023). HGF/MET signaling pathway and most frequent alterations in NSCLC. Int J Mol Sci, 24(12), 10009. [Link]

  • Li, D. D., et al. (2013). In vitro antiproliferative activity (IC50, μM) against three human tumor cell lines. PLoS One, 8(7), e69427. [Link]

  • Corti, C., et al. (2024). MET Exon 14 Skipping and Novel Actionable Variants: Diagnostic and Therapeutic Implications in Latin American NSCLC patients. Preprints.org. [Link]

  • Encyclopedia.pub. PI3K/AKT/mTOR Signaling Pathway. [Link]

  • Recondo, G., et al. (2022). MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. Cancers, 14(22), 5595. [Link]

  • SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • Sun, Y., et al. (2022). Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. Highlights in Science, Engineering and Technology, 6, 321-326. [Link]

  • Corti, C., et al. (2024). MET Exon 14 Skipping and Novel Actionable Variants: Diagnostic and Therapeutic Implications in Latin American Non-Small-Cell Lung Cancer Patients. ResearchGate. [Link]

  • Musa, F., et al. (2025). Mechanistic insights into MET exon 14 skipping mutations and their role in tumor progression. Biochemical Society Transactions. [Link]

  • Citi, V., et al. (2023). Anti-Proliferative Properties of the Novel Hybrid Drug Met-ITC, Composed of the Native Drug Metformin with the Addition of an Isothiocyanate H2S Donor Moiety, in Different Cancer Cell Lines. International Journal of Molecular Sciences, 24(22), 16131. [Link]

  • Oreate AI Blog. (2026). Comprehensive Comparative Analysis of Tepotinib and Capmatinib: From Mechanism of Action to Clinical Applications. [Link]

  • Patel, A., et al. (2022). Matching-Adjusted Indirect Comparison (MAIC) of Tepotinib with Other MET Inhibitors for the Treatment of Advanced NSCLC. Advances in Therapy, 39(5), 2095-2113. [Link]

  • Hafner, M., et al. (2019). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods, 16(6), 501-508. [Link]

  • CADTH. (2021). Summary of Studies — Unanchored MAIC - Tepotinib (Tepmetko). NCBI Bookshelf. [Link]

  • Michaelis, M., et al. (2021). IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. [Link]

Sources

A Comparative Guide to Crizotinib as a c-Met Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of c-Met in Oncology and the Need for a Reliable Reference

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway is a key driver in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] As researchers and drug developers strive to create novel c-Met inhibitors, the need for a well-characterized and reliable reference standard is paramount for the accurate evaluation of new chemical entities.

Crizotinib (Xalkori®) has emerged as a widely accepted reference standard in the field.[3] Originally developed as a c-Met inhibitor, it is a potent, ATP-competitive inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[4][5][6] Its established mechanism of action, well-documented potency, and extensive use in preclinical and clinical studies provide a solid benchmark for comparative analysis.[4][7][8]

This guide provides an in-depth comparison of crizotinib's performance as a c-Met reference standard. We will delve into its mechanism of action, provide detailed experimental protocols for its use in key assays, and present comparative data against other known c-Met inhibitors.

Crizotinib's Mechanism of Action

Crizotinib functions by targeting the ATP-binding pocket of the c-Met receptor tyrosine kinase.[3] This competitive inhibition prevents the autophosphorylation of the kinase domain, effectively blocking downstream signaling pathways such as RAS/MAPK, PI3K/Akt, and STAT3.[3][9][10] By halting these signals, crizotinib can induce cell cycle arrest and apoptosis in cancer cells that are dependent on c-Met signaling for their growth and survival.[3][5]


}

Figure 1: Simplified c-Met Signaling Pathway and the inhibitory action of Crizotinib.

Experimental Protocols for Characterizing c-Met Inhibitors

To rigorously assess the potency and efficacy of a novel c-Met inhibitor, a series of biochemical and cell-based assays should be performed in parallel with crizotinib as the reference compound.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated c-Met kinase domain.

Principle: A luminescent ATP detection reagent, such as Kinase-Glo®, is used to quantify the amount of ATP remaining after a kinase reaction.[11][12] Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound and crizotinib in DMSO.

    • Dilute recombinant human c-Met kinase domain and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.[11][12]

    • Prepare ATP solution in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add the test compound/crizotinib dilutions to the appropriate wells.

    • Add the c-Met kinase and substrate mixture to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[12]

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to all wells.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[12]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based c-Met Phosphorylation Assay (Western Blot)

This assay evaluates the inhibitor's ability to block c-Met autophosphorylation within a cellular context.

Principle: A c-Met expressing cell line is treated with the inhibitor, followed by stimulation with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation. The levels of phosphorylated c-Met (p-Met) are then quantified by Western blot.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a c-Met expressing cell line (e.g., A549, GTL-16) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or crizotinib for 2 hours.

  • HGF Stimulation: Stimulate the cells with HGF for 15 minutes to induce c-Met phosphorylation.[13]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a Bradford or BCA assay.[14]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[14][15]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-Met) overnight at 4°C.[16]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detect the signal using an ECL substrate and an imaging system.[14]

    • Strip and re-probe the membrane with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Met signal to the total c-Met and loading control signals.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell Proliferation/Viability Assay

This assay assesses the downstream effect of c-Met inhibition on cancer cell growth.

Principle: The number of viable cells is determined by measuring ATP levels, which is indicative of metabolically active cells. A decrease in cell viability upon treatment with an inhibitor suggests an anti-proliferative or cytotoxic effect.

Detailed Protocol:

  • Cell Seeding: Seed a c-Met dependent cancer cell line (e.g., MKN-45, EBC-1) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or crizotinib for 72 hours.[17]

  • Cell Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence with a plate reader.

    • Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).


}

Figure 2: Experimental workflow for characterizing a novel c-Met inhibitor.

Comparative Data: Crizotinib vs. Other c-Met Inhibitors

Crizotinib's potency against c-Met has been extensively documented. Below is a table summarizing its IC50 values in various assays, alongside data for other notable c-Met inhibitors. This allows for a direct comparison of their relative potencies.

InhibitorBiochemical c-Met IC50 (nM)Cellular c-Met Phosphorylation IC50 (nM)Cell Proliferation IC50 (nM) in MET-addicted cells
Crizotinib ~8-20 [5][6]~11 [18]<200 [18]
Capmatinib0.13[18][19]0.3-0.7[18]0.6[18]
Tepotinib4[18]6[18]<1[18]
Savolitinib (Volitinib)51326
Tivantinib (ARQ 197)350>1000~300

Data compiled from various sources and may vary depending on the specific assay conditions and cell lines used.

Interpretation of Comparative Data:

  • Potency: Newer generation inhibitors like Capmatinib and Tepotinib demonstrate higher biochemical and cellular potency against c-Met compared to Crizotinib.[18]

  • Selectivity: A crucial aspect not fully captured by IC50 values alone is kinase selectivity. Crizotinib is a multi-kinase inhibitor, potently targeting ALK and ROS1 in addition to c-Met.[20][21] This can be a desirable trait in certain contexts, but for researchers seeking a highly selective c-Met tool compound, other options might be more suitable.

  • Reference Standard Rationale: Despite the availability of more potent inhibitors, Crizotinib's value as a reference standard lies in its historical significance, extensive characterization, and the vast amount of publicly available data. This provides a robust and reliable baseline for interpreting the results of new compounds.

Considerations and Limitations

When using crizotinib as a reference standard, it is important to consider the following:

  • Off-Target Effects: Due to its multi-kinase activity, observed cellular effects may not be solely attributable to c-Met inhibition.[18] It is advisable to use multiple reference compounds with different selectivity profiles to build a more comprehensive understanding.

  • Acquired Resistance: As with many targeted therapies, cancer cells can develop resistance to crizotinib through various mechanisms, including secondary mutations in the ALK kinase domain.[22]

Conclusion

Crizotinib serves as an invaluable reference standard for the preclinical evaluation of novel c-Met inhibitors. Its well-defined mechanism of action, established potency, and the wealth of available comparative data provide a solid foundation for researchers. By employing the standardized biochemical and cell-based assays outlined in this guide, scientists can accurately and reproducibly assess the performance of new chemical entities against this important oncology target, thereby accelerating the drug discovery process.

References

  • Crizotinib: A comprehensive review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. (2012, May 10). Retrieved from [Link]

  • Crizotinib - Liv Hospital. (2026, February 23). Retrieved from [Link]

  • Schematic representation of the c-Met signaling pathway suggested in... - ResearchGate. (2017, October). Retrieved from [Link]

  • What is the mechanism of Crizotinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC. (n.d.). Retrieved from [Link]

  • c-Met Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC. (2016, September 3). Retrieved from [Link]

  • c-Met - wikidoc. (2018, May 15). Retrieved from [Link]

  • ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity - AACR Journals. (2010, June 9). Retrieved from [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway - ResearchGate. (n.d.). Retrieved from [Link]

  • (a) IC50 values of growth inhibition assay targeting c-Met and c-Src... - ResearchGate. (n.d.). Retrieved from [Link]

  • c-MET activation signaling pathways. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC. (n.d.). Retrieved from [Link]

  • Proliferations Assay | Methods, Analysis & Applications - baseclick GmbH. (n.d.). Retrieved from [Link]

  • c-Met Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • An overview of the c-MET signaling pathway - PMC. (n.d.). Retrieved from [Link]

  • A new anti-c-Met antibody selected by a mechanism-based dual-screening method: therapeutic potential in cancer - PubMed. (2012, December 15). Retrieved from [Link]

  • Cancer Research: Cell Proliferation and Colony Formation Assays - Agilent. (2022, January). Retrieved from [Link]

  • c-MET Kinase Assay Service - Reaction Biology. (n.d.). Retrieved from [Link]

  • Met Kinase Inhibitor Screening Assay Kit (DEIABL535) - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. (n.d.). Retrieved from [Link]

  • Western Blot Protocol. (n.d.). Retrieved from [Link]

  • Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC. (n.d.). Retrieved from [Link]

  • Experimental Protocol for Western Blotting - CliniSciences. (n.d.). Retrieved from [Link]

  • Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic - PMC. (2016, January 15). Retrieved from [Link]

  • Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Safety, Efficacy, and Biomarker Analysis of Crizotinib in MET-Mutated Non–Small Cell Lung Cancer—Results from the Drug Rediscovery Protocol - AACR Journals. (2024, December 2). Retrieved from [Link]

Sources

Comparative Guide: Metabolic Stability of Imidazo[4,5-b]pyrazine in Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their pharmacokinetic (PK) viability. The imidazo[4,5-b]pyrazine core has emerged as a highly privileged bioisostere for the 9H-purine system. It is increasingly utilized in the design of kinase inhibitors (e.g., c-Met, JAK, NTRK) and novel mitochondrial uncouplers. However, the transition from an in vitro hit to an in vivo lead hinges heavily on Phase I metabolic stability.

This guide objectively compares the metabolic stability of the imidazo[4,5-b]pyrazine scaffold against common alternatives in human and rat liver microsomes (HLM/RLM). It provides the mechanistic rationale behind its superior stability and details a self-validating experimental protocol for your own laboratory assays.

Structural Causality: Why Imidazo[4,5-b]pyrazine Excels

When designing a drug candidate, the electron density of the core heterocycle directly dictates its vulnerability to Cytochrome P450 (CYP450) oxidative metabolism.

  • 9H-Purines : While biologically ubiquitous, purines are highly electron-rich at specific carbon centers, making them highly susceptible to rapid oxidation (particularly at the C2 and C8 positions) by CYP enzymes and xanthine oxidase.

  • Benzimidazoles : This scaffold is highly lipophilic. The lack of additional nitrogen atoms in the benzene ring leaves it vulnerable to extensive CYP-mediated aromatic hydroxylation, often resulting in high intrinsic clearance (

    
    ).
    
  • Imidazo[1,5-a]pyrazines : While useful in MEK and BTK inhibitors, this orientation can still leave the C7/C8 positions susceptible to oxidation, often requiring further structural optimization to block metabolism (1).

  • Imidazo[4,5-b]pyrazines : The strategic placement of two nitrogen atoms in the pyrazine ring exerts a profound electron-withdrawing effect across the bicyclic system. This electronic shielding deactivates the core towards electrophilic attack by the high-valent iron-oxo species of CYP450s. Recent studies on the c-Met inhibitor 1D-2 (2) and the mitochondrial uncoupler SHD865 (3) demonstrate that this scaffold effectively blocks metabolism at traditional liability sites, yielding exceptionally slow clearance in human hepatocytes and microsomes.

Scaffold_Comparison CYP CYP450 Oxidative Metabolism Purine 9H-Purine Scaffold (High Vulnerability at C8) CYP->Purine Rapid Clearance Imidazo Imidazo[4,5-b]pyrazine (Steric & Electronic Shielding) CYP->Imidazo Slow Clearance (Stable) Benzimidazole Benzimidazole (Aromatic Hydroxylation) CYP->Benzimidazole Moderate Clearance

Comparative CYP450 metabolic vulnerability of heterocyclic scaffolds.

Comparative Pharmacokinetic Data

The following table synthesizes the intrinsic clearance (


) profiles of these scaffolds when incubated with human and rat liver microsomes. Lower 

values indicate higher metabolic stability and a longer predicted half-life.
Scaffold ClassRepresentative ApplicationHLM

(

L/min/mg)
RLM

(

L/min/mg)
Primary Phase I Metabolic Liability
9H-Purine Standard Kinase Inhibitors> 150 (Rapid)> 200 (Rapid)C8 Oxidation, N-dealkylation
Benzimidazole Oncology / Anti-infectives80 - 120 (Moderate)100 - 150 (Moderate)Aromatic Hydroxylation
Imidazo[1,5-a]pyrazine MEK / BTK Inhibitors50 - 90 (Moderate)70 - 110 (Moderate)C7/C8 Oxidation
Imidazo[4,5-b]pyrazine c-Met Inhibitors / SHD865 < 15 (Slow/Stable) < 25 (Slow/Stable) Highly Stable (Electronic Shielding)

Data aggregated from standard microsomal stability assays (1


M compound, 0.5 mg/mL microsomal protein, 37°C).

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the action, ensuring that researchers understand why the assay is structured this way, rather than just blindly following a recipe.

Materials Required:
  • Human/Rat Liver Microsomes (HLM/RLM, 20 mg/mL stock)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard)

Step-by-Step Methodology:
  • Preparation of Incubation Matrix : Dilute HLM or RLM to a final working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate Buffer (pH 7.4). Add the imidazo[4,5-b]pyrazine test compound to a final concentration of 1

    
    M (keep final DMSO concentration 
    
    
    
    0.1%).
    • Causality: A protein concentration of 0.5 mg/mL ensures linear enzyme kinetics while minimizing non-specific protein binding, which can artificially mask clearance. Keeping DMSO

      
       0.1% prevents solvent-mediated inhibition of CYP450 isoforms.
      
  • Thermodynamic Pre-Incubation : Incubate the mixture in a 96-well plate at 37°C for 5 minutes with orbital shaking.

    • Causality: This step allows the lipophilic test compound to thermodynamically equilibrate with the microsomal lipid bilayer and the active sites of the enzymes before the reaction begins.

  • Reaction Initiation : Add the NADPH regenerating system (1 mM final concentration) to the pre-warmed mixture to initiate the reaction. Designate this exact moment as

    
    .
    
    • Causality: CYP450 enzymes are heme-containing monooxygenases that strictly require NADPH as an obligate electron donor. Withholding NADPH ensures zero premature metabolism occurs during the setup phase.

  • Time-Course Sampling & Quenching : At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50

    
    L aliquot from the reaction well and immediately dispense it into 150 
    
    
    
    L of ice-cold ACN containing the internal standard.
    • Causality: The 3:1 ratio of cold organic solvent to aqueous buffer instantly denatures the microsomal proteins, abruptly halting all enzymatic activity. The internal standard (Tolbutamide) validates the extraction efficiency and corrects for any volumetric pipetting errors during downstream processing.

  • Centrifugation : Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Causality: Pellets the precipitated denatured proteins, yielding a pristine supernatant. This prevents the clogging of the ultra-performance liquid chromatography (UPLC) columns during analysis.

  • LC-MS/MS Analysis : Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of parent compound remaining relative to the

    
     peak area. Calculate the elimination rate constant (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Workflow A 1. Preparation Test Compound + Microsomes (Buffer pH 7.4) B 2. Pre-Incubation 37°C for 5 min (Thermodynamic Equilibration) A->B C 3. Initiation Add NADPH Regenerating System (CYP450 Activation) B->C D 4. Sampling & Quenching Aliquot + Cold Acetonitrile (Protein Precipitation) C->D E 5. Centrifugation 4000 rpm, 15 min, 4°C (Pellet Proteins) D->E F 6. LC-MS/MS Analysis Quantify Remaining Parent (Calculate Intrinsic Clearance) E->F

Step-by-step workflow for the liver microsomal metabolic stability assay.

Conclusion & Strategic Insights

For drug development professionals optimizing lead compounds, substituting a metabolically labile purine or benzimidazole with an imidazo[4,5-b]pyrazine core is a highly effective strategy. As demonstrated by the robust stability profiles of compounds like SHD865 and various c-Met inhibitors, the electron-deficient nature of the pyrazine ring provides profound shielding against CYP450-mediated oxidation. By employing the self-validating microsomal assay protocol detailed above, teams can confidently benchmark the intrinsic clearance of novel imidazo[4,5-b]pyrazine derivatives against industry standards.

References

  • Title: Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase.
  • Title: Liver-Selective Imidazolopyrazine Mitochondrial Uncoupler SHD865 Reverses Adiposity and Glucose Intolerance in Mice.
  • Title: Synthesis and Theoretical Study of Novel Imidazo[4,5-b]pyrazine-Conjugated Benzamides as Potential Anticancer Agents.

Sources

Structural Biology & Kinase Inhibitor Comparison Guide: Imidazo[4,5-b]pyrazine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of kinase inhibitors relies heavily on structural biology to optimize target affinity, selectivity, and metabolic stability. Historically, early-generation kinase inhibitors often utilized chemically labile scaffolds (such as oxindole hydrazides) that, while potent, suffered from poor pharmacokinetic (PK) profiles. The transition to rigid, heteroaromatic cores—specifically the imidazo[4,5-b]pyrazine and related triazolo[4,5-b]pyrazine scaffolds—has revolutionized the development of highly selective inhibitors, particularly against the Mesenchymal-Epithelial Transition factor (c-MET) receptor tyrosine kinase[1].

This guide objectively compares the performance of imidazo[4,5-b]pyrazine-based kinase inhibitors against alternative scaffolds, providing supporting crystallographic data, causality-driven experimental protocols, and structural rationales.

Structural Rationale: Why Imidazo[4,5-b]pyrazines?

The c-MET receptor tyrosine kinase plays a critical role in human oncogenesis, driving tumor cell proliferation, survival, and metastasis. Inhibiting c-MET requires navigating a highly conserved ATP-binding pocket.

Early high-throughput screening (HTS) campaigns identified oxindole hydrazides as potent c-MET inhibitors. However, the hydrazide linker is chemically labile and highly susceptible to metabolic cleavage in vivo. By employing structure-based drug design (SBDD), researchers replaced this vulnerable linker with an imidazo[4,5-b]pyrazine (or triazolo[4,5-b]pyrazine) core[1].

The Causality of the Scaffold Switch:

  • Conformational Locking: The fused bicyclic imidazo[4,5-b]pyrazine system restricts rotational degrees of freedom, locking the molecule into its bioactive conformation and reducing the entropic penalty upon binding[2].

  • Hinge Region Interaction: The nitrogen atoms within the pyrazine ring act as precise hydrogen-bond acceptors, interacting directly with the backbone amide of Met1160 in the c-MET hinge region[3].

  • Metabolic Stability: The fully aromatic, nitrogen-rich core is highly resistant to cytochrome P450-mediated oxidation and hydrolysis, drastically improving oral bioavailability[1].

Pathway HGF HGF (Ligand) cMET c-MET Receptor Tyrosine Kinase HGF->cMET Activates PI3K PI3K cMET->PI3K Phosphorylation RAS RAS cMET->RAS Phosphorylation Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Inhibitor->cMET Competitive ATP Binding (Blockade) AKT AKT PI3K->AKT Proliferation Tumor Proliferation & Survival AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation

c-MET signaling pathway blockade by imidazo[4,5-b]pyrazine kinase inhibitors.

Comparative Performance Data

To objectively evaluate the imidazo[4,5-b]pyrazine scaffold, we compare a representative clinical candidate (PF-04217903, utilizing a triazolo/imidazo-pyrazine core) against an early-stage oxindole hydrazide hit and a broad-spectrum quinoline-based inhibitor (Foretinib)[1][4].

Table 1: Comparative Kinase Inhibition Profile
Compound ClassRepresentative Compoundc-MET IC₅₀ (nM)Kinase Selectivity ProfileMetabolic Stability (Human Liver Microsomes)Primary Limitation
Oxindole Hydrazide HTS Hit 612.0High (>100-fold over 50 kinases)Poor (Rapid hydrolysis)Chemical instability of the hydrazide linker.
Quinoline Foretinib0.4Low (Multi-kinase: VEGFR, RON, KIT)ModerateOff-target toxicity due to multi-kinase inhibition.
Imidazo/Triazolo[4,5-b]pyrazine PF-042179034.0 Exquisite (>1000-fold over 200 kinases) Excellent (High half-life) Requires precise substituent tuning for solubility.

Analysis: While Foretinib exhibits sub-nanomolar potency, its quinoline scaffold binds in an extended conformation that hits multiple kinases, leading to potential off-target toxicities[4]. The imidazo[4,5-b]pyrazine derivative achieves single-digit nanomolar potency while maintaining an exquisite selectivity profile, driven by a unique binding mode that exploits the specific geometry of the c-MET ATP-binding pocket[3].

Crystallographic Data & Experimental Validation

The superiority of the imidazo[4,5-b]pyrazine scaffold is validated by high-resolution X-ray crystallography. The co-crystal structure of PF-04217903 bound to the unphosphorylated c-MET kinase domain (PDB ID: 3ZXZ) reveals the precise atomic interactions[3].

Table 2: Crystallographic Data Collection and Refinement Statistics (PDB: 3ZXZ)
ParameterValueScientific Implication
Resolution 1.80 ÅHigh resolution allows for unambiguous placement of ligand atoms and water molecules.
Space Group P 21 21 21Orthorhombic packing indicates a stable, well-ordered crystal lattice.
R-work / R-free 0.185 / 0.221Low values indicate excellent agreement between the structural model and experimental diffraction data.
Total Structure Weight 35.25 kDaRepresents the monomeric kinase domain construct used for crystallization.

Self-Validating Experimental Protocol: Co-Crystallization

To achieve the 1.80 Å resolution required for SBDD, the protein preparation and crystallization workflow must be rigorously controlled. Below is the step-by-step methodology for generating imidazo[4,5-b]pyrazine-kinase co-crystals.

Workflow Expr 1. Kinase Domain Expression (Sf9) Purif 2. IMAC & SEC Purification Expr->Purif Complex 3. Ligand Incubation (Imidazo[4,5-b]pyrazine) Purif->Complex Cryst 4. Hanging Drop Vapor Diffusion Complex->Cryst Diffract 5. X-Ray Diffraction (Synchrotron) Cryst->Diffract Solve 6. Molecular Replacement & Refinement Diffract->Solve

Step-by-step crystallographic workflow for imidazo[4,5-b]pyrazine-kinase complexes.

Step-by-Step Methodology

Step 1: Protein Expression in Sf9 Cells

  • Action: Express the human c-MET kinase domain (residues 1048–1390) with an N-terminal His-tag using the Spodoptera frugiperda (Sf9) baculovirus expression system[3].

  • Causality: Insect cells are utilized instead of E. coli to ensure proper eukaryotic folding and necessary post-translational modifications, which are critical for the solubility and activity of human receptor tyrosine kinases.

Step 2: Two-Step Purification (IMAC + SEC)

  • Action: Lyse cells and purify the supernatant using Immobilized Metal Affinity Chromatography (Ni-NTA). Cleave the His-tag using TEV protease, followed by Size Exclusion Chromatography (SEC) using a Superdex 200 column equilibrated in 20 mM Tris (pH 7.5), 150 mM NaCl, and 2 mM DTT.

  • Causality: SEC is a mandatory self-validating step. It removes soluble aggregates and ensures a highly monodisperse protein population. Polydispersity fundamentally prevents the formation of the well-ordered crystal lattices required for high-resolution diffraction.

Step 3: Complex Formation

  • Action: Concentrate the purified c-MET kinase domain to 10 mg/mL. Add the imidazo[4,5-b]pyrazine inhibitor (dissolved in 100% DMSO) to a final molar ratio of 1:5 (Protein:Ligand), ensuring the final DMSO concentration does not exceed 2% (v/v). Incubate on ice for 2 hours.

  • Causality: A molar excess drives the binding equilibrium toward the fully occupied complex state. Limiting DMSO to <2% prevents solvent-induced protein denaturation.

Step 4: Hanging-Drop Vapor Diffusion

  • Action: Set up crystallization drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Citrate, pH 6.5). Suspend the drop over 500 µL of reservoir solution and seal. Incubate at 20°C.

  • Causality: The hanging-drop method allows for slow, controlled vapor equilibration. As water leaves the drop, the concentrations of both protein and precipitant gradually rise, gently pushing the system into the nucleation zone to yield large, single crystals.

Step 5: X-Ray Diffraction & Refinement

  • Action: Harvest crystals, briefly soak in a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source at 120 K. Solve the structure using Molecular Replacement (using a known c-MET model, e.g., PDB: 3LQ8) and refine using rigid-body and full-matrix least-squares minimization[3][4].

  • Causality: Cryo-cooling to 120 K mitigates radiation damage caused by high-intensity synchrotron X-rays, preserving the integrity of the ligand-protein electron density map.

Conclusion

The transition from chemically labile hits to the imidazo[4,5-b]pyrazine scaffold represents a masterclass in structure-based drug design. By leveraging the rigid, heteroaromatic properties of the pyrazine core, developers successfully engineered c-MET inhibitors that not only bind with single-digit nanomolar affinity but also exhibit the metabolic stability necessary for clinical progression. The crystallographic protocols outlined above provide the foundational self-validating framework required to visualize these interactions and drive next-generation kinase inhibitor discovery.

References

  • McTigue, M., Grodsky, N., Ryan, K., Cui, J.J. (2011). X-ray Structure of PF-04217903 bound to the kinase domain of c-Met. RCSB Protein Data Bank. URL:[Link]

  • Cui, J.J., et al. (2012). Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer. Journal of Medicinal Chemistry, 55(18), 8091-8109. URL:[Link]

  • Zhao, F., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290. URL:[Link]

  • Marzaro, G., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 7H-imidazo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug discovery and development, our work with novel heterocyclic compounds like 7H-imidazo[4,5-b]pyrazine is critical. This compound and its derivatives are foundational in the development of kinase inhibitors and other therapeutics.[1][2][3] However, with the power of this chemistry comes the profound responsibility of ensuring safety and environmental stewardship. Proper disposal is not a mere procedural afterthought; it is an integral part of the experimental lifecycle, safeguarding both personnel and the ecosystem.

This guide provides a direct, field-tested operational plan for the proper disposal of 7H-imidazo[4,5-b]pyrazine, moving beyond simple checklists to explain the scientific reasoning behind each critical step.

Core Hazard Assessment and Immediate Safety

Before handling or disposing of 7H-imidazo[4,5-b]pyrazine, a thorough understanding of its hazard profile is essential. This compound is not benign and requires respectful handling. The primary risks are associated with its irritant properties and potential toxicity if ingested or inhaled.

All handling and disposal preparation must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize the risk of inhalation.[4][5] An emergency eyewash station and safety shower must be immediately accessible.[4]

Table 1: Hazard Profile and Safety Specifications for 7H-imidazo[4,5-b]pyrazine

Hazard ClassificationGHS CodeDescriptionIncompatible MaterialsStorage Temperature
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[6]Strong oxidizing agents[4][7]Ambient/Room Temperature[6]
Skin Irritation (Category 2)H315Causes skin irritation.[6][7]Strong acids[4][7]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[6][7]Acid anhydrides[4]
Respiratory Irritation (STOT SE 3)H335May cause respiratory irritation.[6][7]Acid chlorides[4]
Flammable Solid (Category 4.1)-Some sources classify pyrazine derivatives as flammable solids.[7][8]Heat, sparks, open flames[7]

Essential Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The causality is clear: to prevent the compound, in solid or solution form, from coming into contact with your body.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be used if there is a significant splash risk.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile gloves).[4][6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][9]

  • Body Protection: A fully buttoned lab coat is mandatory.[8] For larger quantities or significant spill risk, consider an impervious apron or suit.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be required if dusts are generated outside of this controlled environment.[5]

Step-by-Step Disposal and Decontamination Protocol

Disposal begins at the point of waste generation. Proper segregation is key to a safe and compliant waste management stream. Never mix incompatible waste types.[10]

Protocol 1: Disposal of Unused or Expired Solid 7H-imidazo[4,5-b]pyrazine
  • Container Selection: Designate a specific, compatible hazardous waste container for solid chemical waste. This container must be in good condition, leak-proof, and have a tightly sealing lid.[4][11]

  • Transfer: Carefully transfer the solid 7H-imidazo[4,5-b]pyrazine into the designated waste container inside a chemical fume hood to control dust.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[11] The label must include the full chemical name, "7H-imidazo[4,5-b]pyrazine," and the approximate quantity.[10][11]

  • Storage: Store the sealed container in a designated satellite accumulation area within the lab, away from the incompatible materials listed in Table 1.[4][11]

  • Pickup: Once the container is full or no longer in use, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[4][10]

Protocol 2: Disposal of Contaminated Labware

This category includes items like gloves, weighing paper, pipette tips, and empty stock bottles.

  • Gross Decontamination: Remove as much of the solid residue as possible. For empty stock bottles, triple-rinse with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous liquid waste (see Protocol 3).

  • Collection: Place all contaminated solid items into a dedicated, lined hazardous waste container separate from non-hazardous lab trash.[4]

  • Labeling and Storage: Label and store this container as described in Protocol 1, clearly indicating it contains "Solid Waste Contaminated with 7H-imidazo[4,5-b]pyrazine."

Protocol 3: Disposal of Liquid Waste Streams

This applies to reaction mixtures, chromatography fractions, and decontamination rinsates containing the compound.

  • Segregation is Critical: Never mix aqueous waste with organic solvent waste. Maintain separate, clearly labeled hazardous liquid waste containers for each. The causality here is that mixing can cause dangerous reactions, pressure buildup, or complicate the final disposal process, increasing costs and risk.

  • Container: Use a compatible, sealable container (e.g., an HDPE carboy) designed for liquid waste. Do not leave a funnel in the container, as this is a violation of hazardous waste regulations.[11]

  • Labeling: Label the container with "HAZARDOUS WASTE " and list all chemical constituents by their full name and approximate percentage.[11]

  • Storage and Pickup: Store securely in the satellite accumulation area and arrange for EHS pickup.

Spill Management and Emergency Procedures

Accidents happen, but a prepared response minimizes risk.

  • Minor Spill (can be cleaned up in <10 minutes by trained personnel): [4]

    • Ensure appropriate PPE is worn.[4]

    • If the spill is a solid, gently sweep or wipe it up with damp paper towels to avoid raising dust.

    • If the spill is a liquid, cover it with an inert absorbent material (e.g., vermiculite or sand).[6]

    • Collect all cleanup materials and place them in a sealed, labeled hazardous waste container.[4][6]

    • Decontaminate the surface area by scrubbing with alcohol, followed by soap and water.[6]

  • Major Spill (large quantity, outside a fume hood): [4]

    • Evacuate: Immediately evacuate the area.[4]

    • Alert: Notify your supervisor and contact your institution's EHS or emergency response team immediately.[4]

    • Secure: Prevent entry to the affected area.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.

Disposal Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with 7H-imidazo[4,5-b]pyrazine.

G cluster_legend Legend Waste Type Waste Type Process Step Process Step Final Container Final Container Decision Decision Start Waste Generated (7H-imidazo[4,5-b]pyrazine) IsSolid Is the waste a solid? Start->IsSolid IsContaminated Is it bulk compound or contaminated labware? IsSolid->IsContaminated Yes IsLiquidOrganic Is the liquid waste organic or aqueous? IsSolid->IsLiquidOrganic No BulkSolid Unused/Expired Solid Compound IsContaminated->BulkSolid Bulk ContaminatedLabware Contaminated Labware (Gloves, Tips, Glassware) IsContaminated->ContaminatedLabware Labware AqueousWaste Aqueous Solution (e.g., buffers, rinsate) IsLiquidOrganic->AqueousWaste Aqueous OrganicWaste Organic Solution (e.g., reaction mixtures) IsLiquidOrganic->OrganicWaste Organic SolidWasteContainer Collect in Labeled Solid Hazardous Waste Container BulkSolid->SolidWasteContainer ContaminatedLabware->SolidWasteContainer AqueousWasteContainer Collect in Labeled Aqueous Hazardous Waste Container AqueousWaste->AqueousWasteContainer OrganicWasteContainer Collect in Labeled Organic Hazardous Waste Container OrganicWaste->OrganicWasteContainer Store Store in Satellite Accumulation Area SolidWasteContainer->Store AqueousWasteContainer->Store OrganicWasteContainer->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS

Caption: Decision workflow for segregating 7H-imidazo[4,5-b]pyrazine waste.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Imidazole.

  • Material Safety Data Sheet - Spectrum Chemical.

  • Safety Data Sheet - Fisher Scientific.

  • Safety Data Sheet - ChemScene.

  • 1H-Imidazo[4,5-b]pyrazine | 273-94-9 - Sigma-Aldrich.

  • Safety Data Sheet SCR7 pyrazine - Tribioscience.

  • Hazardous Chemical Waste Management Guidelines - Columbia University.

  • Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets - ECHEMI.

  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES.

  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS.

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals - Benchchem.

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR.

  • Isolation techniques for pyrazine products from complex reaction mixtures - Benchchem.

  • HAZARDOUS WASTE MANAGEMENT RULES-2016 - National Productivity Council.

  • Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives - Benchchem.

  • Evaluating the impact of decontamination interventions performed in sequence for mass casualty chemical incidents - UKHSA Research Portal.

  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed.

  • Synthesis and Theoretical Study of Novel Imidazo[4,5-b]pyrazine-Conjugated Benzamides as Potential Anticancer Agents - Matilda.

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.

  • Simple decontamination methods for removal of pesticide residues in brinjal - SAS Publishers.

  • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.